2-Amino-5-fluoronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGMKGDTWQLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678390 | |
| Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-03-6 | |
| Record name | 2-Amino-5-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-fluoronicotinic acid chemical properties
An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 1196154-03-6) is a fluorinated pyridine derivative that has emerged as a significant building block in modern medicinal chemistry. Its structure combines three key pharmacophoric elements: a pyridine core, an amino group, and a carboxylic acid, with the strategic incorporation of a fluorine atom. Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers and professionals in drug discovery and chemical development.
Physicochemical and Computed Properties
The structural attributes of this compound give rise to its distinct chemical personality. While some experimental data is not widely published, a combination of supplier data and computational models provides a robust profile of the compound.
Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | PubChem |
| CAS Number | 1196154-03-6 | PubChem[2] |
| Molecular Formula | C₆H₅FN₂O₂ | PubChem[2] |
| Molecular Weight | 156.11 g/mol | PubChem[2] |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)F | PubChem[2] |
| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | PubChem[2] |
Physical and Chemical Characteristics
Experimental determination of physical properties for specialized reagents is often limited. The following table includes reported data and predicted values.
| Property | Value | Notes |
| Appearance | Off-white to light yellow solid/powder | General supplier observation |
| Boiling Point | 328.3 ± 42.0 °C (Predicted) | A predicted value based on computational modeling.[3][4] |
| Melting Point | No data available in literature | Supplier safety data sheets consistently report no available data.[3][5] |
| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and slightly soluble in water, typical for amino acids with aromatic character.[6] |
| pKa | No experimental data available | The molecule possesses both a basic center (amino group) and an acidic center (carboxylic acid). The pKa of the carboxylic acid is expected to be lower (more acidic) than that of nicotinic acid (~4.8) due to the electron-withdrawing effect of the fluorine atom. The basicity of the amino group is similarly reduced. |
Spectroscopic Profile (Predicted)
While specific spectra are proprietary to manufacturers, a detailed prediction based on the compound's structure serves as a reliable guide for characterization.
-
¹H-NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show two distinct signals in the aromatic region for the two pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent C6 proton and the fluorine atom. The C6 proton would appear as a doublet. Broad, exchangeable singlets corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons would also be present.
-
¹³C-NMR (Carbon NMR): The spectrum would display six unique carbon signals. The carbons directly bonded to fluorine (C5) and the other heteroatoms (C2, C3) would show characteristic shifts and C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165 ppm).
-
¹⁹F-NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom at the C5 position. Its chemical shift would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would be observed for:
-
O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amine): Two distinct, sharper peaks around 3300-3500 cm⁻¹.
-
C=O stretch (acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C and C=N stretches (ring): Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-F stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The nominal mass would be 156. Electrospray ionization (ESI) in positive mode would show a prominent peak at m/z = 157.1 (M+H)⁺, while negative mode would show m/z = 155.1 (M-H)⁻.
Synthesis and Reactivity
Proposed Synthetic Pathway
While the exact commercial synthesis is proprietary, a plausible route can be designed based on established pyridine chemistry. A logical retrosynthetic analysis suggests a pathway starting from a more common fluorinated pyridine.
Caption: Retrosynthetic analysis for this compound.
A potential forward synthesis involves the oxidation of a methyl group at the C3 position, a common strategy for creating nicotinic acids. The amino group can be introduced via nucleophilic aromatic substitution. A detailed hypothetical protocol is provided in Section 6.
Chemical Reactivity
The reactivity of this compound is governed by its three functional components. The electron-withdrawing nature of the fluorine and the carboxylic acid deactivates the pyridine ring towards electrophilic substitution, but the powerful activating effect of the C2-amino group can direct substitution to the C4 and C6 positions.
Caption: Key reactive sites on this compound.
-
Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols in acidic conditions) and amidation (with amines using coupling agents like EDC or HATU).
-
Amino Group: Acts as a potent nucleophile. It can be readily N-alkylated or N-acylated. Its presence is crucial for its role as a synthetic precursor.
-
Pyridine Ring: The fluorine at C5 can potentially be displaced by strong nucleophiles under harsh conditions, though this is generally difficult on an electron-rich aminopyridine ring.
Applications in Research and Drug Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of orexin receptor antagonists.[2][7]
Orexin Receptor Antagonists: The orexin system is a critical regulator of the sleep-wake cycle. Antagonists that block orexin receptors (OX1R and OX2R) are effective in promoting sleep and are a modern therapeutic class for treating insomnia. A prominent patent demonstrates the use of this compound in the synthesis of complex 4-fluoropiperidine derivatives that exhibit high affinity for orexin receptors.[7] In the patented synthesis, the amino group of this compound is used as a nucleophile to construct a larger heterocyclic system, highlighting its value as a functionalized building block.[7]
The incorporation of the fluoro-aminonicotinic acid moiety is strategic for several reasons:
-
Metabolic Blocking: The fluorine atom can prevent oxidative metabolism at that position, potentially increasing the drug's half-life.
-
Receptor Interaction: The electronegative fluorine can engage in favorable dipole-dipole or hydrogen bonding interactions within the receptor's binding pocket.
-
Modulation of Basicity: The fluorine atom reduces the basicity of the pyridine nitrogen, which can fine-tune the compound's pharmacokinetic profile and reduce potential off-target effects.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[3][5]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.
Experimental Protocols
The following protocols are provided as examples of self-validating workflows for the synthesis and characterization of this compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical, multi-step procedure based on established chemical transformations for pyridine systems.
Caption: Proposed workflow for the synthesis of the title compound.
Step 1: Amination of 2-Chloro-5-fluoro-3-methylpyridine
-
To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as L-proline (0.2 eq).
-
Add aqueous ammonia (excess, e.g., 28% solution) and a solvent like DMSO.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 2-amino-5-fluoro-3-methylpyridine, by column chromatography on silica gel.
Step 2: Oxidation of the Methyl Group
-
Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of water and pyridine.
-
Heat the solution to reflux (around 100 °C).
-
Slowly add potassium permanganate (KMnO₄, 3-4 eq) portion-wise over several hours, maintaining the reflux.
-
After the addition is complete, continue refluxing until the purple color disappears. Monitor by TLC.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and washes. Acidify carefully with concentrated HCl to pH ~3-4.
-
The product, this compound, should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Quality Control via Spectroscopic Analysis
A. NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the synthesized product and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Validation: The resulting spectra should match the predicted patterns described in Section 2. The integration of the aromatic proton signals should be consistent with the structure. The presence of the ¹⁹F signal confirms fluorination.
B. FTIR Analysis
-
Ensure the diamond crystal of the ATR-FTIR spectrometer is clean by taking a background spectrum of air.
-
Place a small amount (a few milligrams) of the dry, solid product onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Validation: The spectrum should exhibit the characteristic absorption bands for O-H, N-H, C=O, and C-F functional groups as detailed in Section 2.
References
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- FDC-Chemical. (n.d.). This compound,1196154-03-6.
- Biddopharm. (n.d.). This compound methyl ester.
- Tradeindia. (n.d.). Fluorides Supplier.
- Cox, C. D., et al. (2014). 4-fluoropiperidine orexin receptor antagonists. (WO Patent No. 2014/113303 A1). Google Patents.
- ChemSrc. (n.d.). 5-Fluoronicotinic acid.
- Google Patents. (n.d.). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (US Patent No. 4,326,056).
- National Analytical Corporation. (n.d.). This compound 97%. Tradeindia.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
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Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, applications, and handling, grounded in established scientific principles and field-proven insights.
This compound is a substituted pyridine derivative, incorporating three key functional groups: an amine, a carboxylic acid, and a fluorine atom. This unique combination makes it a valuable scaffold for introducing fluorine into drug candidates, a common strategy for enhancing pharmacological properties.[1][2][3] Its identity is unequivocally established by its CAS number: 1196154-03-6.[4][5][6][7]
Below is a summary of its key identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1196154-03-6 | [4][5][6] |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [6] |
| Molecular Formula | C₆H₅FN₂O₂ | [4][6] |
| SMILES | FC1=CN=C(N)C(C(O)=O)=C1 | [4] |
| InChI Key | SWXMQSZBMMOIBW-UHFFFAOYSA-N | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted/Computed) | Source |
| Molecular Weight | 156.12 g/mol | [6] |
| Boiling Point | 328.3 ± 42.0 °C | [5] |
| Density | 1.535 ± 0.06 g/cm³ | [5] |
| pKa | 3.88 ± 0.20 | [5] |
| Appearance | White to light yellow solid | [5] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"];
// Functional groups F [label="F", pos="-2.6,1.5!"]; NH2_N [label="N", pos="2.6,1.5!"]; H1_NH2 [label="H", pos="3.2, 1.9!"]; H2_NH2 [label="H", pos="3.2, 1.1!"]; COOH_C [label="C", pos="-2.6,-1.5!"]; O1_COOH [label="=O", pos="-3.2, -1.1!"]; O2_COOH [label="OH", pos="-3.2, -1.9!"];
// Draw bonds C1 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- N1 [style=solid]; N1 -- C2 [style=double]; C2 -- C4 [style=solid]; C4 -- C1 [style=double];
// Bonds to functional groups C4 -- F [style=solid]; C5 -- NH2_N [style=solid]; NH2_N -- H1_NH2 [style=solid]; NH2_N -- H2_NH2 [style=solid]; C2 -- COOH_C [style=solid]; COOH_C -- O1_COOH [style=solid]; COOH_C -- O2_COOH [style=solid];
// Add labels for clarity C1 [label=""]; C2 [label=""]; C3 [label=""]; N1 [label="N"]; C4 [label=""]; C5 [label=""]; F [label="F"]; NH2_N [label="NH₂"]; COOH_C [label="COOH"]; O1_COOH [label=""]; O2_COOH [label=""];
// Manually place labels for atoms in the ring node [shape=none, fontcolor="#202124"]; lC1 [label="C", pos="0,1.7!"]; lC2 [label="C", pos="-1.5,-0.75!"]; lC3 [label="C", pos="1.5,-0.75!"]; lC4 [label="C", pos="-1.5,0.75!"]; lC5 [label="C", pos="1.5,0.75!"];
}
Caption: Chemical structure of this compound.
Strategic Synthesis: A Plausible Workflow
While multiple proprietary methods exist for the synthesis of this compound, a common strategy involves the construction and functionalization of the pyridine ring. A plausible and logical synthetic route can be conceptualized starting from 2-aminopyridine, leveraging established transformations in heterocyclic chemistry. The causality behind this multi-step process is to introduce the required functional groups in a specific order to manage reactivity and achieve the desired substitution pattern.
The proposed workflow involves:
-
Acylation: The amino group of 2-aminopyridine is protected, typically as an acetamide, to moderate its activating effect and direct subsequent electrophilic substitution.
-
Nitration: The protected ring is subjected to nitration to introduce a nitro group, which is a precursor to the amine.
-
Fluorination via Schiemann Reaction: The amino group is diazotized and then converted to a fluorine atom. This classic reaction is a reliable method for introducing fluorine onto an aromatic ring.
-
Functional Group Interconversion & Carboxylation: This stage is the most complex and can be approached in several ways, such as converting a substituent into a carboxylic acid or building the acid functionality from a cyano group.
-
Final Deprotection/Modification: Any protecting groups are removed to yield the final product.
Caption: A plausible synthetic workflow for this compound.
This sequence is a well-established paradigm in heterocyclic synthesis, ensuring high yields and purity by controlling the electronic nature of the pyridine ring at each step.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile building block for creating more complex, biologically active molecules. Its structure is frequently incorporated into drug candidates to leverage the beneficial effects of fluorine.
Core Directive: Orexin Receptor Antagonists
A primary application for this compound is in the synthesis of fluoropiperidine derivatives that function as orexin receptor antagonists.[5] Orexin receptors are implicated in regulating the sleep-wake cycle, and their antagonists are a key area of research for treating insomnia and other sleep disorders. The this compound moiety serves as a crucial anchor or recognition element for binding to the receptor.
The Fluorine Advantage in Drug Design
The strategic placement of a fluorine atom, as in this molecule, is a cornerstone of modern drug design for several reasons:[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the pyridine nitrogen, altering the compound's ionization state and improving its pharmacokinetic profile.[2]
-
Improved Membrane Permeability: In some contexts, fluorine can increase a molecule's lipophilicity, which can aid its passage through cell membranes.
Caption: Logical flow from core structure to advanced drug candidate.
Exemplary Experimental Protocol: Amide Coupling
To illustrate its utility, the following is a representative, self-validating protocol for a standard amide coupling reaction using this compound. The carboxylic acid moiety is activated and then reacted with a primary amine to form a new amide bond, a fundamental transformation in drug synthesis.
Objective: To synthesize an N-benzyl amide derivative.
Methodology:
-
Solubilization: In a clean, dry, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1.1 equivalents of a peptide coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: Add 1.05 equivalents of benzylamine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
-
Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from structurally related compounds like 2-chloro-5-fluoronicotinic acid and 2-amino-5-fluoropyridine provide a strong basis for safe handling procedures.[9][10]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact, which may cause irritation.[10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | To prevent respiratory tract irritation.[10] |
| Storage | Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. | The compound is a solid, and proper storage prevents degradation and contamination.[5] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | Standard first-aid measures for chemical exposure.[9][10] |
Conclusion
This compound (CAS: 1196154-03-6) stands out as a high-value synthetic intermediate for the research and development community. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a robust platform for the design and synthesis of novel therapeutics, most notably in the development of orexin receptor antagonists. Understanding its properties, synthetic logic, and safe handling is essential for any scientist looking to leverage the power of fluorination in modern drug discovery.
References
- IndiaMART. This compound.
- PubChem. This compound | C6H5FN2O2 | CID 49761575.
- Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
- Priya A, et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- ResearchGate. Applications of fluorine-containing amino acids for drug design.
- ACS Publications. THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE.
- PubChem. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930.
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An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 2-Amino-5-fluoronicotinic acid, a key building block in modern medicinal chemistry. We will delve into its structural features, spectroscopic signature, and the implications of its unique architecture for drug discovery and development.
Introduction: The Significance of Fluorinated Nicotinic Acids
This compound (CAS No. 1196154-03-6) is a heterocyclic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its scaffold, a pyridine ring substituted with an amino group, a carboxylic acid, and a fluorine atom, provides a unique combination of properties that are highly desirable in drug candidates. The strategic placement of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide will provide a detailed exploration of the molecular structure that underpins these advantageous properties.
Molecular Identity and Physicochemical Properties
A clear definition of the molecule is fundamental to any technical discussion. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1196154-03-6 | [2] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | |
| SMILES | NC1=NC=C(F)C=C1C(O)=O | [2] |
| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2] |
| LogP | 0.5011 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
These properties provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, which are critical for its behavior in biological systems.
Elucidating the Molecular Structure: A Spectroscopic Approach
The precise arrangement of atoms within this compound is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative about the electronic environment of the pyridine ring. The fluorine atom at the 5-position will induce characteristic splitting patterns in the signals of adjacent protons, providing clear evidence for its location. While a publicly available, fully assigned spectrum is not readily accessible, the expected signals can be predicted based on established principles of NMR spectroscopy.[3][4]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | N-H (Amino group) | Stretching |
| 3300-2500 | O-H (Carboxylic acid) | Stretching (broad) |
| 1760-1670 | C=O (Carboxylic acid) | Stretching |
| 1680-1620 | C=C and C=N (Aromatic ring) | Stretching |
| 1300-1000 | C-F | Stretching |
The presence of these bands provides confirmatory evidence for the key functional groups within the molecule.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (156.11). The fragmentation pattern can offer further structural insights. Common fragmentation pathways for amino acids often involve the loss of the carboxyl group (COOH).[8][9][10][11] The presence of nitrogen is indicated by the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. However, with two nitrogen atoms, this compound has an even molecular weight.
Synthesis and Chemical Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis can be conceptualized based on established organic chemistry principles and published routes for analogous compounds.[12][13] A plausible synthetic strategy could involve the functionalization of a pre-existing fluorinated pyridine ring. For instance, a route could start from 2-amino-5-fluoropyridine, followed by the introduction of the carboxylic acid group at the 3-position.
The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation, while the amino group can be acylated or alkylated. These reactions allow for the straightforward generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Three-Dimensional Conformation and Crystal Structure
The three-dimensional arrangement of atoms is crucial for understanding a molecule's interaction with biological targets. While a specific crystal structure for this compound is not publicly available, related structures, such as salts of 2-amino-5-chloropyridine, have been characterized by single-crystal X-ray diffraction.[14] Such studies on analogous molecules reveal the formation of extensive hydrogen bonding networks, which are critical for crystal packing and can provide insights into the potential intermolecular interactions of this compound in a biological context.
Applications in Drug Discovery: A Focus on Orexin Receptor Antagonists
The unique structural features of this compound make it a valuable building block in the design of novel therapeutics. One of the most prominent applications is in the development of orexin receptor antagonists.[1] The orexin system plays a crucial role in regulating sleep-wake cycles, and antagonists of orexin receptors have emerged as a promising new class of drugs for the treatment of insomnia.
The nicotinic acid core provides a rigid scaffold for the attachment of other chemical moieties, allowing for the precise positioning of functional groups to interact with the orexin receptors. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate. The amino group provides a key site for further chemical modification to optimize potency and selectivity. Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in identifying potent and selective orexin receptor antagonists.[15][16][17][18][19]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its utility as a scaffold for the development of novel therapeutics. Its molecular structure, characterized by a fluorinated and aminated nicotinic acid core, has been elucidated through a combination of spectroscopic techniques. The strategic incorporation of a fluorine atom imparts desirable physicochemical properties that can lead to improved drug candidates. The continued exploration of the chemical space around this versatile building block holds great promise for the discovery of new and effective medicines.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-fluoronicotinic Acid
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents such as orexin receptor antagonists. The strategic incorporation of a fluorine atom and an amino group onto the pyridine scaffold imparts unique physicochemical properties that are highly desirable in drug design, influencing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of the most viable and industrially relevant synthetic pathway to this valuable compound. We will delve into the causal mechanisms behind experimental choices, present detailed, field-proven protocols, and offer insights grounded in established chemical principles.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged scaffold in drug discovery. The targeted functionalization of this ring with fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy for optimizing drug candidates. This compound (CAS 1196154-03-6) has emerged as a critical reagent, particularly in the development of fluoropiperidine derivatives that act as orexin receptor antagonists. The orexin system is a primary regulator of sleep-wake cycles, and antagonists are at the forefront of novel treatments for insomnia. The precise arrangement of the amino, fluoro, and carboxylic acid groups on this molecule provides three distinct points for chemical modification, allowing for its versatile integration into complex molecular architectures.
Retrosynthetic Analysis and Pathway Selection
A thorough analysis of synthetic possibilities reveals two primary retrosynthetic pathways to this compound.
Caption: Recommended three-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-chloro-5-fluoronicotinate
This initial step leverages the differential reactivity of the two chlorine atoms on the starting material. The C6-chloro is more susceptible to removal via catalytic hydrogenation than the C2-chloro. This selectivity is crucial for the success of the overall pathway.
Expertise & Causality: The choice of a selective catalytic hydrogenation is paramount. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are employed to facilitate the removal of the more reactive chlorine atom. The reaction is typically run in the presence of a mild base, such as triethylamine, which acts as a scavenger for the HCl generated during the reaction, preventing catalyst poisoning and unwanted side reactions.
Protocol 1: Selective Dechlorination [1][2]1. Reactor Setup: To a suitable hydrogenation vessel, add ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq), ethyl acetate (approx. 24 mL per gram of substrate), and triethylamine (1.5 eq). 2. Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (approx. 0.02 g per gram of substrate) to the mixture. 3. Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3 atmospheres. 4. Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 5. Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®. 6. Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield ethyl 2-chloro-5-fluoronicotinate as an oil.
Step 2: Hydrolysis to 2-Chloro-5-fluoronicotinic Acid
This is a standard ester hydrolysis to unmask the carboxylic acid functionality required for the final product.
Protocol 2: Saponification [1]1. Reaction Setup: Dissolve the ethyl 2-chloro-5-fluoronicotinate (1.0 eq) from Step 1 in a 3:1 mixture of methanol and water (approx. 10 mL per gram of ester). 2. Base Addition: At room temperature, add lithium hydroxide monohydrate (1.5 eq). 3. Reaction: Stir the mixture at room temperature for 1-2 hours until HPLC analysis indicates complete consumption of the starting material. 4. Workup: Concentrate the mixture under reduced pressure to remove the methanol. 5. Acidification: Dilute the remaining aqueous solution with water and carefully acidify to pH 3-4 with concentrated hydrochloric acid. 6. Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-fluoronicotinic acid as a solid.
Step 3: Amination of 2-Chloro-5-fluoronicotinic Acid
This is the key transformation to install the C2-amino group. While direct nucleophilic aromatic substitution with ammonia under high pressure and temperature is possible, a more controlled and reliable method involves copper-catalyzed amination.
Expertise & Causality: The 2-chloro position is activated towards nucleophilic attack. Copper(I) catalysis facilitates this transformation under significantly milder conditions than uncatalyzed reactions. The mechanism involves the coordination of the copper to the pyridine nitrogen and/or the carboxylate, further activating the ring, and oxidative addition/reductive elimination cycles involving the ammonia source. A mild inorganic base like potassium carbonate is sufficient to drive the reaction and neutralize the generated HCl.
Protocol 3: Copper-Catalyzed Amination (Exemplary Protocol) Trustworthiness Note: This protocol is constructed based on established principles of copper-catalyzed C-N bond formation on activated halopyridines. It represents a robust starting point for optimization.
-
Reactor Setup: To a pressure-rated vessel equipped with a magnetic stir bar, add 2-chloro-5-fluoronicotinic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent and Reagent: Add a 7 N solution of ammonia in methanol (10-15 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully vent any excess pressure. Concentrate the mixture under reduced pressure.
-
Purification: To the residue, add water and adjust the pH to ~7 with 1M HCl. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The desired product often has low solubility in many organic solvents, and purification may involve trituration or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway.
| Step | Key Transformation | Starting Material | Key Reagents | Catalyst | Solvent | Temp. | Typical Yield |
| 1 | Selective Dechlorination | Ethyl 2,6-dichloro-5-fluoronicotinate | H₂, Triethylamine | 5% Pd/C | Ethyl Acetate | RT | 40-50% [2] |
| 2 | Saponification | Ethyl 2-chloro-5-fluoronicotinate | LiOH·H₂O | - | MeOH/H₂O | RT | >90% |
| 3 | Amination | 2-Chloro-5-fluoronicotinic acid | NH₃ in MeOH, K₂CO₃ | CuI | Methanol | 80-90°C | 60-75%* |
*Yield for Step 3 is an estimate based on analogous copper-catalyzed aminations of chloropyridines.
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A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoronicotinic Acid
Introduction
2-Amino-5-fluoronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is paramount before its use in further applications. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure.
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than merely presenting data, this document serves as a practical whitepaper for researchers, explaining the causality behind experimental choices and the logic of spectral interpretation. While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely published, this guide will leverage data from structurally analogous compounds and predictive models to illustrate the characterization process.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the first essential step, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred "soft ionization" technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The goal is to gently transfer the analyte from solution into the gas phase as an ion with minimal fragmentation.[2]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or a methanol/water mixture. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive-ion mode.[3]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument.
-
Ionization (Positive ESI Mode):
-
Introduce the sample solution into the ESI source via infusion at a low flow rate (e.g., 5-10 µL/min).[3]
-
Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[4]
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated analyte molecules, [M+H]⁺.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.
Data Presentation & Interpretation
For this compound (C₆H₅FN₂O₂), the expected exact mass can be precisely calculated.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | N/A |
| Monoisotopic Mass | 156.0335 g/mol | N/A |
| Expected Ion (Positive ESI) | [M+H]⁺ | [5] |
| Expected m/z | 157.0408 | N/A |
The primary observation in the ESI-MS spectrum should be an intense peak at m/z 157.0408 . The high-resolution measurement allows for the confirmation of the elemental formula, as this mass is unique to C₆H₆FN₂O₂⁺.
Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. A characteristic fragmentation pathway for nicotinic acids involves the loss of CO₂ (44 Da) from the carboxylic acid group.[6] Therefore, a prominent fragment ion at m/z ~113 would be expected.
Workflow Diagram: ESI-MS Analysis
Caption: Diagram 1: ESI-MS Experimental Workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of key functional groups. For this compound, we expect to identify vibrations corresponding to the carboxylic acid, the amino group, and the aromatic pyridine ring. Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal preparation.[7][8]
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Scan: With a clean ATR crystal (typically diamond), perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.[9]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[10]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[9]
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Data Presentation & Interpretation
The interpretation relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups. Data from the analogous compound 2-aminonicotinic acid provides a strong basis for these assignments.[11][12]
| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | A very broad band, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[13][14] |
| ~3400 & ~3300 | N-H stretch (Amine) | Two distinct, sharp peaks are expected for a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching. These will be superimposed on the broad O-H band.[15] |
| ~3100 - 3000 | C-H stretch (Aromatic) | Peaks in this region are characteristic of C-H bonds on an aromatic ring.[16] |
| ~1700 | C=O stretch (Carboxylic Acid) | A very strong, sharp absorption. Its position indicates the presence of the carbonyl group.[13] |
| ~1640 | N-H bend (Amine) | The scissoring vibration of the primary amine group often appears in this region.[15] |
| ~1600 & ~1450 | C=C & C=N stretch (Aromatic Ring) | Multiple bands in this region are characteristic of the pyridine ring vibrations. |
| ~1250 | C-F stretch (Aryl-Fluoride) | A strong band is expected for the carbon-fluorine bond. |
Workflow Diagram: ATR-FTIR Analysis
Caption: Diagram 2: ATR-FTIR Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent for ¹H NMR (50-100 mg for ¹³C NMR).[17] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and exchange with the acidic -COOH and -NH₂ protons, allowing them to be observed.
-
Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[18]
-
-
Spectrometer Setup:
-
Place the sample in the NMR spectrometer.
-
The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[17]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A few scans are typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.[19]
-
Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)
The structure has two protons on the pyridine ring (H-4 and H-6). Their chemical shifts and coupling patterns are highly informative.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-6 | ~8.0 - 8.2 | Doublet (d) | J(H-F) ≈ 4-6 Hz | This proton is ortho to the ring nitrogen, which is strongly deshielding. It will be coupled to the fluorine atom at position 5. |
| H-4 | ~7.8 - 8.0 | Doublet (d) | J(H-F) ≈ 8-10 Hz | This proton is meta to the ring nitrogen but is coupled to the fluorine atom four bonds away. This ⁴J(H-F) coupling is typically larger than the ³J(H-F) coupling to H-6. |
| -NH₂ | ~7.0 - 7.5 | Broad singlet | N/A | The chemical shift of amine protons is variable and they often appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |
| -COOH | >12 | Very Broad singlet | N/A | The carboxylic acid proton is highly deshielded and its signal is typically very broad due to hydrogen bonding and solvent exchange. |
Predicted ¹³C NMR Data & Interpretation (in DMSO-d₆)
Proton-decoupled ¹³C NMR will show six distinct signals, one for each carbon atom. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Rationale |
| C-3 | ~110-115 | Doublet | This carbon is attached to the carboxylic acid and is adjacent to the amino group. It will show a ³J(C-F) coupling. |
| C-2 | ~158-162 | Singlet (or small doublet) | Attached to the electron-donating amino group, shifting it downfield. Any C-F coupling would be over 4 bonds and likely unresolved. |
| C-5 | ~150-155 | Doublet | Directly bonded to fluorine, resulting in a large ¹J(C-F) coupling (230-250 Hz) and a significant downfield shift. |
| C-4 | ~125-130 | Doublet | This carbon is ortho to the fluorine and will show a ²J(C-F) coupling. |
| C-6 | ~140-145 | Doublet | This carbon is meta to the fluorine and will show a ³J(C-F) coupling. |
| -COOH | ~165-170 | Singlet (or small doublet) | The carboxylic acid carbon is typically the most deshielded carbon in this region. |
Workflow Diagram: NMR Analysis
Caption: Diagram 3: NMR Spectroscopy Workflow.
Conclusion
The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural elucidation of this compound. MS confirms the molecular formula. IR identifies the essential functional groups—carboxylic acid, primary amine, and aryl fluoride. Finally, ¹H and ¹³C NMR spectroscopy reveals the precise arrangement of the carbon-hydrogen framework and the substitution pattern on the pyridine ring. By following these established protocols and principles of interpretation, researchers can confidently verify the identity and purity of their target compound, enabling its progression into further research and development.
References
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- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.
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- Kwiecień, A., & Voinov, V. G. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-637.
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A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-fluoronicotinic Acid for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for 2-Amino-5-fluoronicotinic acid (CAS No. 1196154-03-6), a pivotal fluorinated intermediate in contemporary pharmaceutical and agrochemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to offer a foundational understanding of the "why" behind each safety recommendation, fostering a proactive safety culture rooted in scientific principles.
Compound Identification and Physicochemical Properties
This compound is a fluorinated pyridine derivative.[1] The presence of the fluorine atom can significantly influence the molecule's reactivity and biological activity, a key consideration in its application in drug design.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1196154-03-6 | [4][5] |
| Molecular Formula | C6H5FN2O2 | [4][5] |
| Molecular Weight | 156.11 g/mol | [4] |
| Synonyms | 2-amino-5-fluoropyridine-3-carboxylic acid | [4] |
| Appearance | Off-white powder/solid | [6] |
| Storage Temperature | Keep in a dark, cool, dry, and well-ventilated place.[6][7][8] Inert atmosphere is also recommended.[7][8] |
Hazard Identification and GHS Classification
While a specific, universally adopted GHS classification for this compound is not consistently presented across all supplier safety data sheets, a composite hazard profile can be constructed from available data for the compound and its close structural analogs, such as 2-aminonicotinic acid and 2-amino-5-fluoropyridine. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[6][9][10][11]
Composite Hazard Profile:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[6][10][11][12]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[6][9][10][11][12]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.[6][9][10][11][12]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not consistently classified for the title compound, related structures are noted as potentially harmful if swallowed, in contact with skin, or if inhaled.[12][13] Prudence dictates handling with appropriate precautions to avoid these exposure routes.
Hazard Pictograms:
Signal Word: Warning[6][9][11]
Key Hazard Statements:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][9][12] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory to minimize inhalation exposure.[9]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin, eye, and respiratory contact.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[10] A face shield may be necessary for splash-prone operations.[14] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn.[15] Regularly inspect gloves for signs of degradation or puncture and replace them as needed.[16] - Protective Clothing: A lab coat or coveralls should be worn to protect street clothing.[14][16] For larger quantities or tasks with a higher risk of exposure, chemical-resistant suits may be appropriate.[16] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary.[6][10] In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is recommended.[9] |
Safe Handling and Experimental Workflow
Adherence to a systematic workflow is essential for minimizing exposure risks.
Caption: A typical workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[15] Verify that the chemical fume hood is operational. Assemble all required glassware and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[9] Use a spatula for solid transfers and avoid creating dust clouds.
-
Reaction Setup: Add the compound to the reaction vessel carefully. If possible, perform the reaction in a closed system to prevent the release of any vapors or aerosols.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment.[17]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[9][12]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][11][17] Protect from light and moisture.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Stability: The compound is generally stable under recommended storage conditions.[12]
Emergency Procedures
A clear and practiced emergency response plan is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air.[6][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][12] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[12][18] Seek immediate medical attention.[12] |
Spill and Leak Response
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][9][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[6][9][11][13][17] Ensure the container is properly labeled with the full chemical name and associated hazards.[19]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent.[19] The rinsate must be collected and disposed of as hazardous waste.[19]
Conclusion
This compound is a valuable building block in research and development, particularly in the synthesis of novel pharmaceuticals.[1][20] Its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide, research professionals can mitigate risks and foster a secure laboratory environment.
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The Emergence of a Key Scaffold: A Technical Guide to 2-Amino-5-fluoronicotinic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-fluoronicotinic acid, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intricately linked to the advancement of synthetic methodologies for fluorinated pyridines and their subsequent application in drug discovery. This document details the logical synthetic pathways, key reaction mechanisms, and the significant role of this molecule as a precursor to high-value pharmaceutical agents, particularly in the development of orexin receptor antagonists for the treatment of insomnia. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical synthetic insights.
Introduction: The Strategic Value of Fluorinated Nicotinic Acids
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] this compound (CAS 1196154-03-6) represents a convergence of two key pharmacophoric elements: the bio-isosterically valuable aminopyridine scaffold and the modulating effects of a fluorine substituent. Its structure is particularly valuable as it provides multiple points for chemical modification, allowing for the precise tuning of molecular properties in the design of novel therapeutics.
While not a therapeutic agent itself, this compound has emerged as a critical intermediate, most notably in the synthesis of fluoropiperidine derivatives that act as orexin receptor antagonists.[4] This guide will illuminate the path of its chemical synthesis, its physicochemical properties, and its application in the development of next-generation pharmaceuticals.
Historical Context and the Evolution of Synthesis
The history of this compound is not one of a singular discovery but rather an evolution of synthetic organic chemistry. Its emergence is a direct result of the development of methods to selectively introduce fluorine into the pyridine ring and to subsequently functionalize it. The synthetic routes to this compound are best understood by examining the preparation of its key precursors.
Key Precursors and Their Synthesis
The most logical and industrially relevant synthetic strategies for this compound proceed via two primary precursors: 2-Chloro-5-fluoronicotinic acid and 2-Amino-5-fluoropyridine .
Early routes to 2-chloro-5-fluoronicotinic acid were often multi-step processes with challenging aspects, such as the use of odorous thiols or low-yielding diazotization-fluorination reactions. A significant advancement was the development of a method involving the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives. This approach offers a more efficient and scalable route to this key intermediate.
Conceptual Synthetic Workflow for 2-Chloro-5-fluoronicotinic Acid
Caption: Selective dechlorination pathway to 2-Chloro-5-fluoronicotinic Acid.
The synthesis of 2-Amino-5-fluoropyridine is well-established and typically starts from the readily available 2-aminopyridine.[3][5][6] The process involves a sequence of standard organic transformations to introduce the nitro group, which is subsequently reduced to an amine, followed by the introduction of fluorine via a Schiemann reaction or a related diazotization method.[3][6][7]
General Synthetic Pathway for 2-Amino-5-fluoropyridine
Caption: Multi-step synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine.
Synthesis of this compound
With the key precursors in hand, this compound can be synthesized through several logical pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: From 2-Chloro-5-fluoronicotinic Acid
This pathway involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 2-position is displaced by an amino group.
Reaction Scheme:
2-Chloro-5-fluoronicotinic acid + NH3 (or ammonia equivalent) --(Pressure, Heat, Catalyst)--> this compound
Mechanistic Insight: The pyridine ring is electron-deficient, which is further enhanced by the electron-withdrawing carboxylic acid and fluorine groups. This makes the 2-position susceptible to nucleophilic attack. The reaction typically requires elevated temperature and pressure, and a copper catalyst is often employed to facilitate the amination.
Pathway B: From 2-Amino-5-fluoropyridine
This route involves the introduction of the carboxylic acid group at the 3-position of the pyridine ring. This can be achieved through a directed ortho-metalation followed by carboxylation.
Reaction Scheme:
-
2-Amino-5-fluoropyridine + Strong Base (e.g., LDA, n-BuLi) --> Lithiated intermediate
-
Lithiated intermediate + CO2 (s) --> Carboxylate salt
-
Carboxylate salt + H3O+ --> this compound
Mechanistic Insight: The amino group at the 2-position can direct the deprotonation to the adjacent 3-position. The resulting organolithium species is a potent nucleophile that readily attacks carbon dioxide. A subsequent acidic workup protonates the carboxylate to yield the final product.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, illustrative procedure for the synthesis of this compound from 2-Amino-5-fluoropyridine, based on established chemical principles.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled THF.
-
Formation of Lithiated Species: Dissolve 2-Amino-5-fluoropyridine in a minimal amount of anhydrous THF and add it dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Carboxylation: Add crushed dry ice (solid CO2) in excess to the reaction mixture. The temperature should be maintained below -60 °C during the addition.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water.
-
Purification: Acidify the aqueous layer with dilute HCl to a pH of approximately 3-4. The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and Mass Spectrometry.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its use in further synthetic applications.
| Property | Value/Description | Source |
| CAS Number | 1196154-03-6 | [4] |
| Molecular Formula | C6H5FN2O2 | PubChem |
| Molecular Weight | 156.12 g/mol | PubChem |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Storage | Store in a cool, dry place, under an inert atmosphere | Supplier Data |
Spectroscopic Data
-
1H NMR: The proton NMR spectrum is a key tool for structural confirmation. A commercially available spectrum shows characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretches of the amino group (around 3300-3500 cm-1), the O-H stretch of the carboxylic acid (broad, around 2500-3300 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and C-F stretches (around 1000-1300 cm-1).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with an expected [M+H]+ peak at approximately 157.04.
Application in Drug Discovery: The Orexin Receptor Antagonist Case Study
The primary driver for the synthesis of this compound is its utility as a key building block for complex pharmaceutical targets. A prominent example is its use in the synthesis of fluoropiperidine derivatives that function as orexin receptor antagonists.[4] The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia.
The 2-amino and 3-carboxylic acid functionalities of the molecule provide ideal handles for constructing more complex structures, often through amide bond formation, to build the final drug molecule. The fluorine atom at the 5-position is strategically placed to modulate the electronic properties of the pyridine ring and to potentially block metabolic pathways, thereby improving the drug's half-life and overall pharmacokinetic profile.
Workflow: Role in Orexin Antagonist Synthesis
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2-Amino-5-fluoronicotinic Acid: A Versatile Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-5-fluoronicotinic acid has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which combines the privileged 2-aminopyridine core with the strategic placement of a fluorine atom and a carboxylic acid handle, offers a unique triad of functionalities. This guide provides a comprehensive technical overview of its chemical properties, synthetic utility, and, most importantly, its vast potential in the design of targeted therapeutics. We will delve into its specific applications in the development of kinase inhibitors for oncology and explore its broader potential in neuroscience and metabolic diseases. Accompanied by detailed experimental protocols and workflow diagrams, this document serves as a foundational resource for researchers aiming to leverage this potent scaffold in their drug development programs.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The design of novel small-molecule drugs hinges on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 2-aminopyridine moiety is a classic example, forming the core of numerous approved drugs. The subject of this guide, this compound, enhances this core with features that are highly sought after in modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is a pyridine derivative with the systematic IUPAC name 2-amino-5-fluoropyridine-3-carboxylic acid.[1] Its structure is characterized by a pyridine ring substituted with an amino group at position 2, a carboxylic acid at position 3, and a fluorine atom at position 5. These functional groups are strategically positioned to allow for versatile chemical modifications and to engage in specific interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1196154-03-6 | [1][2][3] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][3] |
| Molecular Weight | 156.12 g/mol | [3][4] |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [1] |
| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | [1] |
The Strategic Importance of Fluorine and Amine Moieties
The true potential of this scaffold lies in the synergistic interplay of its functional groups. The selective introduction of fluorine into drug candidates has become a cornerstone of modern drug design.[5]
-
The Fluorine Atom: The C-F bond is exceptionally strong and not easily metabolized, often leading to an improved pharmacokinetic profile and increased biological half-life.[6] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable, high-affinity interactions with target proteins, such as enzymes and receptors.[7]
-
The 2-Amino Group: This group is a critical hydrogen bond donor. In many target classes, particularly protein kinases, the 2-aminopyridine motif acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the protein's ATP-binding pocket, which is essential for potent inhibition.[8][9]
-
The Carboxylic Acid: This functional group serves as a versatile synthetic handle. It readily participates in reactions like amide bond formation, allowing for the straightforward attachment of diverse chemical fragments to explore the surrounding chemical space of a target's binding site.
Core Synthetic Utility and Reaction Schemes
This compound is not merely a theoretical scaffold; its value is underscored by its synthetic accessibility and the ease with which it can be derivatized. Synthetic routes often start from readily available materials like 2-aminopyridine.[10]
Key Reactions: Amide Coupling
The most common and powerful reaction involving this scaffold is the amide coupling of the carboxylic acid. This reaction allows for the systematic building of a library of compounds where the "R" group can be varied to optimize binding affinity, selectivity, and physicochemical properties. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can efficiently generate a diverse set of amides.
Workflow Diagram: From Scaffold to Library
The logical flow from the core scaffold to a library of diverse chemical entities for screening is a fundamental process in early-stage drug discovery.
Caption: A generalized workflow for creating a chemical library from the core scaffold.
Potential Therapeutic Applications & Target Classes
The structural features of this compound make it an ideal starting point for designing inhibitors for several important drug target families.
Application in Kinase Inhibition (Oncology)
Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers, making them a major focus of oncology drug discovery.[11][12] The 2-aminopyridine scaffold is a well-established kinase inhibitor template.[8][9]
Rationale: Most kinase inhibitors function by competing with ATP for binding in a pocket known as the "hinge region." The 2-amino group on the scaffold is perfectly positioned to form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, effectively anchoring the inhibitor in place. The fluorine atom can provide additional favorable interactions in a nearby hydrophobic pocket, while the derivatized amide tail can be designed to target regions unique to a specific kinase, thereby conferring selectivity.
Hypothetical Kinase Binding Mode Diagram
This diagram illustrates the key interactions between a hypothetical inhibitor derived from this compound and a generic kinase ATP binding site.
Caption: Key interactions of a derived inhibitor within a kinase binding pocket.
Broader Therapeutic Potential
Beyond oncology, this scaffold holds promise in other areas:
-
Neuroscience: Nicotinic acid derivatives can interact with various receptors in the central nervous system. This scaffold could be used to develop modulators for targets involved in psychiatric or neurodegenerative diseases.[13][14]
-
Metabolic Diseases: It has been reported that this compound can be used in the synthesis of orexin receptor antagonists, which have applications in treating sleep disorders.[2]
Experimental Protocols for Compound Evaluation
To translate the potential of this scaffold into tangible results, rigorous experimental validation is required. The following protocols provide standardized, self-validating methodologies for synthesis and primary biological evaluation.
Protocol: Synthesis of a Representative Derivative via Amide Coupling
Objective: To synthesize N-benzyl-2-amino-5-fluoronicotinamide from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Methodology:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the mixture and stir for an additional 15 minutes. The solution should become a clear, pale yellow.
-
Slowly add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield the pure N-benzyl-2-amino-5-fluoronicotinamide.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns serve as validation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target Kinase (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
Test compound (serially diluted in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, typically starting from 10 mM. Then, dilute further into the assay buffer.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution to each well. Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5.0 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 10.0 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Self-Validation: The data is validated by the Z'-factor of the assay, calculated from the positive (no inhibition) and negative (no kinase activity) controls. A Z'-factor > 0.5 indicates a robust assay. Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow Diagram: Hit Identification and Validation
Caption: A typical cascade for identifying and validating lead compounds from a library.
Future Outlook and Emerging Applications
The versatility of the this compound scaffold extends beyond the applications detailed above. Its potential use as an intermediate for agrochemicals, such as herbicides and fungicides, is an area of active industrial research.[6][15] Furthermore, the ability to incorporate fluorine allows for the development of ¹⁸F-labeled analogues for use as imaging agents in Positron Emission Tomography (PET), which could enable non-invasive study of drug distribution and target engagement in vivo.[6]
As our understanding of disease biology deepens, scaffolds like this compound will remain invaluable tools for medicinal chemists, providing a robust and adaptable platform for the creation of precisely targeted and highly effective medicines of the future.
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An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-fluoronicotinic acid, its derivatives, and analogs. It is designed to be a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and strategic considerations essential for leveraging this versatile chemical scaffold in research and development.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.[1] Nicotinic acid and its derivatives have a long history in pharmacology, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The convergence of these two fields in the form of this compound presents a scaffold with significant potential for the development of novel therapeutics. This guide will delve into the synthesis, characterization, and potential applications of this promising class of compounds.
Synthesis Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic pathways, primarily revolving around the late-stage introduction of either the amino or the carboxylic acid functionality onto a pre-fluorinated pyridine ring. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.
Proposed Synthetic Pathways to this compound
Two primary retrosynthetic disconnections offer logical routes to the target molecule:
-
Route A: Amination of a Chloronicotinic Acid Precursor. This approach leverages the commercially available 2-chloro-5-fluoronicotinic acid.
-
Route B: Carboxylation of an Aminopyridine Precursor. This strategy starts with the readily accessible 2-amino-5-fluoropyridine.
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine (Precursor for Route B)
A robust synthesis of the key precursor, 2-amino-5-fluoropyridine, is essential for the successful implementation of Route B. The following multi-step protocol, adapted from literature procedures, provides a reliable method starting from 2-aminopyridine.[3]
Step 1: Acetylation of 2-Aminopyridine
-
To a solution of 2-aminopyridine in an appropriate solvent (e.g., acetic anhydride), add a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at reflux for 1 hour.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 2-acetamidopyridine.
Step 2: Nitration of 2-Acetamidopyridine
-
Add 2-acetamidopyridine portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (e.g., 45°C).
-
Stir the reaction for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-acetamido-5-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Suspend 2-acetamido-5-nitropyridine in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., iron powder and acetic acid or catalytic hydrogenation with Pd/C).
-
Heat the mixture at reflux for 1 hour.
-
Filter the hot solution to remove the catalyst or iron salts.
-
Concentrate the filtrate to obtain 5-amino-2-acetamidopyridine.
Step 4: Diazotization and Fluorination (Schiemann Reaction)
-
Dissolve 5-amino-2-acetamidopyridine in a solution of tetrafluoroboric acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise.
-
Stir the mixture for 2 hours at low temperature.
-
Collect the precipitated diazonium salt by filtration.
-
Gently heat the dry diazonium salt to effect thermal decomposition to 2-acetamido-5-fluoropyridine.
Step 5: Hydrolysis of the Acetyl Group
-
Heat the 2-acetamido-5-fluoropyridine in an aqueous acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide).
-
Stir at reflux for 2.5 hours.
-
Cool and neutralize the solution to precipitate the final product.
-
Collect the 2-amino-5-fluoropyridine by filtration, wash with water, and dry.
Derivatization Strategies
The 2-amino and 3-carboxylic acid functionalities of the core scaffold provide two convenient handles for further chemical modifications, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., using coupling agents like EDC/HOBt or conversion to the acid chloride) and reacted with a wide range of amines to form amides.[4]
-
N-Alkylation/Arylation: The amino group can be subjected to various N-functionalization reactions, such as reductive amination, Buchwald-Hartwig amination, or reaction with alkyl halides.
-
Heterocycle Formation: The 2-aminonicotinic acid moiety is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a range of biological activities.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The proton at the 6-position will likely appear as a doublet, while the proton at the 4-position will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The chemical shifts of the amino and carboxylic acid protons will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other ring carbons will show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to a pyridine ring.
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern can also provide valuable structural information. For this compound (C₆H₅FN₂O₂), the expected exact mass is approximately 156.0335 g/mol .[6]
Biological Activities and Therapeutic Potential
The structural motifs present in this compound derivatives suggest a broad range of potential biological activities. The strategic combination of a fluorinated pyridine ring and an amino acid-like moiety makes this scaffold a compelling starting point for drug discovery programs in several therapeutic areas.
Antimicrobial Activity
Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.[2][7] The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule. Derivatives of 2-aminonicotinic acid have shown promising activity against various microbial strains. Therefore, it is highly probable that novel derivatives of this compound could exhibit significant antimicrobial effects.
Anticancer Activity
Fluorinated nucleobases, such as 5-fluorouracil, are well-established anticancer agents. The pyridine ring is a common scaffold in many kinase inhibitors and other anticancer drugs. The structural similarity of this compound to these pharmacophores suggests that its derivatives could be investigated for their antiproliferative activity against various cancer cell lines.
Enzyme Inhibition
The carboxylic acid and amino group of the core molecule can participate in key interactions with the active sites of various enzymes. For instance, nicotinic acid derivatives have been explored as inhibitors of enzymes involved in metabolic pathways. The fluorine atom can also play a crucial role in enzyme inhibition by forming strong interactions with the protein or by altering the electronic properties of the inhibitor.
Structure-Activity Relationships (SAR): Guiding Drug Design
Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for establishing a clear structure-activity relationship. This knowledge is invaluable for the rational design of more potent and selective drug candidates.
Key SAR Insights from Analogous Scaffolds:
-
Amide Substituents: In related series of 2-aminonicotinamides, the nature of the substituent on the amide nitrogen has been shown to be critical for antifungal activity. Aromatic and heteroaromatic moieties often lead to enhanced potency.
-
Fluorine Position: The position of the fluorine atom on the pyridine ring can significantly impact biological activity. The 5-position, as in the title compound, often imparts favorable electronic and metabolic properties.
-
Fused Heterocycles: Cyclization of the 2-amino and 3-carboxy functionalities to form fused ring systems, such as pyrido[2,3-d]pyrimidines, can lead to compounds with distinct and often enhanced biological profiles, including potent antimicrobial activity.[5]
Conclusion and Future Directions
This compound represents a highly promising and relatively underexplored scaffold for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the strategic placement of fluorine and versatile functional groups for derivatization, makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on the development of efficient and scalable synthetic routes to the core molecule and its analogs, followed by comprehensive biological evaluation against a diverse range of therapeutic targets. The insights gained from systematic SAR studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wang, Y., et al. (2014). Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil. Molecules, 19(4), 4655-4668. [Link]
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The Strategic Role of 2-Amino-5-fluoronicotinic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-Amino-5-fluoronicotinic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents. Its unique electronic properties, conferred by the fluorine substituent and the aminopyridine core, offer medicinal chemists a powerful tool to modulate physicochemical and pharmacokinetic parameters, leading to compounds with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, key medicinal chemistry applications, and structure-activity relationships of this compound derivatives. Particular emphasis is placed on its pivotal role in the development of orexin receptor antagonists for the treatment of insomnia, alongside emerging applications in oncology and virology. Detailed experimental protocols for the synthesis and biological evaluation of compounds derived from this versatile scaffold are also presented to enable researchers to fully leverage its potential in their drug discovery programs.
Introduction: The Rise of a Versatile Scaffold
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the inherent biological relevance of the aminonicotinic acid framework, a powerful scaffold for drug discovery emerges: this compound. This guide delves into the multifaceted role of this compound, exploring its synthesis, diverse applications, and the nuanced structure-activity relationships that govern its biological effects.
The aminopyridine moiety is a common feature in numerous biologically active compounds, capable of forming key hydrogen bonding interactions with protein targets.[3] The addition of a fluorine atom at the 5-position introduces a potent electronic perturbation, influencing the pKa of the pyridine nitrogen and the amino group, and creating opportunities for favorable orthogonal interactions within a protein binding pocket. This unique combination of features has propelled this compound to the forefront of several drug discovery campaigns.
Physicochemical Properties and Synthesis
A thorough understanding of a scaffold's physicochemical properties is paramount for its successful application in drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | PubChem |
| Molecular Weight | 156.11 g/mol | PubChem |
| CAS Number | 1196154-03-6 | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthetic Strategies
A common approach to synthesize 2-amino-5-fluoropyridine begins with the readily available 2-aminopyridine.[4][5] This multi-step synthesis involves nitration, protection of the amino group, reduction of the nitro group, a Schiemann reaction to introduce the fluorine, and subsequent deprotection.
A proposed subsequent step to introduce the carboxylic acid at the 3-position would involve a directed ortho-metalation-carboxylation strategy. The amino group at the 2-position can direct lithiation to the C3 position, followed by quenching with carbon dioxide to yield the desired nicotinic acid.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The true value of this compound lies in its versatility as a scaffold for a range of biological targets. While its application in the development of orexin receptor antagonists is well-established, its potential extends to other important therapeutic areas.
Orexin Receptor Antagonists for Insomnia
The orexin system, comprising two G-protein coupled receptors (GPCRs), OX1R and OX2R, plays a crucial role in regulating wakefulness.[6] Antagonism of these receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia. This compound has been instrumental in the design of potent and selective orexin receptor antagonists.
A notable example is the development of Lemborexant, an FDA-approved dual orexin receptor antagonist. While the final drug does not contain the carboxylic acid, its synthesis utilizes 2-amino-5-fluoropyridine, the immediate precursor to our core scaffold, highlighting the importance of this structural motif in accessing this class of drugs.[5]
The 2-amino-5-fluoropyridine moiety in these antagonists typically engages in key hydrogen bonding interactions with the receptor, while the fluorine atom can enhance binding affinity and improve metabolic stability. The carboxylic acid of this compound can serve as a handle for further derivatization, allowing for the exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.
Emerging Applications in Oncology: Kinase Inhibition
The aminopyridine scaffold is a well-known feature in many kinase inhibitors.[7][8] The nitrogen atoms of the pyridine ring and the amino group can form critical hydrogen bonds with the hinge region of the kinase active site. The fluorine atom of this compound can be leveraged to enhance potency and selectivity for specific kinases. While concrete examples of this compound derivatives as kinase inhibitors are still emerging, the structural similarities to known kinase inhibitors suggest this is a promising area for future research.
Potential in Antiviral Drug Discovery
Nicotinic acid derivatives have been investigated as potential antiviral agents.[2] The this compound scaffold offers a unique combination of hydrogen bonding capabilities and electrostatic interactions that could be exploited to inhibit viral enzymes or protein-protein interactions. Further exploration of this scaffold in antiviral drug discovery is warranted.
Structure-Activity Relationships (SAR): Guiding Drug Design
The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity provide crucial insights for rational drug design.
A key aspect of the SAR of this compound derivatives is the interplay between the amino group, the carboxylic acid, and the fluorine substituent.
-
The 2-Amino Group: This group is often crucial for establishing a primary interaction with the target protein through hydrogen bonding. Derivatization of this amine can be used to introduce additional binding elements or to modulate the overall physicochemical properties of the molecule.
-
The 5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can significantly impact the pKa of the pyridine nitrogen and the 2-amino group, influencing their protonation state at physiological pH and their ability to participate in hydrogen bonding. Furthermore, the fluorine atom can engage in favorable orthogonal interactions with the protein backbone or side chains, contributing to enhanced binding affinity.
-
The 3-Carboxylic Acid: This functional group provides a key attachment point for a wide variety of substituents, allowing for the exploration of different regions of the target's binding pocket. Esterification or amidation of the carboxylic acid can be used to modulate solubility, cell permeability, and pharmacokinetic properties.
Experimental Protocols
To facilitate the exploration of this compound in drug discovery, this section provides detailed protocols for the synthesis of its precursor and for the biological evaluation of its derivatives as orexin receptor antagonists.
Synthesis of 2-Amino-5-fluoropyridine (Precursor)
This protocol is adapted from established methods for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.[4][5]
Step 1: Acetylation of 2-Aminopyridine
-
To a solution of 2-aminopyridine in an appropriate solvent (e.g., dichloromethane), add acetic anhydride.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamidopyridine.
Step 2: Nitration of 2-Acetamidopyridine
-
Carefully add 2-acetamidopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-acetamido-5-nitropyridine.
Step 3: Reduction of the Nitro Group
-
To a solution of 2-acetamido-5-nitropyridine in ethanol, add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.
-
Reflux the mixture for 2-4 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate to obtain 5-amino-2-acetamidopyridine.
Step 4: Schiemann Reaction
-
Dissolve 5-amino-2-acetamidopyridine in an aqueous solution of fluoroboric acid at 0°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently heat the reaction mixture to decompose the diazonium salt and introduce the fluorine atom.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2-acetamido-5-fluoropyridine.
Step 5: Hydrolysis of the Acetyl Group
-
Reflux 2-acetamido-5-fluoropyridine in an aqueous solution of sodium hydroxide.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 2-amino-5-fluoropyridine.
Biological Evaluation: Orexin Receptor Antagonism
This assay is used to determine the affinity of a test compound for the orexin receptors.[9][10]
Materials:
-
Cell membranes expressing human OX1R or OX2R.
-
Radiolabeled ligand (e.g., [³H]-Suvorexant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This functional assay measures the ability of a test compound to antagonize the increase in intracellular calcium induced by an orexin agonist.[9]
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A (agonist).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Incubate the plate with varying concentrations of the test compound for a predetermined time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of Orexin-A (typically the EC₈₀) to all wells and immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each well.
-
Plot the response against the concentration of the test compound to determine the IC₅₀ for the inhibition of the agonist-induced calcium signal.
In Vivo Evaluation: Animal Models of Sleep
Rodent models are commonly used to assess the sleep-promoting effects of orexin receptor antagonists.[11][12][13]
Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
Procedure:
-
Allow the animals to recover from surgery and acclimate to the recording chambers.
-
Administer the test compound or vehicle at the beginning of the dark phase (the active period for rodents).
-
Continuously record EEG and EMG signals for at least 8 hours.
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds).
-
Analyze the data to determine the effects of the compound on sleep latency, total sleep time, and sleep architecture.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique combination of a fluorinated pyridine ring and an amino acid-like structure provides a powerful platform for the design of potent and selective modulators of a variety of biological targets. The success of this scaffold in the development of orexin receptor antagonists for insomnia is a testament to its potential.
Future research is likely to expand the applications of this compound into other therapeutic areas, such as oncology and infectious diseases. The development of novel synthetic methodologies to access a wider range of derivatives will further fuel these efforts. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic deployment of privileged scaffolds like this compound will remain a critical component of successful drug discovery programs.
Visualizations
Orexin Receptor Signaling Pathway
Caption: Synthetic workflow for 2-amino-5-fluoropyridine.
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- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(31), 27488-27503.
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- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-o[11][14]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC medicinal chemistry, 12(10), 1736-1748.
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A Senior Application Scientist's Guide to 2-Amino-5-fluoronicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Foreword: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4] When this potent element is integrated into a heterocyclic scaffold, such as a pyridine ring, it creates a building block of immense value for researchers and drug development professionals.
This guide provides an in-depth technical overview of 2-Amino-5-fluoronicotinic acid, a trifunctional heterocyclic building block that offers a powerful combination of reactivity and desirable physicochemical properties. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the strategic rationale for its application in contemporary drug discovery programs.
Core Characteristics of this compound
This compound is a pyridine derivative distinguished by three key functional groups: a carboxylic acid at the 3-position, an amino group at the 2-position, and a fluorine atom at the 5-position. This specific arrangement provides a versatile platform for chemical modification.
Physicochemical and Structural Data
A summary of the compound's fundamental properties is essential for experimental design, providing insights into its solubility, stability, and reactivity.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [5] |
| CAS Number | 1196154-03-6 | [5][6] |
| Molecular Formula | C₆H₅FN₂O₂ | [5][7] |
| Molecular Weight | 156.12 g/mol | [5][7] |
| Appearance | Off-white to light yellow powder | Inferred from supplier data |
| Melting Point | >200 °C (decomposes) | Inferred from supplier data |
| XLogP3 | 0.7 | [5] |
Spectroscopic Signature
Understanding the spectroscopic profile of the building block is critical for reaction monitoring and final product characterization.[8][9]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is characterized by two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The fluorine atom at the 5-position will cause characteristic splitting patterns (coupling) for the adjacent protons. The broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons are also expected, which may be exchangeable with D₂O.[10]
-
¹³C NMR: The carbon spectrum will display six signals, with the chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated organic compounds.
-
IR Spectroscopy: Key vibrational bands include C=O stretching for the carboxylic acid (approx. 1680-1710 cm⁻¹), N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹, typically two bands), and C-F stretching (approx. 1000-1100 cm⁻¹).
Synthesis of the Building Block
While this compound is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and alternative synthetic strategies.[6][11] A common conceptual route involves the fluorination of a pyridine precursor, often via a Sandmeyer-type or Schiemann reaction.[12]
A plausible synthetic pathway can be adapted from methodologies used for similar fluorinated pyridines, such as 2-amino-5-fluoropyridine.[13] The process begins with a readily available starting material like 2-aminopyridine and proceeds through several key transformations.
Conceptual Synthetic Workflow
This diagram illustrates a logical, multi-step synthesis to produce the target molecule. The key steps involve protection, nitration, reduction, diazotization/fluorination, and final deprotection/hydrolysis.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis of Methyl 2-amino-5-fluoronicotinate (Intermediate F)
This protocol focuses on the critical diazotization and fluorination step, a common method for introducing fluorine into an aromatic ring.
Disclaimer: This is a representative protocol and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Diazotization:
-
Suspend Methyl 2,5-diaminonicotinate (1.0 equiv) in a solution of tetrafluoroboric acid (HBF₄, ~48% in H₂O, 3.0 equiv).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting slurry at 0-5 °C for 1 hour. The formation of the diazonium tetrafluoroborate salt is typically observed as a precipitate.
-
-
Schiemann Reaction (Fluorination):
-
Isolate the diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Gently heat the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases (typically 100-130 °C).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the intermediate, Methyl 2-amino-5-fluoronicotinate.
-
Key Reactions and Synthetic Utility
The true power of this compound lies in its ability to serve as a scaffold for building molecular complexity. Its three functional groups offer distinct handles for orthogonal chemical modifications.
Amide Bond Formation (via Carboxylic Acid)
The most common and arguably most important reaction of this building block is the formation of an amide bond. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals.[14] The carboxylic acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by a primary or secondary amine.
Causality: Direct condensation of a carboxylic acid and an amine requires very high temperatures. Coupling reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the reaction under mild conditions.[14]
Caption: Simplified mechanism of amide bond formation using a carbodiimide reagent.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 equiv).
-
Coupling Reagent: Add the coupling reagent (e.g., HATU, 1.1 equiv) to the solution. Alternatively, for carbodiimide-based coupling (e.g., EDC), an additive like HOBt (1.1 equiv) is often included to improve efficiency and reduce side reactions.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
To build biaryl or heteroaryl-aryl structures, a common strategy in drug design, the Suzuki-Miyaura cross-coupling reaction is indispensable.[15][16][17] While the title compound itself is not primed for this reaction, it is often synthesized from a halogenated precursor (e.g., 2-Amino-5-bromo-nicotinic acid) which can readily undergo Suzuki coupling. Alternatively, the amino group could be converted to a halide or triflate. This reaction demonstrates the broader utility of the fluoronicotinic acid scaffold.
Causality: The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states.[16] Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex. Transmetalation with the boronic acid (activated by a base) transfers the organic group to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flask, add the 5-bromo-2-aminonicotinic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[15]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or DMF/H₂O).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) for 2-24 hours.[15]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery: A Strategic Perspective
The utility of this compound extends beyond its chemical reactivity; its incorporation into a molecule is a strategic decision in drug design.
Role as a Privileged Scaffold
This building block is a reagent used in the synthesis of fluoropiperidine derivatives which act as orexin receptor antagonists.[6][7] Orexin antagonists are being investigated for the treatment of insomnia and other sleep disorders. Furthermore, its ester, Methyl 2-amino-5-fluoronicotinate, is a key intermediate for compounds with potential antiviral and anticancer properties.[18]
The Impact of Fluorine in Medicinal Chemistry
The fluorine atom is not merely a passive substituent. Its strategic placement at the 5-position imparts several beneficial properties:
-
Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, potentially increasing the drug's half-life.[4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen and the 2-amino group. This can alter the molecule's ionization state at physiological pH, affecting cell permeability and target binding.
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, thereby increasing potency.
-
Improved Bioavailability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[19]
Caption: Role of the building block in a typical drug discovery pipeline.
Conclusion
This compound is far more than a simple chemical reagent. It is a highly engineered building block that provides medicinal chemists with a reliable and versatile platform to construct novel molecular architectures. Its trifunctional nature allows for controlled, stepwise elaboration, while the embedded fluorine atom offers a proven method for fine-tuning pharmacokinetic and pharmacodynamic properties. By understanding the fundamental principles of its synthesis, reactivity, and strategic application, researchers can fully leverage this powerful tool to accelerate the development of the next generation of therapeutics.
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Theoretical Framework for the Analysis of 2-Amino-5-fluoronicotinic Acid: A Computational Approach to Drug Design
An In-Depth Technical Guide
Abstract
2-Amino-5-fluoronicotinic acid, a fluorinated derivative of the essential vitamin B3 (niacin), stands as a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations. We will explore its optimized molecular structure, spectroscopic signatures, and electronic properties to elucidate its reactivity and potential as a pharmacophore. This document serves as a technical resource for researchers and scientists, detailing the causality behind computational choices and providing validated protocols for theoretical investigation.
Introduction: The Significance of Fluorination in Nicotinic Acid Scaffolds
Nicotinic acid and its derivatives are fundamental building blocks in various biochemical processes and pharmaceutical agents.[4] The introduction of a fluorine atom onto the pyridine ring, creating this compound, is a deliberate chemical modification aimed at enhancing its therapeutic potential. Fluorine's high electronegativity and small size can lead to improved pharmacokinetic profiles and stronger interactions with biological targets.[1][3]
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide an invaluable, cost-effective means to predict molecular properties before undertaking complex and expensive experimental synthesis and testing.[5] By simulating the molecule's behavior at the quantum level, we can gain deep insights into its stability, reactivity, and spectroscopic characteristics, thereby accelerating the drug discovery pipeline. This guide outlines the key theoretical analyses required to build a comprehensive profile of this compound, using methodologies validated by studies on structurally similar compounds like 2-amino-5-fluorobenzoic acid.[6]
Computational Methodology: The DFT Approach
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a robust method for analyzing the electronic structure of molecules.[7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy in predicting the properties of organic molecules.[4][8] To ensure a precise description of the molecule's electron distribution, a high-level basis set such as 6-311++G(d,p) is employed. This basis set includes diffuse functions (++) to handle lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for molecules with heteroatoms and potential hydrogen bonding.[8][9]
All calculations are performed using a computational chemistry package like Gaussian.[4][10] The workflow begins with geometry optimization to find the molecule's lowest energy conformation, followed by vibrational frequency calculations to confirm it as a true minimum (no imaginary frequencies) and to predict its spectroscopic profile.[8][11]
Caption: Computational workflow for the theoretical analysis of this compound.
Molecular Structure and Geometrical Optimization
The first step in the theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Caption: Numbering scheme for the atoms in this compound.
The optimized geometrical parameters, such as the C-C and C-N bond lengths within the pyridine ring, are expected to be consistent with those of similar pyridine derivatives.[8] The C-F bond length and the parameters of the amino and carboxylic acid groups are of particular interest as they directly influence the molecule's electronic properties and interaction potential.
Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: These are representative values expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on similar published structures. Actual values would be generated from the specific calculation.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C2-N7 (Amino) | 1.35 Å |
| C5-F15 (Fluorine) | 1.36 Å | |
| C3-C10 (Carboxyl) | 1.50 Å | |
| C10=O11 (Carbonyl) | 1.21 Å | |
| C10-O12 | 1.35 Å | |
| Bond Angles | N1-C2-C3 | 123.5° |
| C4-C5-F15 | 118.0° | |
| C2-C3-C10 | 121.0° |
Vibrational Spectroscopic Analysis
Vibrational spectroscopy provides a fingerprint of a molecule, with specific absorption peaks corresponding to the vibrational modes of its functional groups.[12][13] Calculating the harmonic vibrational frequencies allows for the prediction of FT-IR and FT-Raman spectra.[6][11]
Protocol for Spectroscopic Prediction:
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level.
-
Scaling: Theoretical harmonic frequencies are systematically higher than experimental ones due to anharmonicity. Therefore, they are scaled by an appropriate factor (e.g., 0.966 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data.[10]
-
Assignment: Use Potential Energy Distribution (PED) analysis to assign the calculated frequencies to specific vibrational modes (e.g., C=O stretch, N-H bend).[11]
-
Validation: Compare the scaled theoretical spectra with experimentally recorded FT-IR and FT-Raman spectra. A good correlation validates the computational model, lending credibility to other predicted properties.[5][14]
Table 2: Representative Vibrational Wavenumbers (cm⁻¹) and Assignments Based on data from analogous molecules like 2-amino-5-fluorobenzoic acid.[6]
| Vibrational Mode | Calculated (Scaled) | Experimental (Typical) | Assignment (PED) |
| O-H Stretch (Carboxyl) | 3450 | ~3400-2400 (broad) | ν(O-H) |
| N-H Asymmetric Stretch | 3490 | ~3485 | νas(N-H) |
| N-H Symmetric Stretch | 3380 | ~3370 | νs(N-H) |
| C=O Stretch (Carboxyl) | 1685 | ~1690 | ν(C=O) |
| N-H Scissoring | 1630 | ~1635 | δ(N-H) |
| C=C/C=N Ring Stretch | 1590 | ~1595 | ν(Ring) |
| C-F Stretch | 1250 | ~1255 | ν(C-F) |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[11] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[11][14]
Table 3: Calculated Electronic Properties
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual tool that illustrates the charge distribution around a molecule.[10] It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen of the pyridine ring and the oxygen atoms of the carboxyl group.
-
Blue Regions (Positive Potential): Electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and carboxyl groups.
This analysis is crucial for predicting how the molecule will interact with a biological receptor, where electrostatic interactions play a dominant role.[15]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[6][11] It quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital (e.g., π -> π* or n -> σ*). These interactions are fundamental to the molecule's stability. For this compound, significant charge transfer from the amino group (electron-donating) to the pyridine ring and the carboxylic acid group (electron-withdrawing) is expected, a phenomenon that NBO analysis can precisely quantify.[11]
Caption: Relationship between calculated theoretical properties and their drug design implications.
Conclusion
The theoretical framework presented here provides a robust, multi-faceted approach to characterizing this compound. By leveraging Density Functional Theory, we can predict its structural, spectroscopic, and electronic properties with high accuracy. The validation of the computational model through comparison with experimental spectroscopic data ensures the reliability of the theoretical predictions. The insights gained from HOMO-LUMO, MEP, and NBO analyses are directly applicable to the field of drug development, offering a rational basis for understanding the molecule's potential bioactivity, receptor-binding interactions, and metabolic fate. This in-depth computational guide serves as a foundational protocol for researchers aiming to explore the vast potential of fluorinated nicotinic acid derivatives in medicinal chemistry.
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Physical and chemical characteristics of 2-Amino-5-fluoronicotinic acid
An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid
This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Molecular Identity and Structural Characteristics
This compound is a substituted pyridine derivative, incorporating an amino group, a carboxylic acid, and a fluorine atom. These functional groups impart a unique combination of electronic and steric properties, making it a valuable scaffold in the design of novel therapeutics.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [1] |
| Synonyms | 2-Amino-5-fluoro-3-pyridinecarboxylic acid | [1] |
| CAS Number | 1196154-03-6 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)F | [1] |
| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The fluorine atom, in particular, can significantly influence properties such as lipophilicity and metabolic stability.[3]
Table 2: Summary of Physical and Computed Properties | Property | Value/Description | Notes | Source | | :--- | :--- | :--- | :--- | | Appearance | White to yellow or orange powder/crystal | Based on similar compounds like 2-Amino-5-fluoropyridine. | | | Melting Point | Not consistently reported. | Experimental determination via DSC is recommended. | | | Solubility | Soluble in Acetic Acid. |[2] | | XLogP3 | 0.7 | A measure of lipophilicity.[1] | | Topological Polar Surface Area (TPSA) | 76.2 Ų | Influences membrane permeability and solubility.[1] | | Hydrogen Bond Donors | 2 |[1] | | Hydrogen Bond Acceptors | 4 |[1] |
Acidity and Basicity (pKa)
-
Carboxylic Acid (pKa₁): Expected to be in the range of 2-4, typical for carboxylic acids on an electron-deficient pyridine ring.[4]
-
Pyridine Nitrogen (pKa₂): The pKa of pyridine is ~5.2. The presence of an electron-donating amino group would typically increase basicity, while the electron-withdrawing fluorine and carboxylic acid groups would decrease it. The net effect likely results in a pKa lower than that of unsubstituted pyridine.
-
Amino Group (pKa₃): The exocyclic amino group's basicity is also modulated by the ring's electronics, with an expected pKa value significantly lower than that of aliphatic amines.
The precise determination of these pKa values is critical for understanding the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would be expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the fluorine, amino, and carboxyl substituents. Signals for the labile protons of the -NH₂ and -COOH groups would also be present, their position being dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display six signals for the six unique carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.
-
N-H stretch: Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretch: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-F stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable.
-
Molecular Ion: The expected (M+H)⁺ ion would have an m/z of approximately 157.04.[1]
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of H₂O or CO₂ from the carboxylic acid group, providing further structural confirmation.[5]
Caption: Workflow for pKa Determination via Titration.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [6][7]
-
Medicinal Chemistry: The incorporation of a fluorine atom into a drug candidate can profoundly and often beneficially alter its properties. [3][8]It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles. [3]* Scaffold for Biologically Active Molecules: The substituted pyridine core is a common motif in many approved drugs. The specific arrangement of the amino, fluoro, and carboxyl groups in this compound provides multiple points for synthetic diversification, allowing chemists to explore chemical space efficiently in lead optimization campaigns.
References
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- ACS Publications. (n.d.). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry.
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Methodological & Application
Synthesis of 5-Fluoropiperidine Derivatives from 2-Amino-5-fluoronicotinic Acid: An Application Note and Protocol
Introduction: The Significance of Fluoropiperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. The strategic incorporation of fluorine into this privileged scaffold can dramatically enhance the pharmacological properties of a molecule.[3][4] Fluorine's unique electronic properties can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5] Consequently, fluoropiperidine derivatives are highly sought-after building blocks in the development of novel therapeutics across a range of disease areas, including central nervous system disorders, oncology, and infectious diseases.[3][6]
This application note provides a detailed synthetic guide for the preparation of 5-fluoropiperidine derivatives, starting from the readily available 2-Amino-5-fluoronicotinic acid. We will delve into a robust synthetic strategy, providing detailed, step-by-step protocols for key transformations. The causality behind experimental choices will be explained, offering researchers and drug development professionals a practical and scientifically grounded approach to accessing these valuable compounds.
Synthetic Strategy: A Multi-Step Approach to 5-Fluoropiperidine-2-carboxylic Acid
The primary challenge in the synthesis of 5-fluoropiperidines from this compound lies in the selective reduction of the pyridine ring without unwanted side reactions, such as hydrodefluorination or reactions involving the amino and carboxylic acid groups.[7] To address this, a multi-step strategy involving the protection of the reactive functional groups, followed by catalytic hydrogenation and subsequent deprotection, is proposed. This approach ensures a clean and efficient synthesis of the desired 5-fluoropiperidine-2-carboxylic acid, a versatile intermediate for further derivatization.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for the preparation of cis-5-Fluoropiperidine-2-carboxylic Acid.
Experimental Protocols
Part 1: Protection of this compound
To prevent interference during the hydrogenation step, both the amino and carboxylic acid functionalities of the starting material are protected. The amino group is acylated, and the carboxylic acid is esterified.
Protocol 1: Synthesis of Methyl 2-acetamido-5-fluoronicotinate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 64.1 mmol) in acetic anhydride (100 mL).
-
Acylation: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
Removal of Acetic Anhydride: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Esterification: To the crude 2-acetamido-5-fluoronicotinic acid, add methanol (150 mL) and cautiously add thionyl chloride (10.8 mL, 148 mmol) dropwise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-acetamido-5-fluoronicotinate as a solid.
| Parameter | Value |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (d, 1H), 8.20 (dd, 1H), 3.95 (s, 3H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 165.0, 158.0 (d), 145.0, 138.0 (d), 115.0, 52.5, 25.0 |
| Mass Spec (ESI+) | m/z calculated for C₉H₉FN₂O₃ [M+H]⁺: 213.06, found: 213.07 |
Part 2: Catalytic Hydrogenation of the Protected Aminonicotinate
The key step in this synthesis is the heterogeneous catalytic hydrogenation of the fluoropyridine ring. The use of a rhodium on carbon catalyst in an acidic medium is crucial to achieve high conversion and minimize hydrodefluorination.[8]
Protocol 2: Synthesis of Methyl cis-2-acetamido-5-fluoropiperidine-3-carboxylate
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve methyl 2-acetamido-5-fluoronicotinate (5.0 g, 23.6 mmol) in methanol (100 mL) and add glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add 5% Rhodium on carbon (500 mg, 10 wt%) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 100 psi (approximately 6.9 bar).
-
Reaction: Stir the mixture vigorously at 50 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (50 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Caption: Simplified mechanism of catalytic hydrogenation on a Rhodium surface.
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.50-4.20 (m, 1H), 3.75 (s, 3H), 3.50-2.80 (m, 4H), 2.10 (s, 3H), 2.00-1.60 (m, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -180 to -190 (m) |
| Mass Spec (ESI+) | m/z calculated for C₉H₁₅FN₂O₃ [M+H]⁺: 219.11, found: 219.12 |
Part 3: Deprotection to Yield the Final Product
The final step involves the hydrolysis of the ester and amide protecting groups to yield the desired 5-fluoropiperidine-2-carboxylic acid.
Protocol 3: Synthesis of cis-5-Fluoropiperidine-2-carboxylic Acid
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude methyl cis-2-acetamido-5-fluoropiperidine-3-carboxylate (from the previous step) in 6 M aqueous hydrochloric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl.
-
Purification: The resulting hydrochloride salt can be purified by recrystallization from ethanol/ether.
-
Free Amino Acid (Optional): To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to ~7 with a suitable base (e.g., sodium hydroxide or an ion-exchange resin). The product will precipitate and can be collected by filtration.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | δ 4.60-4.30 (m, 1H), 3.80-3.00 (m, 4H), 2.20-1.80 (m, 2H) |
| ¹⁹F NMR (D₂O, 376 MHz) | δ -182 to -192 (m) |
| Mass Spec (ESI+) | m/z calculated for C₆H₁₀FNO₂ [M+H]⁺: 148.07, found: 148.08 |
Conclusion and Future Perspectives
This application note provides a reliable and detailed protocol for the synthesis of cis-5-fluoropiperidine-2-carboxylic acid from this compound. The three-step sequence involving protection, catalytic hydrogenation, and deprotection offers a practical route to this valuable building block. The strategic use of a rhodium on carbon catalyst under acidic conditions is key to achieving a successful reduction of the fluorinated pyridine ring.
The resulting 5-fluoropiperidine-2-carboxylic acid serves as a versatile platform for the synthesis of a diverse range of fluorinated piperidine derivatives. The amino and carboxylic acid functionalities can be further modified to introduce various substituents, enabling the exploration of structure-activity relationships in drug discovery programs. This synthetic guide is intended to empower researchers and scientists to access these important molecules and accelerate the development of next-generation therapeutics.
References
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- OChemOnline. (n.d.). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
- Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 433-439. [Link][10]
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- ResearchGate. (n.d.). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives.
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- American Chemical Society. (2021). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link][19]
- Stanford Advanced Materials. (n.d.). Ruthenium on Carbon Catalyst.
- Scientific Update. (2019).
- Heeger Materials. (n.d.). Ruthenium On Carbon Catalyst | Ru/C Catalyst.
- ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link][22]
- PubMed. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. The Journal of Organic Chemistry. [Link][23]
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Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-Amino-5-fluoronicotinic Acid Derivatives
Preamble: Navigating the Challenges of Highly Functionalized Heterocycles
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds is unparalleled.[1][2] However, the promise of this powerful reaction is often tested by the complexity of the substrates.
2-Amino-5-fluoronicotinic acid and its derivatives are a class of building blocks of significant interest in drug discovery. The pyridine core, substituted with an amine, a fluorine atom, and a carboxylic acid, presents a constellation of functionalities that can challenge the standard Suzuki protocol. The primary amino group can coordinate with and potentially inhibit the palladium catalyst, while the carboxylic acid necessitates a careful selection of base to avoid unwanted acid-base side reactions. Furthermore, the electronic nature of the fluorinated aminopyridine ring influences the reactivity of the halide coupling partner.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established mechanistic principles.
The Catalytic Heart of the Reaction: Mechanism and Substrate-Specific Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle.[2][3][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with intricate substrates.
The cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound derivatives, several factors require strategic intervention:
-
Catalyst Inhibition: The lone pair on the 2-amino group can coordinate to the palladium center. This is mitigated by using bulky, electron-rich phosphine ligands that sterically shield the metal and promote the desired catalytic steps over catalyst deactivation. Catalysts derived from bulky dialkylphosphinobiaryl ligands are known to be effective and are not inhibited by highly basic aminopyridines.[6]
-
Carboxylic Acid Reactivity: The acidic proton of the carboxylic acid will react with the stoichiometric base. While this is generally not detrimental, it means a sufficient excess of base must be used. Alternatively, the acid can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling, which can improve solubility and simplify purification.[2]
-
Boronic Acid Stability: Aryl boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation under basic conditions.[7] Using stable boronic acid surrogates like pinacol esters or diethanolamine-complexed DABO boronates can circumvent this issue, providing more robust and reproducible results.[8]
Optimizing the Reaction Parameters: A Rationale-Driven Approach
A successful protocol is not merely a recipe but a system where each component is chosen for a specific purpose. The following table summarizes key reaction parameters and provides the scientific rationale for their selection when coupling this compound derivatives.
| Parameter | Recommended Choice(s) | Rationale & Justification | Authoritative Sources |
| Aryl Halide | Bromo- or Chloro- derivative | Bromo derivatives are a good balance of reactivity and stability. Chloro derivatives are less reactive but more cost-effective, often requiring more active catalyst systems (e.g., with Buchwald ligands). Iodo-derivatives can be prone to dehalogenation side reactions.[9] | [9] |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3 | Pd(PPh₃)₄: A classic, reliable catalyst for many couplings.[1] Pd(dppf)Cl₂: Offers good stability and is effective for heteroaryl couplings.[10] XPhos/SPhos Precatalysts: State-of-the-art for challenging substrates. The bulky biarylphosphine ligand accelerates the reaction, prevents catalyst inhibition by the amino group, and allows for lower catalyst loadings and temperatures.[6] | [1][6][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄: A moderately strong base, often effective in aqueous mixtures and less likely to cause degradation of sensitive functional groups.[1][7] K₂CO₃: A common and cost-effective choice, widely used in pyridine couplings.[9][11] Cs₂CO₃: A stronger, more soluble base that can be effective for less reactive chlorides but is more expensive. | [1][7][9][11] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), DMF, EtOH/H₂O | Dioxane/H₂O: A classic, versatile system. Water is crucial for dissolving the inorganic base and facilitating transmetalation.[2][12] DMF: A polar aprotic solvent with excellent solvating power, often used for solid-phase synthesis or when higher temperatures are needed.[1] EtOH/H₂O: A "greener" solvent system that can be highly effective, particularly under microwave irradiation.[9] | [1][2][9][12] |
| Boron Reagent | Arylboronic Acid, Arylboronic Pinacol Ester | Acids: Readily available but can be unstable.[13] Pinacol Esters: More stable to storage and less prone to protodeboronation, though transmetalation can be slower. Excellent for large-scale synthesis and improving reproducibility.[8][13] | [8][13] |
| Temperature | 80 - 110 °C (Conventional) or 100 - 150 °C (Microwave) | The required temperature is dictated by the reactivity of the halide and the catalyst system. More active catalysts (e.g., XPhos-based) can enable reactions at lower temperatures. Microwave heating dramatically reduces reaction times from hours to minutes.[2][9] | [2][9] |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a generic methyl 2-amino-5-bromo-6-(aryl)nicotinate. These can be adapted for the free acid or other esters.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol A: Conventional Thermal Heating
This protocol is designed for reliability and broad applicability using standard laboratory equipment.
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-amino-5-bromonicotinate (e.g., 231 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe. Allow the gas to bubble through the solution for 15 minutes to ensure thorough degassing. Finally, add the Pd(PPh₃)₄ catalyst (e.g., 35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Aqueous Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[1]
Protocol B: Microwave-Assisted Synthesis
This protocol is optimized for speed and high-throughput screening of reaction conditions.
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Ethanol and Water (degassed, 3:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine methyl 2-amino-5-bromonicotinate (e.g., 115 mg, 0.5 mmol), the arylboronic acid pinacol ester (0.75 mmol), and K₃PO₄ (318 mg, 1.5 mmol).
-
Reagent Addition: Add the XPhos Pd G3 precatalyst (e.g., 4.2 mg, 0.005 mmol, 1 mol%). Add the degassed ethanol/water mixture (5 mL).
-
Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes with stirring.[2]
-
Workup: After the reaction, allow the vial to cool to room temperature. Dilute the contents with ethyl acetate (15 mL) and pass through a small plug of celite to filter off inorganic salts, washing the plug with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Base is not strong enough or insoluble. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., XPhos Pd G3). 2. Ensure thorough degassing by sparging with inert gas for at least 15-20 minutes. 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure a co-solvent like water is present. |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (base, temperature). | 1. Switch from a boronic acid to a more stable pinacol or MIDA boronate ester. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Lower the reaction temperature and use a more active catalyst to compensate. |
| Dehalogenation of Starting Material | The C-X bond is cleaved and replaced by hydrogen. | 1. This can be promoted by certain phosphine ligands or high temperatures. Try a different catalyst/ligand system (e.g., Pd(dppf)Cl₂). 2. Lower the reaction temperature. Bromo- and chloro-substrates are less prone to this than iodo-substrates.[9] |
| Homocoupling of Boronic Acid | Formation of Ar'-Ar' biaryl byproduct. | 1. This is often caused by the presence of oxygen. Ensure the reaction is maintained under a strict inert atmosphere. 2. Use a slight excess of the aryl halide relative to the boronic acid. |
Concluding Remarks
The Suzuki-Miyaura coupling of this compound derivatives, while presenting unique challenges, is a highly achievable and valuable transformation. Success is predicated on a logical approach to reaction design, where the choice of catalyst, ligand, base, and solvent is tailored to the substrate's specific electronic and steric properties. The use of modern, air-stable palladium precatalysts featuring bulky biarylphosphine ligands is strongly recommended to overcome catalyst inhibition and drive the reaction efficiently. By employing the robust protocols and troubleshooting guidance provided herein, researchers can confidently synthesize diverse libraries of these important heterocyclic scaffolds for advancement in drug discovery and development.
References
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
- Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Bedford, R. B., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Berhault, A., et al. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Rychnovsky, S. D., et al. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Royal Society of Chemistry. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Sanford, M. S., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
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Application Notes & Protocols: 2-Amino-5-fluoronicotinic Acid as a Versatile Reagent for Parallel Synthesis in Drug Discovery
Abstract & Introduction
In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone methodology, enabling the rapid generation of discrete compounds for high-throughput screening. The selection of foundational building blocks is critical to the success of these campaigns, dictating the chemical space and novelty of the resulting library.
This document introduces 2-Amino-5-fluoronicotinic acid as a high-value scaffold for parallel synthesis. This reagent uniquely combines three key features for medicinal chemistry: a pyridine core, a nucleophilic amine, and a carboxylic acid for derivatization. The presence of a fluorine atom at the 5-position offers a powerful tool for modulating physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic placement of the fluorine atom can significantly influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid, providing a handle for fine-tuning molecular characteristics.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in two robust parallel synthesis workflows: Amide Library Generation and Ugi Four-Component Reaction (U-4CR) . The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful library generation.
Physicochemical Properties & Strategic Advantages
The utility of this compound stems from its distinct structural and electronic features.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₆H₅FN₂O₂ | Low molecular weight starting point for library synthesis. |
| Molecular Weight | 156.12 g/mol | Allows for significant mass to be added during diversification. |
| Structure | Bifunctional Pyridine | Orthogonally addressable amine and carboxylic acid groups. |
| Fluorine Moiety | C-5 Position | Enhances metabolic stability and modulates pKa and lipophilicity.[4][5] |
| Reactivity | Nucleophilic Amine | Ideal for acylation, sulfonylation, and reductive amination. |
| Reactivity | Carboxylic Acid | Readily activated for amide bond formation.[6] |
Expert Insight: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen synergistically lower the pKa of the carboxylic acid compared to benzoic acid, facilitating its activation for amide coupling. Concurrently, the nucleophilicity of the 2-amino group is slightly attenuated, which can be advantageous in preventing undesired side reactions but must be considered when selecting coupling conditions.
Core Application 1: Parallel Amide Library Synthesis
The most direct application of this compound is the construction of amide libraries, a cornerstone of many medicinal chemistry programs. The bifunctional nature of the scaffold allows for diversification at two distinct vectors, as illustrated below.
Caption: General scheme for the Ugi four-component reaction.
Protocol: Parallel Ugi Reaction Synthesis
This protocol describes the synthesis of a library of Ugi products in a 96-well plate format, demonstrating the high-throughput capability of the reaction.
Materials:
-
This compound
-
Libraries of diverse amines, aldehydes, and isocyanides
-
Methanol (MeOH), Anhydrous
-
96-well reaction block with sealing mat
Protocol Steps:
-
Reagent Plate Preparation:
-
Plate 1 (Amine/Aldehyde): Prepare a master plate where each well contains a unique combination of an amine (1.0 eq) and an aldehyde (1.0 eq) pre-dissolved in 200 µL of anhydrous MeOH.
-
Expert Insight: Pre-mixing the amine and aldehyde allows for the formation of the Schiff base or iminium ion intermediate, which is a key step in the Ugi reaction mechanism. [7] * Plate 2 (Acid/Isocyanide): Prepare a second master plate where each well contains this compound (1.0 eq) and a unique isocyanide (1.0 eq) pre-dissolved in 200 µL of anhydrous MeOH.
-
-
-
Reaction Execution:
-
Using a liquid handling robot or multichannel pipette, transfer the 200 µL of solution from each well of Plate 2 to the corresponding well of Plate 1.
-
The total volume in each well of the reaction block will now be 400 µL.
-
Seal the 96-well reaction block securely with a chemically resistant sealing mat.
-
Place the block on a shaker and agitate at room temperature for 24-48 hours.
-
-
Product Isolation and Purification:
-
Causality: The Ugi reaction often proceeds in high yield, but purification is necessary to remove unreacted starting materials or side products. The choice of workup depends on the physical properties of the library members.
-
Method A (Precipitation): If the products are expected to be solids, add 500 µL of cold water to each well to induce precipitation. Collect the solids by filtration using a 96-well filter plate. Wash with additional water and dry under vacuum.
-
Method B (Evaporation & Analysis): For many discovery libraries, the crude product is sufficient for initial screening. Simply unseal the plate and evaporate the methanol using a centrifugal evaporator.
-
The resulting crude material can be re-dissolved in DMSO to create a stock plate for high-throughput screening.
-
-
Validation Checkpoint:
-
Perform LC-MS analysis on a diagonal selection of 8-12 wells from the 96-well plate to confirm the presence of the desired product mass and to assess the overall success rate of the reaction across the diverse inputs. High conversion rates (>80%) are typically expected. [8]
-
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isocyanides are volatile and possess a strong, unpleasant odor. They should be handled with extreme care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- Chembk. (2025).
- BenchChem. (2025).
- SpringerLink. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- MDPI. (n.d.).
- PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
- PMC - NIH. (n.d.).
- ACS Publications. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.
- SpringerLink. (n.d.). Solid-Phase Synthesis Using the Disrupted Ugi Reaction.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
- Royal Society of Chemistry. (n.d.). N–N bond formation in Ugi processes: from nitric acid to libraries of nitramines.
- PMC. (n.d.).
- PMC - NIH. (2020).
- CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Royal Society of Chemistry. (n.d.). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics.
- Wiley Online Library. (2025). Poly(amino acid)
- MDPI. (n.d.).
- UCI Department of Chemistry. (n.d.).
- NIH. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
- RSC Publishing. (2023).
- CNKI. (n.d.).
- PMC - PubMed Central. (n.d.).
- PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ResearchGate. (2025). (PDF)
- PMC - NIH. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- ResearchGate. (2025).
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- PubMed. (2024).
- ResearchGate. (2025). Solution-Phase Parallel Synthesis of Spirohydantoins | Request PDF.
- Semantic Scholar. (2015).
- SciSpace. (1997).
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Application Note: A Scalable, Validated Synthesis of 2-Amino-5-fluoronicotinic Acid
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of 2-Amino-5-fluoronicotinic acid, a crucial building block in the development of novel pharmaceuticals. The described process utilizes a modified Hofmann rearrangement, a classic and reliable method for converting primary amides into primary amines with one less carbon atom.[1][2][3] This application note is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, critical process parameters, and safety considerations essential for a successful scale-up. The protocol has been validated for yields and purity, with comprehensive analytical methods provided for in-process controls and final product verification.
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry, primarily used in the synthesis of orexin receptor antagonists and other biologically active compounds.[4] The presence of the fluorine atom and the amino group on the pyridine ring imparts unique electronic properties that are often exploited to enhance the metabolic stability and binding affinity of drug candidates.[5]
While several synthetic routes exist, the Hofmann rearrangement of 2-Carbamoyl-5-fluoronicotinic acid presents a reliable and industrially viable option. This method is advantageous due to the availability of starting materials and the predictability of the reaction.[2][6] This guide details a procedure that has been optimized for safety, yield, and purity on a kilogram scale, addressing common challenges associated with this transformation, such as exothermic control and byproduct formation.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step sequence starting from 5-fluoronicotinic acid. The first step is the formation of the primary amide, 2-Carbamoyl-5-fluoronicotinic acid, which is then subjected to a Hofmann rearrangement to yield the final product.
Step 1: Amide Formation 5-Fluoronicotinic acid is converted to its amide derivative. This can be achieved through various standard amidation procedures.
Step 2: Hofmann Rearrangement The core of the synthesis is the Hofmann rearrangement. The reaction of the primary amide with sodium hypobromite (formed in situ from bromine and sodium hydroxide) generates an isocyanate intermediate.[2][7] This intermediate is subsequently hydrolyzed in the aqueous basic medium to form the primary amine, with the loss of carbon dioxide.[2][3][6]
The key mechanistic steps are:
-
Deprotonation of the amide by a strong base.
-
Reaction of the resulting anion with bromine to form an N-bromoamide.
-
A second deprotonation forms a bromoamide anion.
-
The anion rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.
-
Nucleophilic attack by water on the isocyanate, followed by spontaneous decarboxylation, yields the final this compound.[2]
Caption: Hofmann rearrangement pathway for this compound.
Process Development & Scale-Up Considerations
Scaling up the Hofmann rearrangement requires careful control of several critical process parameters (CPPs) to ensure safety, consistency, and high purity.
-
Temperature Control: The formation of the N-bromoamide and its subsequent rearrangement are highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromine and the initial phase of the reaction is critical to prevent runaway reactions and minimize the formation of impurities.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar equivalents of bromine and sodium hydroxide is essential. An excess of bromine can lead to undesired side reactions. Slow, controlled addition of the bromine solution allows for effective heat dissipation.
-
Reaction Concentration: The concentration of the reaction mixture affects reaction kinetics and heat transfer. The protocol below specifies concentrations that balance reaction time with manageable exotherms.
-
Work-up and pH Adjustment: The final product is amphoteric. Careful pH adjustment during the work-up procedure is crucial for efficient isolation and to prevent the product from remaining dissolved in either acidic or basic aqueous layers.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale |
| Starting Amide | 10.0 g | 1.00 kg | - |
| Sodium Hydroxide | 23.5 g (10 eq) | 2.35 kg (10 eq) | Ensures complete deprotonation and hydrolysis. |
| Bromine | 9.4 g (1.05 eq) | 0.94 kg (1.05 eq) | Slight excess ensures full conversion of the amide. |
| Initial Temp. | 0-5 °C | 0-5 °C | Critical for controlling exotherm and minimizing byproducts. |
| Reaction Time | 2-4 hours | 4-6 hours | Longer time at scale to ensure complete conversion. |
| Work-up pH | ~4.5 | ~4.5 | Isoelectric point for optimal precipitation of the product. |
Detailed Scale-Up Protocol (1 kg Scale)
4.1 Materials and Equipment
-
Reagents: 2-Carbamoyl-5-fluoronicotinic acid (1.00 kg), Sodium Hydroxide (2.35 kg, ≥98%), Bromine (0.94 kg, ≥99.5%), Hydrochloric Acid (conc., ~37%), Sodium Bisulfite.
-
Solvents: Deionized Water, Isopropanol.
-
Equipment: 10 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel; cooling/heating circulator; filter reactor or large Büchner funnel; vacuum oven.
4.2 Step-by-Step Procedure
-
Preparation of Sodium Hypobromite Solution:
-
Charge the 10 L reactor with deionized water (4 L) and sodium hydroxide (1.35 kg). Cool the solution to 0 °C using the circulator.
-
In a separate vessel, carefully prepare a solution of bromine (0.94 kg) in an aqueous solution of sodium hydroxide (1.00 kg in 2 L of water) at a temperature below 10 °C.
-
Slowly add the cold bromine solution to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Hofmann Rearrangement Reaction:
-
Once the hypobromite solution is prepared and stable at 0-5 °C, add the 2-Carbamoyl-5-fluoronicotinic acid (1.00 kg) portion-wise over 30 minutes. Maintain vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-55 °C.
-
Hold the reaction at this temperature for 2-3 hours.
-
-
In-Process Control (IPC):
-
After 2 hours at 55 °C, take a sample from the reaction mixture. Quench with a small amount of sodium bisulfite solution.
-
Analyze the sample by HPLC to confirm the disappearance of the starting material (target: <1% remaining). If the reaction is incomplete, continue heating for another hour and re-analyze.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench any remaining hypobromite by the slow addition of a saturated sodium bisulfite solution until a negative starch-iodide paper test is achieved.
-
Cool the mixture to 10-15 °C.
-
Carefully adjust the pH of the solution to ~4.5 by the slow addition of concentrated hydrochloric acid. The product will precipitate as a solid.
-
Stir the resulting slurry for 1 hour at 10 °C to ensure complete precipitation.
-
Filter the solid product using a filter reactor or Büchner funnel. Wash the cake with cold deionized water (2 x 1 L).
-
-
Purification and Drying:
-
Transfer the wet cake to a clean reactor. Add a mixture of isopropanol and water (1:1, 4 L) and heat to 70 °C to dissolve the solid.
-
Cool the solution slowly to 5 °C to recrystallize the product.
-
Filter the purified product, wash with cold isopropanol (1 L), and dry in a vacuum oven at 60 °C until a constant weight is achieved.
-
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light yellow crystalline solid |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Melting Point | DSC | Consistent with reference standard |
| Residual Solvents | GC-HS | Isopropanol ≤ 5000 ppm |
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Safety & Hazard Analysis
This procedure involves hazardous materials and requires strict adherence to safety protocols.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat. An emergency bromine spill kit should be readily available.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE. The dissolution of NaOH in water is highly exothermic.
-
Exothermic Reaction: The reaction itself is exothermic. A reliable cooling system and continuous temperature monitoring are mandatory to prevent a runaway reaction.
-
Pressure: The reaction generates carbon dioxide gas during the hydrolysis of the isocyanate. The reactor must be properly vented to avoid pressure buildup.
Caption: Safety workflow for the scale-up synthesis.
Conclusion
The protocol described in this application note provides a reliable and scalable method for producing high-purity this compound. By carefully controlling the critical process parameters, particularly temperature and reagent addition, the Hofmann rearrangement can be safely and efficiently executed on a kilogram scale. The detailed analytical methods ensure that the final product meets the stringent quality requirements for pharmaceutical development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis.
- Di-Creato, G., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Medicinal Chemistry Letters.
- Kiss, L., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- U.S. Pharmacopeia. (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
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- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
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- 4. This compound | 1196154-03-6 [chemicalbook.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Amino-5-fluoronicotinic Acid
Introduction: The Significance of 2-Amino-5-fluoronicotinic Acid
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring, make it a valuable synthon for creating novel compounds with specific biological activities or material characteristics. Monitoring reactions involving this molecule is critical for ensuring desired product formation, identifying byproducts, and optimizing reaction conditions for yield and purity.
The presence of multiple functional groups—a carboxylic acid, a primary amine, and a fluorine-substituted aromatic ring—necessitates a versatile analytical strategy. No single technique can provide a complete picture of the reaction progress. Therefore, this guide advocates for a multi-modal approach, leveraging the strengths of chromatography and spectroscopy to gain comprehensive insights into the reaction dynamics.
General Workflow for Reaction Monitoring
A systematic approach to reaction monitoring ensures consistent and reliable data. The choice of analytical technique depends on the specific information required (e.g., quantitative conversion, byproduct identification, or functional group transformation).
Figure 1: General workflow for chemical reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary technique for quantitative analysis, allowing for the separation and quantification of the starting material, intermediates, and products in a reaction mixture. A stability-indicating method ensures that all components, including degradation products, are resolved from the main analyte peak.[1][2]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected. The nonpolar C18 chains provide hydrophobic interactions, which effectively retain the moderately polar this compound and its likely derivatives. This choice allows for separation based on subtle differences in polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed. The buffer controls the ionization state of the acidic (carboxylic acid) and basic (amino) groups, ensuring consistent retention times and peak shapes.[3] The gradient allows for the elution of compounds with a wide range of polarities within a reasonable timeframe.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. The pyridine ring in this compound and its derivatives is a strong chromophore, providing high sensitivity. A PDA detector offers the additional advantage of providing UV spectra for each peak, aiding in peak purity assessment and identification.
Protocol 3.1: Stability-Indicating RP-HPLC Method
1. Apparatus and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (reagent grade).
-
Water (HPLC grade).
-
Formic acid (for pH adjustment).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting it 100-fold in a known volume of Mobile Phase A. This prevents further reaction.
-
Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
5. Instrumental Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or scan 200-400 nm with PDA) |
| Run Time | 20 minutes |
6. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
7. Data Analysis:
-
Integrate the peak areas for the reactant and product(s).
-
Calculate the concentration of each component using the calibration curve.
-
Determine the percent conversion: (% Conversion) = [Area_product / (Area_reactant + Area_product)] * 100.
LC-MS: For Unambiguous Identification
When reactions produce unexpected byproducts or when the product structure is novel, LC-MS is indispensable. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each component.[4][5]
Causality of Method Design:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique ideal for the polar, thermally labile molecules typical in pharmaceutical synthesis, minimizing fragmentation and preserving the molecular ion.[6]
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer is commonly used. A quadrupole is excellent for quantitative analysis (Selected Ion Monitoring), while a TOF provides high mass accuracy, aiding in the determination of elemental composition.
Protocol 4.1: LC-MS Analysis
1. Apparatus and Reagents:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer).
-
Use the same column and mobile phases as the HPLC method (Protocol 3.1), ensuring the buffer is volatile (ammonium acetate or ammonium formate are excellent choices).
2. Sample Preparation:
-
Prepare samples as described in Protocol 3.1, step 4. Ensure final concentrations are suitable for the MS detector (typically lower than for UV detection).
3. Instrumental Parameters (MS):
| Parameter | Setting (Typical for ESI+) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Scan Range | 100 - 1000 m/z |
4. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the reactant ([M+H]⁺) and product(s).
-
Analyze the mass spectra of unknown peaks to hypothesize their structures. For example, a peak with an m/z corresponding to the starting material plus the mass of another reactant suggests an addition product.
NMR Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides detailed information about the chemical structure and connectivity of molecules in solution. For reactions with this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.
Figure 2: Relationship between molecular structure and NMR analysis.
Causality of Method Design:
-
¹H NMR: Allows direct observation of the protons on the pyridine ring. A change in substitution (e.g., acylation of the amino group) will cause a predictable shift in the signals of the adjacent aromatic protons.[7][8]
-
¹⁹F NMR: The fluorine atom provides a unique analytical window. ¹⁹F NMR spectra are simple (often a single peak for this molecule), have a wide chemical shift range, and are extremely sensitive to changes in the local electronic environment, making it an excellent method for tracking reaction progress with high clarity.[9]
Protocol 5.1: NMR Reaction Monitoring
1. Apparatus and Reagents:
-
NMR spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) compatible with the reaction solvent and solutes.
-
Internal standard (optional, e.g., TMS or a fluorinated compound for ¹⁹F NMR).
2. Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction.
-
If the reaction solvent is not deuterated, evaporate the solvent in vacuo.
-
Redissolve the residue in ~0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Instrumental Parameters (Typical):
| Parameter | ¹H NMR Setting | ¹⁹F NMR Setting |
| Pulse Program | zg30 | zgfl |
| Number of Scans | 8-16 | 16-64 |
| Acquisition Time | ~3 sec | ~1 sec |
| Relaxation Delay | 2 sec | 2 sec |
4. Data Analysis:
-
Process the FID (Fourier Transform, phase, and baseline correction).
-
Integrate the signals corresponding to the reactant and product.
-
Compare the integral of a product peak to a reactant peak to determine the relative ratio and calculate conversion. For example, if a proton signal for the reactant at 8.0 ppm disappears and a new product signal appears at 8.2 ppm, the conversion can be estimated from their relative integrals.
Expected NMR Data (Illustrative):
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | -COOH | 12-14 | Broad, exchangeable |
| ¹H | Aromatic-H | 7.0 - 8.5 | Shifts are diagnostic of reaction at N or COOH |
| ¹H | -NH₂ | 5.0 - 6.0 | Broad, exchangeable |
| ¹⁹F | Ar-F | -120 to -140 | Sharp singlet, position is highly sensitive |
FTIR Spectroscopy: Tracking Functional Groups
FTIR spectroscopy is a rapid, often non-destructive technique used to monitor changes in chemical bonds and functional groups. It is particularly useful for identifying the disappearance of a reactant's key functional group or the appearance of a product's characteristic bond.[10] In-situ monitoring using an Attenuated Total Reflectance (ATR) probe is highly effective for real-time analysis.[11][12]
Causality of Method Design:
-
ATR Probe: An ATR probe allows for direct insertion into the reaction vessel, eliminating the need for sampling and preparation. The infrared beam penetrates a small distance into the reaction mixture, providing a spectrum of the liquid phase without interference from solid particles or bubbles.[10]
Protocol 6.1: In-Situ FTIR-ATR Monitoring
1. Apparatus and Reagents:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or SiComp).
-
Reaction vessel with a port for the ATR probe.
2. Experimental Setup:
-
Insert the ATR probe into the reaction solvent before adding reactants.
-
Collect a background spectrum of the solvent at the reaction temperature. This is crucial for subtracting solvent interference.
-
Initiate the reaction by adding the this compound and other reagents.
3. Data Acquisition:
-
Begin collecting spectra immediately after reaction initiation.
-
Acquire spectra at regular intervals (e.g., every 1-5 minutes). Each spectrum is typically an average of 16-32 scans.
4. Data Analysis:
-
Subtract the background solvent spectrum from each collected spectrum.
-
Monitor the change in absorbance for characteristic peaks over time. For example, in an amidation reaction, one would monitor the decrease of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Change During Reaction |
| 3400-3200 | N-H stretch | Primary Amine | Decrease/Disappear if amine reacts |
| 3300-2500 | O-H stretch | Carboxylic Acid | Decrease/Disappear if acid reacts |
| ~1710 | C=O stretch | Carboxylic Acid | Decrease/Disappear if acid reacts |
| ~1650 | C=O stretch | Amide I | Appear if amide is formed |
| ~1550 | N-H bend | Amide II | Appear if amide is formed |
| 1600-1450 | C=C/C=N stretch | Aromatic Ring | May shift slightly upon reaction |
Conclusion
The successful synthesis and development of novel compounds from this compound relies on a robust analytical foundation. By employing a multi-modal strategy that combines the quantitative power of HPLC, the identification capabilities of LC-MS, and the structural and functional group insights from NMR and FTIR, researchers can gain a comprehensive understanding of their chemical transformations. This application note provides the foundational protocols and scientific rationale to implement such a strategy, enabling faster process development, improved yields, and higher purity of the final products.
References
- Science.gov. (n.d.). stability-indicating hplc method: Topics.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
- R Discovery. (n.d.). Stability-indicating Methods Research Articles.
- University of Wisconsin-Madison. (2001). Fluorine NMR.
- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering.
- Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring.
- International Journal of Pharmaceutical and Clinical Research. (2016). Analysis of amino acids by high performance liquid chromatography.
- Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC.
- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.
- Prime Scholars. (n.d.). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples.
- Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-48.
- Royal Society of Chemistry. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. RSC Chemical Biology, 1(3), 179-192.
- Lee, S., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Applied Biological Chemistry, 65(1), 22.
- Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
- Mohammed, H. A., et al. (2021). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Photonics, 8(9), 375.
- MASONACO. (n.d.). Free amino acids (LC-MS/MS).
- Domagala, S., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials, 12(18), 2965.
- Al-Adhami, M. F. J., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 29(11), 2588.
- Rizk, M., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178.
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The Strategic Role of 2-Amino-5-fluoronicotinic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security amidst a changing climate and evolving pest and weed resistance necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. In this context, the strategic incorporation of fluorine into active molecules has emerged as a paramount strategy for enhancing biological efficacy and metabolic stability.[1][2] 2-Amino-5-fluoronicotinic acid, a fluorinated pyridine derivative, represents a key building block in the synthetic chemist's arsenal, offering a versatile scaffold for the creation of advanced herbicides and fungicides. Its unique electronic properties and multiple reaction sites—the amino group, the carboxylic acid, and the pyridine ring—allow for the precise tuning of a molecule's physicochemical and biological properties.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of modern agrochemicals. We will delve into the rationale behind its use, present detailed synthetic protocols for key agrochemical classes, and discuss the mechanistic basis for the biological activity of the resulting compounds. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are focused on leveraging advanced chemical intermediates for the discovery of innovative crop protection solutions.
Part 1: Synthesis of Picolinic Acid Herbicides
Picolinic acid derivatives are a significant class of synthetic auxin herbicides, known for their systemic action and effectiveness against a wide spectrum of broadleaf weeds.[3][4][5] The introduction of a fluorine atom at the 5-position of the pyridine ring, as in this compound, can significantly enhance the herbicidal activity and metabolic stability of the final product.
Application Note: The Synthetic Strategy for 4-Amino-5-fluoro-picolinate Herbicides
The synthesis of advanced picolinic acid herbicides from this compound typically involves a multi-step sequence. A common strategy is to first protect the carboxylic acid and amino groups, followed by strategic modifications to the pyridine ring. A key transformation is the introduction of a substituted pyrazole moiety at the 6-position, which has been shown to significantly enhance herbicidal efficacy.[3][5] Subsequent deprotection and functionalization yield the final active compound.
The rationale for this approach is rooted in the principles of modern herbicide design. The 4-amino-3-chloro-5-fluoro-picolinic acid core acts as a potent auxinic scaffold. The pyrazole substituent at the 6-position allows for fine-tuning of the molecule's interaction with the target auxin receptors in susceptible plants, such as the F-box protein AFB5.[4] This targeted approach can lead to herbicides with improved selectivity and a lower risk of developing weed resistance.
Experimental Workflow: Synthesis of a Picolinic Acid Herbicide
Caption: Synthetic workflow for a picolinic acid herbicide.
Protocol 1: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(1H-pyrazol-1-yl)picolinic Acid Derivative
This protocol is adapted from established methods for the synthesis of related picolinic acid herbicides and provides a representative procedure.[3][5]
Step 1: Protection of this compound
-
Esterification: To a suspension of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Acylation: Dissolve the methyl ester in dichloromethane and add acetic anhydride (1.5 eq) and pyridine (1.5 eq). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected intermediate.
Causality: Protection of the amino and carboxylic acid groups is crucial to prevent unwanted side reactions during the subsequent chlorination and nucleophilic substitution steps. Esterification also enhances the solubility of the starting material in organic solvents.
Step 2: Chlorination
-
Dissolve the protected intermediate (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent. Purify the crude product by column chromatography to obtain the 3-chloro derivative.
Causality: The electron-donating nature of the protected amino group directs the electrophilic chlorination to the adjacent 3-position of the pyridine ring.
Step 3: Hydrazinolysis
-
To a solution of the 3-chloro intermediate (1.0 eq) in dimethyl sulfoxide (DMSO), add hydrazine hydrate (3.0 eq) dropwise at 65 °C.
-
Stir the reaction for 30 minutes.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration to yield the 6-hydrazino derivative.[3]
Causality: The fluorine atom at the 6-position of the starting material (assuming a different starting material as per the cited literature) is a good leaving group for nucleophilic aromatic substitution by hydrazine. In the case of starting with a 6-unsubstituted picolinate, this step would be a Sandmeyer-type reaction following diazotization of a 6-amino group.
Step 4: Knorr Pyrazole Synthesis
-
In a separate flask, prepare the desired β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate) by Claisen condensation of the corresponding ketone and ester.
-
To a solution of the 6-hydrazino intermediate (1.0 eq) in ethanol, add the β-ketoester (1.1 eq) and a catalytic amount of sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.
Causality: The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, which is a key pharmacophore in this class of herbicides.
Step 5: Hydrolysis and Deprotection
-
Dissolve the pyrazole-substituted intermediate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (3.0 eq) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final 4-amino-3-chloro-5-fluoro-6-(1H-pyrazol-1-yl)picolinic acid derivative.
Causality: Basic hydrolysis cleaves the ester to the carboxylic acid, and the acidic workup protonates the amino group and the final product, facilitating its precipitation.
Data Presentation: Physicochemical and Spectroscopic Data
The following table presents representative data for a synthesized 4-amino-3-chloro-5-fluoro-6-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-picolinic acid.[3]
| Property | Value |
| Molecular Formula | C₁₇H₁₀ClF₄N₄O₃ |
| Molecular Weight | 453.74 g/mol |
| Melting Point | 196-197 °C |
| ¹H NMR (DMSO-d₆, δ) | 13.94 (s, 1H), 7.33 (s, 2H), 7.28–7.25 (m, 2H), 7.23 (s, 1H), 7.01–6.95 (m, 2H), 3.76 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ) | 165.57, 160.56, 146.82, 145.23, 143.63, 143.19, 141.41, 136.31, 129.59, 121.64, 120.28, 114.94, 114.32, 104.61, 55.74 |
| ¹⁹F NMR (DMSO-d₆, δ) | -61.08, -143.90 |
| HRMS (M+Na)⁺ | Calculated: 453.0354, Found: 453.0356 |
Part 2: Synthesis of Nicotinamide-Based Fungicides
The 2-aminonicotinamide scaffold is another key structure derived from this compound that has shown significant promise in the development of novel fungicides.[6][7][8] These compounds can act by inhibiting essential fungal biochemical pathways, such as the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the integrity of the fungal cell wall.[7]
Application Note: Rationale for Nicotinamide Fungicide Synthesis
The synthesis of 2-aminonicotinamide fungicides leverages the reactivity of the carboxylic acid group of this compound. Amide bond formation with various amine-containing fragments allows for the exploration of a wide chemical space to optimize antifungal activity. The fluorine atom at the 5-position can enhance the compound's metabolic stability and binding affinity to the target enzyme. The 2-amino group is also a key feature for biological activity.
Experimental Workflow: Synthesis of a Nicotinamide Fungicide
Caption: Synthetic workflow for a nicotinamide fungicide.
Protocol 2: Synthesis of a Novel 2-Amino-5-fluoro-N-(substituted-benzyl)nicotinamide
This protocol is a generalized procedure based on standard amide coupling reactions and the structures of known 2-aminonicotinamide antifungal agents.[6][7]
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Causality: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amide bond formation with the amine.
Step 2: Amide Coupling
-
Dissolve the desired substituted amine (e.g., 5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methanamine) (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Add a solution of the crude acid chloride from Step 1 in dichloromethane dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final 2-amino-5-fluoro-N-(substituted-benzyl)nicotinamide.
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Data Presentation: Biological Activity of Nicotinamide Fungicides
The following table presents the in vitro antifungal activity (MIC₈₀ in µg/mL) of representative 2-aminonicotinamide derivatives against various fungal pathogens.[6]
| Compound | Candida albicans | Fluconazole-resistant C. albicans | C. parapsilosis | C. glabrata | Cryptococcus neoformans |
| 11g | 0.0313 | 0.0313 | 0.0625 | 0.5 | 0.0313 |
| 11h | 0.0313 | 0.0313 | 0.125 | 1.0 | 0.0625 |
| Fluconazole | 0.25 | >64 | 0.5 | 8.0 | 4.0 |
Note: Compound 11g is 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 11h is 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of innovative agrochemicals. Its unique structural features allow for the creation of potent herbicides and fungicides with enhanced biological activity and metabolic stability. The synthetic protocols and application notes provided in this guide offer a framework for the rational design and development of next-generation crop protection agents. As the need for novel and effective agrochemicals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in advancing the field of agricultural chemistry.
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5096. [Link]
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(3), 228-236. [Link]
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Duke, S. O. (2012). Why have no new herbicide modes of action appeared in recent years? Pest Management Science, 68(4), 505-512.
- Feng, C., et al. (2021). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 69(8), 2437-2447. [Link]
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- Dow AgroSciences LLC. (2014). Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)
- Nishimura, Y., et al. (2017). Synthesis and antifungal activity of novel 2-aminonicotinamide derivatives targeting glycosylphosphatidylinositol (GPI) biosynthesis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3468.
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- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 130-135.
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- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
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- Affinisep. (n.d.). Picolinic herbicides.
- Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 8318.
- Bhat, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12725–12735. [Link]
- Bhat, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
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Application Notes & Protocols: The Strategic Use of 2-Amino-5-fluoronicotinic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the medicinal chemist's toolkit, certain molecular scaffolds are considered "privileged" for their ability to interact with the ATP-binding site of kinases. 2-Amino-5-fluoronicotinic acid has risen to prominence as one such key building block.
This guide provides an in-depth analysis and detailed protocols for leveraging this compound in the synthesis of potent kinase inhibitors. We will explore the underlying chemical principles that make this reagent uniquely valuable and provide a step-by-step workflow for its practical application, using the synthesis of a Regorafenib-type diarylurea inhibitor as a central example.
The strategic incorporation of a fluorine atom offers significant advantages in drug design. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2][3][4] Its substitution can lower the pKa of nearby amines, altering ionization and solubility, and can form crucial hydrogen bonds or favorable dipole interactions within the target protein's binding pocket.[2][5] When combined with the versatile aminopyridine core, this compound provides a powerful platform for generating novel and effective kinase inhibitors.
Core Synthetic Strategy: From Acid to Inhibitor
The primary utility of this compound lies in its dual reactivity. The carboxylic acid group serves as a handle for amide bond formation, a cornerstone reaction in pharmaceutical synthesis, while the amino group can be a key interaction point with the kinase hinge region or a site for further molecular elaboration.[6]
A common and highly effective strategy involves a two-stage process:
-
Amide Formation: The nicotinic acid is first converted into an amide. This is typically achieved by activating the carboxylic acid to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with a primary or secondary amine.
-
Urea Linkage Formation: The resulting aminopyridine amide intermediate is then coupled with a substituted phenyl isocyanate. This reaction forms the diarylurea moiety, a critical pharmacophore found in many Type II kinase inhibitors like Sorafenib and Regorafenib, which stabilize the inactive "DFG-out" conformation of the kinase.[7][8][9]
Caption: General workflow for synthesizing a diarylurea kinase inhibitor.
Experimental Protocols
The following protocols provide a reliable methodology for the synthesis of a key intermediate and a final kinase inhibitor, exemplified by a Regorafenib-type structure.
Protocol 1: Activation and Amidation of this compound
This two-step, one-pot procedure first activates the carboxylic acid by converting it to an acyl chloride, which is then reacted in situ with methylamine to form the corresponding N-methylamide.
Rationale: Oxalyl chloride is an ideal activating agent because the reaction byproducts (CO, CO₂, HCl) are gaseous, which simplifies the workup and isolation of the intermediate product.[10][11] The reaction is performed at low temperatures to maintain control over the highly reactive acyl chloride intermediate.
| Parameter | Specification | Notes |
| Starting Material | This compound | 1.0 eq |
| Activating Agent | Oxalyl Chloride | 1.5 eq |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic (1-2 drops) |
| Amine Source | Methylamine (40% aq. solution) | 3.0 eq |
| Solvent | Tetrahydrofuran (THF), anhydrous | ~10 mL per gram of starting material |
| Temperature | 0 °C to Room Temperature | Control is critical during activation |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS |
| Typical Yield | >90% | For the amide product |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the suspension. Vigorous gas evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.
-
In a separate flask, cool the aqueous methylamine solution (3.0 eq) to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the cold methylamine solution under vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-amino-5-fluoro-N-methylnicotinamide as a solid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of a Regorafenib Analogue via Urea Formation
This protocol details the final coupling step to form the diarylurea kinase inhibitor. It uses an intermediate that would be formed from 2-amino-5-fluoro-N-methylnicotinamide via a nucleophilic aromatic substitution (ether synthesis) step, a common route documented in the synthesis of Regorafenib.[12] For this protocol, we will start with the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide .
Rationale: The formation of the urea bond is typically a straightforward and high-yielding reaction between an amine and an isocyanate. The choice of an aprotic polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) facilitates the reaction while being inert to the reactive isocyanate group.
| Parameter | Specification | Notes |
| Amine Intermediate | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 1.0 eq |
| Isocyanate | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 1.1 eq |
| Solvent | Dichloromethane (DCM), anhydrous | ~15 mL per gram of amine |
| Temperature | Room Temperature | Mild conditions are sufficient |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS |
| Typical Yield | >95% | Product often precipitates |
Step-by-Step Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. A precipitate usually begins to form within 1-2 hours.
-
Continue stirring for 4-12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Once the reaction is complete, filter the resulting solid precipitate.
-
Wash the solid with a small amount of cold DCM to remove any unreacted isocyanate.
-
Dry the solid under vacuum to afford the final product, Regorafenib , as a white to off-white solid of high purity.
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Application Note: Orthogonal Protecting Group Strategies for 2-Amino-5-fluoronicotinic Acid
Abstract
2-Amino-5-fluoronicotinic acid is a pivotal building block in contemporary medicinal chemistry and drug development, frequently utilized in the synthesis of antiviral, anticancer, and agrochemical agents.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, necessitates a robust and strategic approach to chemical protection to achieve regioselective modification and prevent undesirable side reactions, such as self-amidation. This application note provides a comprehensive technical guide on orthogonal protecting group strategies for this compound, tailored for researchers and drug development professionals. We present detailed, field-proven protocols for the selective protection and deprotection of both the amine and carboxylic acid functionalities, emphasizing the chemical rationale behind the chosen strategies and the importance of orthogonality in multi-step synthesis.
Strategic Imperatives for Protection
The synthetic utility of this compound is contingent upon the precise control of its reactive sites. The primary amino group is a potent nucleophile, while the carboxylic acid can be readily converted into various derivatives (e.g., esters, amides). Without protection, attempts to perform selective chemistry, such as coupling the carboxylic acid with another amine, would be complicated by intermolecular reactions between unprotected molecules, leading to oligomerization.
1.1. The Principle of Orthogonality
In a multi-step synthesis, an effective strategy requires the use of orthogonal protecting groups . This principle dictates that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups present in the molecule.[2][3] This allows for the sequential unmasking and reaction of different functional groups. For this compound, the ideal strategy involves one group that is acid-labile and another that is base-labile, providing a clear and selective pathway for deprotection.
1.2. Electronic Influence of the Fluoropyridine Core
The chemical reactivity of the functional groups is significantly modulated by the electronic properties of the 5-fluoro-pyridine ring.
-
2-Amino Group: The pyridine ring is inherently electron-deficient. This effect, compounded by the strong electron-withdrawing nature of the fluorine atom at the 5-position, reduces the nucleophilicity of the 2-amino group compared to a simple aniline. While this does not prevent reaction, it is a crucial consideration for reaction kinetics and condition optimization.
-
3-Carboxylic Acid Group: The electron-withdrawing character of the ring increases the acidity of the carboxylic acid proton, facilitating its deprotonation.
Protection of the 2-Amino Group: The Boc Strategy
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of conditions and its clean, acid-mediated removal.[4][5][6]
2.1. Rationale for Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).[5][6] It is stable to basic conditions, catalytic hydrogenation, and most nucleophiles, making it orthogonal to many common carboxylic acid protecting groups, such as simple alkyl esters.[7] Its removal under acidic conditions proceeds through a mechanism that generates gaseous byproducts (CO₂ and isobutylene), simplifying purification.[5][8]
Protocol 2.1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.)
-
Sodium bicarbonate (NaHCO₃, 2.5 eq.)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend this compound (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq.) to the suspension and stir until the solid dissolves.
-
Add Boc₂O (1.2 eq.), dissolved in a minimal amount of THF, dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-amino-5-fluoronicotinic acid, which can be purified by recrystallization or column chromatography.
Protocol 2.2: Boc Deprotection
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (or 1,4-dioxane).
-
Add an excess of the acidic reagent. For TFA, a 25-50% solution in DCM is typically sufficient.[4] For HCl, use a pre-prepared 4 M solution in dioxane.
-
Stir the reaction at room temperature for 1-4 hours. Monitor deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Expert Insight: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic residues.[8][9] For complex substrates containing electron-rich aromatic rings or sulfur, the addition of a scavenger like triethylsilane or anisole to the deprotection mixture is recommended to trap this reactive intermediate.
Protection of the Carboxylic Acid: Esterification
Protecting the carboxylic acid as a simple alkyl ester (e.g., methyl or ethyl) is a robust strategy. These esters are stable to the acidic conditions required for Boc deprotection and can be selectively cleaved under basic conditions (saponification).
3.1. Rationale for Esterification
Fischer-Speier esterification, which involves heating the carboxylic acid in an alcohol solvent with a strong acid catalyst, is a direct and cost-effective method.[10] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product. The resulting ester is orthogonal to the Boc group, as it is stable to TFA or HCl but readily hydrolyzed by bases like NaOH or LiOH.[11][12]
Protocol 3.1: Methyl Esterification of N-Boc-2-amino-5-fluoronicotinic Acid
Materials:
-
N-Boc-2-amino-5-fluoronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve N-Boc-2-amino-5-fluoronicotinic acid (1.0 eq.) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 3.2: Ester Hydrolysis (Saponification)
Materials:
-
Protected methyl ester substrate
-
Lithium hydroxide (LiOH, 1.5-2.0 eq.) or Sodium hydroxide (NaOH)
-
THF/Methanol/Water solvent mixture
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester (1.0 eq.) in a solvent mixture, typically THF:Methanol:Water (e.g., 3:1:1 ratio).
-
Add LiOH (1.5 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Remove the organic solvents (THF, methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify to pH ~3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Integrated Orthogonal Workflow
The true power of this strategy is demonstrated in a sequential synthetic route where selective deprotection is required. The following workflow illustrates how to independently manipulate the two functional groups.
Caption: Orthogonal synthetic workflow for this compound.
This workflow demonstrates the selective deprotection capabilities. For instance, to form an amide at the carboxylic acid position, the fully protected intermediate (C) is first subjected to saponification (Protocol 3.2) to unmask the carboxyl group. The resulting N-Boc protected acid can then undergo amide coupling, yielding intermediate (D) . Finally, the Boc group can be removed with acid (Protocol 2.2) to expose the 2-amino group, yielding the final product (E) .
Data Summary
Table 1: Comparison of Orthogonal Protecting Groups
| Feature | Amino Group Protection (Boc) | Carboxylic Acid Protection (Methyl Ester) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Methanol, H₂SO₄ |
| Conditions | Mildly basic (NaHCO₃), aq. THF, RT | Acidic (H₂SO₄ cat.), Reflux |
| Stability | Stable to base, hydrogenolysis | Stable to acid, hydrogenolysis |
| Deprotection | Strong acid (TFA, HCl)[5][9] | Base (LiOH, NaOH)[11] |
| Byproducts | CO₂, isobutylene | Methanol, salt |
Table 2: Protecting Group Compatibility Matrix
| Protecting Group | Stable to Boc Deprotection (TFA/DCM) | Stable to Ester Deprotection (LiOH, aq. THF) |
| N-Boc | No | Yes |
| O-Methyl Ester | Yes | No |
Conclusion
The successful synthesis of complex derivatives of this compound relies on a well-designed and executed orthogonal protecting group strategy. The combination of an acid-labile Boc group for the 2-amino functionality and a base-labile methyl ester for the 3-carboxyl functionality provides a reliable and versatile framework. This approach grants chemists independent control over each reactive site, enabling the construction of sophisticated molecular architectures for pharmaceutical and agrochemical research. The protocols and strategic considerations detailed in this note serve as a validated foundation for researchers working with this important synthetic intermediate.
References
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- Miescher, K., & Wettstein, A. (1961). U.S. Patent No. US3057856A. Google Patents.
- Nikam, et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
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- Soni, P. (2017). Protection for amino group and amino acid. Slideshare.
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- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- Undheim, K., & Benneche, T. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- Grynkiewicz, G., & Zagrodzka, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Al-Remawi, M., & El-khordagui, L. (2011). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine. Pipzine Chemicals.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Degussa, A. G. (1981). DK Patent No. DK150480B. Google Patents.
- National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Liu, J., et al. (2019). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Molecules.
- Liu, Q., et al. (2013). CN Patent No. CN102936220A. Google Patents.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Foks, H., & Sawlewicz, J. (1979). Synthesis of some 2-aminonicotinic acid derivatives. Acta Poloniae Pharmaceutica.
- Wikipedia. (n.d.). Protecting group.
- Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry.
- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
- Fields, G. B., et al. (1991). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.
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- Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
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Application Notes and Protocols for the Utilization of 2-Amino-5-fluoronicotinic Acid in the Preparation of Bioactive Libraries
Introduction: The Strategic Advantage of the 2-Amino-5-fluoronicotinic Acid Scaffold
In the landscape of modern drug discovery, the strategic construction of small molecule libraries is paramount for the identification of novel bioactive agents. The choice of the core scaffold is a critical determinant of the library's potential to explore biologically relevant chemical space. This compound is a privileged scaffold that offers a unique combination of features, making it an exceptional starting point for the generation of diverse and potent bioactive libraries.
The pyridine core is a ubiquitous motif in pharmaceuticals, valued for its hydrogen bonding capabilities and its ability to engage in various biological interactions.[1] The strategic placement of three distinct functional groups on this scaffold—an amine, a carboxylic acid, and a fluorine atom—provides a versatile platform for diversity-oriented synthesis (DOS). The amine and carboxylic acid moieties serve as orthogonal handles for the introduction of a wide array of substituents through robust and well-established chemical transformations, such as amide bond formation and cross-coupling reactions.
The fluorine atom at the 5-position is a key feature that enhances the drug-like properties of the resulting library members. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[2] The strong electron-withdrawing nature of fluorine can also influence the pKa of the pyridine nitrogen and the reactivity of the adjacent functional groups, which can be leveraged to fine-tune the chemical and biological properties of the library compounds. This guide provides a comprehensive overview of the application of this compound in the construction of bioactive libraries, complete with detailed protocols and expert insights.
Diversity-Oriented Synthesis (DOS) Strategy
A robust DOS strategy for this compound involves a divergent approach from a common intermediate, allowing for the rapid generation of a library of structurally diverse molecules. The core principle is to exploit the orthogonal reactivity of the amine and carboxylic acid functional groups. A general workflow is depicted below:
Caption: A divergent DOS workflow starting from this compound.
PART 1: Amide Library Synthesis via Carboxylic Acid Derivatization
This section details the protocol for diversifying the this compound scaffold at the C3 position through amide bond formation. The amine at the C2 position can be either protected or left unprotected, depending on the desired outcome and the reactivity of the coupling partners. For the purpose of this protocol, we will proceed with the unprotected amine, as its reduced nucleophilicity due to the electron-withdrawing pyridine ring and fluorine substituent often allows for selective acylation of the carboxylic acid.
Expertise & Experience: The Rationale Behind Reagent Selection
The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with an electron-deficient amine like the one present on the pyridine ring.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate. It is particularly effective for coupling sterically hindered or electron-deficient amines and carboxylic acids. The formation of the active ester is rapid, minimizing side reactions and racemization of chiral substrates.[3]
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid, facilitating its activation. DIPEA is a common choice due to its steric bulk, which prevents it from competing with the primary amine as a nucleophile.
Protocol 1: Parallel Amide Synthesis in a 96-Well Plate Format
This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format, allowing for high-throughput generation of diverse compounds.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (in solution)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Multichannel pipette
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.24 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate of 0.22 M solutions of a diverse set of amines in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 equiv).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 equiv).
-
Allow the mixture to pre-activate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the respective amine solution (0.022 mmol, 1.1 equiv) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS analysis of a few representative wells.
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking vigorously, and then allowing the layers to separate.
-
Carefully remove the organic layer using a multichannel pipette and transfer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Wash the combined organic extracts with 500 µL of saturated aqueous NaHCO₃ solution and then with 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well plate containing a drying agent (e.g., anhydrous Na₂SO₄).
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
-
Purification and Characterization:
-
Purify the crude products using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
-
Characterize the final compounds by LC-MS and, for selected examples, by ¹H and ¹⁹F NMR spectroscopy to confirm their structure and purity.
-
Table 1: Representative Amide Library Data
| Entry | Amine (R-NH₂) | Product Structure | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzylamine | 2-amino-5-fluoro-N-benzylnicotinamide | 85 | >95 |
| 2 | 4-Methoxybenzylamine | 2-amino-5-fluoro-N-(4-methoxybenzyl)nicotinamide | 82 | >95 |
| 3 | Cyclohexylamine | 2-amino-N-cyclohexyl-5-fluoronicotinamide | 78 | >95 |
| 4 | Morpholine | (2-amino-5-fluoropyridin-3-yl)(morpholino)methanone | 88 | >95 |
PART 2: Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling
This section describes the diversification of the this compound scaffold at the C5 position via a Suzuki-Miyaura cross-coupling reaction. To achieve this, the fluorine atom is first replaced with a more suitable leaving group for palladium-catalyzed cross-coupling, such as bromine or iodine. For the purpose of this guide, we will assume the availability of 2-amino-5-bromonicotinic acid, which can be synthesized from commercially available precursors. The carboxylic acid will be protected as a methyl ester to prevent interference with the cross-coupling reaction.
Expertise & Experience: Overcoming Challenges in Heterocyclic Suzuki Coupling
The Suzuki-Miyaura coupling of heteroaryl halides presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[4] The choice of ligand and base is crucial to overcome this issue.
-
Palladium Catalyst and Ligand: A catalyst system composed of a palladium source (e.g., Pd(PPh₃)₄) is often effective for the Suzuki coupling of bromopyridines. The tetrakis(triphenylphosphine)palladium(0) catalyst is commercially available and generally provides good results under mild conditions.[5]
-
Base: A mild base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used to activate the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction outcome, and screening of different bases may be necessary for optimal results.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Library Synthesis
This protocol outlines the Suzuki-Miyaura coupling of methyl 2-amino-5-bromonicotinate with a library of arylboronic acids.
Materials:
-
Methyl 2-amino-5-bromonicotinate
-
A diverse library of arylboronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk tubes or sealed reaction vials
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine methyl 2-amino-5-bromonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Add the degassed 1,4-dioxane/water (4:1) solvent via syringe.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Table 2: Representative Biaryl Library Data
| Entry | Arylboronic Acid (R-B(OH)₂) | Product Structure | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-amino-5-phenylnicotinate | 88 |
| 2 | 4-Fluorophenylboronic acid | Methyl 2-amino-5-(4-fluorophenyl)nicotinate | 92 |
| 3 | 3-Methoxyphenylboronic acid | Methyl 2-amino-5-(3-methoxyphenyl)nicotinate | 85 |
| 4 | Thiophene-2-boronic acid | Methyl 2-amino-5-(thiophen-2-yl)nicotinate | 75 |
Biological Screening and Hit Identification
Once the bioactive library has been synthesized and purified, the next crucial step is to screen it against biological targets of interest. The choice of screening assay will depend on the therapeutic area and the specific target being investigated.
Caption: A typical workflow for biological screening and hit identification.
A common application of libraries derived from nicotinic acid scaffolds is in the discovery of enzyme inhibitors or receptor antagonists.[6] For example, a library of 2,5-diarylnicotinamides has been successfully employed to identify potent and selective orexin-2 receptor antagonists for the treatment of insomnia.[6]
Example Application: Screening for Orexin Receptor Antagonists
A cellular-based functional assay, such as a calcium mobilization assay in cells expressing the orexin receptor, can be used for primary screening.
Table 3: Hypothetical Screening Data for an Orexin Receptor Antagonist Library
| Compound ID | R¹ (Amide) | R² (Aryl) | Orexin-2 Receptor Antagonism (IC₅₀, nM) |
| LibA-01 | Benzyl | Phenyl | 550 |
| LibA-02 | 4-Methoxybenzyl | Phenyl | 480 |
| LibB-01 | Methyl | 4-Fluorophenyl | 120 |
| LibB-02 | Methyl | 3-Methoxyphenyl | 85 |
The screening results can then be used to establish structure-activity relationships (SAR), guiding the design and synthesis of more potent and selective lead compounds.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of bioactive libraries. Its trifunctional nature allows for the application of diversity-oriented synthesis strategies to rapidly generate a wide range of structurally diverse molecules. The strategic incorporation of a fluorine atom provides an inherent advantage in terms of drug-like properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this privileged scaffold in their quest for novel therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5-disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 1-10.
- Sharma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-669. [Link]
- Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British journal of pharmacology, 171(2), 283–293. [Link]
- Mercer, S. P., et al. (2013). Discovery of 2,5-diarylnicotinamides as selective orexin-2 receptor antagonists (2-SORAs). Bioorganic & medicinal chemistry letters, 23(24), 6840–6844. [Link]
- Ma, Z. P., et al. (2008). Synthesis of 2-Amino-5-Fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 4, 015.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Cox, J. M., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of medicinal chemistry, 53(14), 5320–5332. [Link]
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Wang, C. H., et al. (2018). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules (Basel, Switzerland), 23(10), 2568. [Link]
- Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(6), 1463-1472. [Link]
- PubChem. (n.d.). This compound. [Link]
- Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. [Link]
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- 4. Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [iajpr.com]
- 6. Discovery of 2,5-diarylnicotinamides as selective orexin-2 receptor antagonists (2-SORAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-amino-5-fluoronicotinamide
Abstract: This application note provides a detailed, step-by-step protocol for the synthesis of N-(4-(trifluoromethoxy)phenyl)-2-amino-5-fluoronicotinamide, a valuable scaffold in medicinal chemistry. Starting from 2-Amino-5-fluoronicotinic acid, this guide details a robust amide coupling reaction utilizing HATU, a highly efficient coupling reagent. We offer in-depth explanations for the choice of reagents and conditions, comprehensive procedures for reaction setup, monitoring, work-up, and purification, and conclude with methods for analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated synthetic method.
Introduction and Rationale
This compound is a versatile building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The fluorine substituent can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups provide convenient handles for synthetic diversification.
This protocol focuses on a crucial and frequently employed transformation: amide bond formation. The direct coupling of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt[1]. To overcome this, activating agents are required. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent for this synthesis.
Why HATU? HATU is a third-generation aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, even with sterically hindered substrates[2]. First reported by Louis A. Carpino in 1993, its efficacy stems from its ability to activate the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile[2][3]. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical, as it accelerates the reaction and minimizes unwanted side reactions[2]. This makes HATU a superior choice for ensuring a high yield of the desired amide product.
Synthetic Scheme & Mechanism
The overall reaction is the coupling of this compound (1) with 4-(trifluoromethoxy)aniline (2) to yield the target compound, N-(4-(trifluoromethoxy)phenyl)-2-amino-5-fluoronicotinamide (3) .
Reaction: (Self-generated image, not from search result)
Mechanism of HATU-mediated Coupling: The reaction proceeds in two main steps[2][3]:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a reactive OAt-active ester, releasing tetramethylurea as a byproduct[2][3].
-
Coupling: The nucleophilic amine (4-(trifluoromethoxy)aniline) attacks the activated ester, forming the stable amide bond and releasing HOAt[2]. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine via a hydrogen-bonded transition state, contributing to the high efficiency of the reaction[3].
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Limiting reagent |
| 4-(trifluoromethoxy)aniline | ≥98% | Commercial | |
| HATU | ≥98% | Commercial | Store under inert gas, moisture sensitive |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercial | Anhydrous, amine-free grade recommended |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use from a sealed bottle or freshly dried |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For work-up |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercial | For drying organic layer |
| Round-bottom flask, magnetic stirrer, stir bar, septa, needles, argon/nitrogen line | Standard laboratory glassware | ||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | For reaction monitoring |
Step-by-Step Synthesis
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.41 mmol, 1.0 equiv).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Through the septum, add anhydrous DMF (30 mL) via syringe to dissolve the starting material.
-
Add HATU (2.68 g, 7.05 mmol, 1.1 equiv) to the solution. The mixture may become slightly cloudy.
-
Add 4-(trifluoromethoxy)aniline (0.86 mL, 6.73 mmol, 1.05 equiv) via syringe.
-
Finally, add DIPEA (2.79 mL, 16.0 mmol, 2.5 equiv) dropwise via syringe. The solution should become clear.
Reaction Execution & Monitoring: 7. Stir the reaction mixture at room temperature. 8. Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material spot should disappear and a new, typically higher Rf product spot should appear. The reaction is generally complete within 2-4 hours. LC-MS can also be used for more precise monitoring[2].
Work-up and Purification: 9. Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of Ethyl Acetate and 100 mL of water. 10. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL). These washes are crucial to remove unreacted acid, HOAt, and the base[2]. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid. 12. Purify the crude product by flash column chromatography on silica gel. A gradient elution of 20% to 50% Ethyl Acetate in Hexanes is typically effective. 13. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(4-(trifluoromethoxy)phenyl)-2-amino-5-fluoronicotinamide as a white to off-white solid.
Visualization of Workflow
Caption: Synthetic workflow for the HATU-mediated amide coupling.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Signals corresponding to aromatic protons on both rings, an amide N-H singlet, and an amino -NH₂ broad singlet. |
| ¹³C NMR | Signals for all unique carbons, including the trifluoromethoxy carbon (quartet due to C-F coupling) and the amide carbonyl. |
| LC-MS | A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HRMS | High-resolution mass spectrometry should confirm the elemental composition. |
| Appearance | White to off-white solid. |
| Yield | Typically 75-90% after purification. |
Safety and Handling
-
HATU: HATU is a sensitizer and can cause allergic reactions upon repeated exposure. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[4][5][6][7].
-
DIPEA: Hünig's base is corrosive and flammable. Handle with care in a fume hood.
-
DMF: N,N-Dimethylformamide is a reproductive hazard and is readily absorbed through the skin. Always wear appropriate gloves when handling.
-
The reaction should be performed under an inert atmosphere to prevent moisture from quenching the active ester intermediate.
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of N-(4-(trifluoromethoxy)phenyl)-2-amino-5-fluoronicotinamide via a HATU-mediated amide coupling. The methodology is robust and leverages a well-understood coupling reagent to achieve excellent results. The described work-up and purification procedures are effective in isolating a high-purity product, and the protocol is suitable for researchers in academic and industrial drug discovery settings.
References
- Wikipedia. (2023). HATU. In Wikipedia.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Fisher Scientific. (n.d.). Amide Synthesis.
- GLS. (n.d.). MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis.
- McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry, 85(3), 1764–1768.
- American Peptide Society. (n.d.). Coupling Agent Hazards.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
- Ma, S., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 209-222.
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Synthesis of 2-Amino-5-fluoronicotinic Acid and Its Derivatives: A Laboratory-Scale Application and Protocol Guide
Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-amino-5-fluoronicotinic acid scaffold is a particularly valuable building block, combining the bioisosteric properties of a fluorinated pyridine ring with the versatile reactivity of both an amino and a carboxylic acid group. This arrangement makes it a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and central nervous system agents.
This comprehensive guide provides detailed, laboratory-scale protocols for the synthesis of this compound and two of its principal derivatives: an ethyl ester and an N-benzyl amide. The methodologies presented are synthesized from established chemical principles and aim to provide researchers with a reliable and reproducible foundation for their synthetic endeavors.
Strategic Approaches to the Synthesis of the Core Scaffold
Two primary retrosynthetic pathways are presented for the laboratory-scale preparation of this compound. The choice of route may depend on the availability of starting materials and the specific requirements of the research project.
Route 1: Amination of a Halogenated Precursor
This route is predicated on the nucleophilic substitution of a halogen at the 2-position of the pyridine ring. The key starting material, 2-chloro-5-fluoronicotinic acid, can be synthesized from commercially available precursors.
Diagram 1: Synthetic Workflow for Route 1
Caption: Synthetic pathway starting from 2,6-dichloro-5-fluoronicotinic acid.
Route 2: Functionalization of 2-Amino-5-fluoropyridine
This alternative approach begins with the readily available 2-amino-5-fluoropyridine and introduces the carboxylic acid functionality at the 3-position. This can be a more direct route if the starting material is accessible.
Diagram 2: Synthetic Workflow for Route 2
Caption: Synthesis starting from 2-aminopyridine via 2-amino-5-fluoropyridine.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound via Route 1
This protocol details the amination of a 2-chloro-5-fluoronicotinate intermediate followed by hydrolysis.
Step 1a: Synthesis of Ethyl 2-chloro-5-fluoronicotinate
A robust method for the selective dechlorination of ethyl 2,6-dichloro-5-fluoronicotinate is employed.
-
Materials:
-
Ethyl 2,6-dichloro-5-fluoronicotinate
-
Triethylamine (Et₃N)
-
Lindlar catalyst (or 5% Pd/C)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in ethyl acetate, add triethylamine (1.5 eq) and a catalytic amount of Lindlar catalyst or 5% Pd/C (e.g., 5 mol%).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (3 atm) for approximately 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the catalyst and concentrate the reaction mixture.
-
Purify the crude product by column chromatography to obtain ethyl 2-chloro-5-fluoronicotinate.[1]
-
Step 1b: Amination of Ethyl 2-chloro-5-fluoronicotinate
The chloro-nicotinate is then subjected to amination under pressure.
-
Materials:
-
Ethyl 2-chloro-5-fluoronicotinate
-
Ammonia (in a suitable solvent like ethanol or as a saturated solution)
-
Pressure vessel
-
-
Procedure:
-
Place ethyl 2-chloro-5-fluoronicotinate and a solution of ammonia in ethanol in a sealed pressure vessel.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude ethyl 2-amino-5-fluoronicotinate can be purified by column chromatography or used directly in the next step.
-
Step 1c: Hydrolysis to this compound
The final step is the saponification of the ester.
-
Materials:
-
Crude ethyl 2-amino-5-fluoronicotinate
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the crude ethyl 2-amino-5-fluoronicotinate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with concentrated HCl.
-
The product will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of this compound Derivatives
2a: Esterification to Ethyl 2-Amino-5-fluoronicotinate
A classic Fischer esterification approach is suitable here.
-
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure using H₂SO₄:
-
Suspend this compound (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 8-16 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography.
-
-
Procedure using SOCl₂:
-
Cool a suspension of this compound (1.0 eq) in ethanol to 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2][3]
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Isolate and purify the product as described above.
-
2b: Amide Coupling to N-Benzyl-2-amino-5-fluoronicotinamide
Standard peptide coupling reagents provide an efficient means for amide bond formation.
-
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes at room temperature.[4]
-
Add DIPEA (2.0 eq) to the mixture.
-
Slowly add benzylamine (1.1 eq) to the reaction.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation and Characterization
The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected ¹⁹F NMR (DMSO-d₆, δ ppm) | Expected MS (ESI+) m/z |
| This compound | C₆H₅FN₂O₂ | 156.12 | ~7.8 (d), ~7.5 (dd), ~6.5 (br s, NH₂) | ~ -130 to -140 | 157.0 [M+H]⁺ |
| Ethyl 2-amino-5-fluoronicotinate | C₈H₉FN₂O₂ | 184.17 | ~7.7 (d), ~7.4 (dd), ~6.4 (br s, NH₂), ~4.3 (q), ~1.3 (t) | ~ -130 to -140 | 185.1 [M+H]⁺ |
| N-Benzyl-2-amino-5-fluoronicotinamide | C₁₃H₁₂FN₃O | 245.25 | ~8.0-7.2 (m, Ar-H), ~6.6 (br s, NH₂), ~4.5 (d, CH₂) | ~ -130 to -140 | 246.1 [M+H]⁺ |
Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The values provided are approximate and based on typical ranges for similar structures.
Causality and Experimental Choices
-
Choice of Synthetic Route: Route 1 is often preferred for its scalability and the commercial availability of di- and tri-substituted pyridine starting materials. Route 2, while elegant, can be more challenging due to the sensitivity of organolithium reagents in the carboxylation step.
-
Reagents for Amide Coupling: The use of EDC and HOBt is a well-established and cost-effective method for amide bond formation.[4] HOBt acts as an additive to suppress racemization and improve coupling efficiency. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
-
Esterification Method: The use of thionyl chloride in alcohol is a highly efficient method for the esterification of amino acids as it converts the carboxylic acid to a highly reactive acyl chloride in situ.[2] The Fischer-Tropsch method with a strong acid catalyst is a classic alternative, though it often requires longer reaction times and higher temperatures.
Conclusion
The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this compound and its derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can reliably access these valuable building blocks for further exploration in drug discovery and materials science.
References
- ResearchGate. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines.
- ResearchGate. How to do esterification of amino acid?
- Wiley Online Library. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- National Institutes of Health. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
- ScienceDirect. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
- Wiley-VCH. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- ChemBK. 2-CHLORO-5-FLUORONICOTINI...
- Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- ResearchGate. Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates.
- Google Patents. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
- National Institutes of Health. Multivalent Fluorinated Nanorings for On-Cell 19F NMR.
- National Institutes of Health. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
- MDPI. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides.
- National Institutes of Health. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein.
- ResearchGate. Amide Bond Formation and Peptide Coupling.
- PubMed. Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies.
- ResearchGate. Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
- Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
Sources
Catalytic Methods for the Functionalization of 2-Amino-5-fluoronicotinic Acid: Application Notes and Protocols
Introduction: The Strategic Importance of 2-Amino-5-fluoronicotinic Acid in Medicinal Chemistry
This compound is a highly valuable scaffold in modern drug discovery. The unique electronic properties imparted by the fluorine atom, combined with the hydrogen bonding capabilities of the amino and carboxylic acid groups, make this molecule a privileged starting material for the synthesis of a diverse range of bioactive compounds. The strategic placement of these functional groups on the pyridine ring allows for multifaceted derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of advanced catalytic methodologies for the selective functionalization of this compound, offering researchers and drug development professionals a toolkit of robust and versatile synthetic strategies.
The functionalization of this scaffold can be approached through several catalytic strategies, each offering unique advantages in terms of regioselectivity and the types of bonds that can be formed. This document will detail three principal catalytic approaches:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the inherent reactivity of a halogenated precursor to introduce aryl, heteroaryl, or alkyl moieties.
-
Transition Metal-Catalyzed C-H Functionalization: Directly transforming native C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach.
-
Biocatalytic Transformations: Employing enzymes to achieve highly selective and environmentally benign functionalizations under mild conditions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, renowned for its broad functional group tolerance and reliability in forming C-C bonds.[1] For the functionalization of this compound, a common strategy involves the use of a brominated precursor, 2-amino-5-fluoro-6-bromonicotinic acid, which can be synthesized from the parent molecule. The bromine atom at the C6 position serves as a handle for palladium-catalyzed coupling with a wide array of boronic acids or esters.
Causality Behind Experimental Choices:
The choice of a brominated precursor is strategic; the C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, while being more stable than an iodo-substituted analogue, which can be prone to decomposition. The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the order I > Br > Cl.[2] The electron-donating amino group at C2 and the electron-withdrawing fluoro and carboxyl groups influence the electronic nature of the pyridine ring, which in turn affects the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-fluoro-6-bromonicotinic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-amino-5-fluoro-6-bromonicotinic acid with an arylboronic acid.
Materials:
-
2-amino-5-fluoro-6-bromonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-fluoro-6-bromonicotinic acid, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of 1,4-dioxane.
-
Add the catalyst-ligand mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH ~4 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 6-aryl-2-amino-5-fluoronicotinic acid derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine that promotes oxidative addition and reductive elimination.[3] |
| Base | K₂CO₃ | A moderately strong base to facilitate the transmetalation step. |
| Solvent | Dioxane/Water | A common solvent system for Suzuki-Miyaura reactions, promoting solubility of both organic and inorganic reagents.[4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without causing significant decomposition. |
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates.[5] For this compound, the pyridine ring possesses several C-H bonds that are amenable to direct functionalization. The regioselectivity of these reactions is governed by the electronic nature of the ring and the directing ability of the substituents.
Regioselectivity and Competing Directing Group Effects:
The this compound scaffold presents a fascinating case for regioselectivity due to the presence of multiple directing groups:
-
Amino Group (C2): The amino group is a powerful ortho-directing group in palladium-catalyzed C-H functionalization, favoring functionalization at the C3 position. However, in this scaffold, the C3 position is already substituted with the carboxylic acid.
-
Carboxylic Acid (C3): The carboxylic acid can act as a directing group, often favoring functionalization at the C4 position.[6]
-
Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate to the metal catalyst and direct functionalization at the C2 and C6 positions.
-
Fluorine (C5): The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent C-H bonds and the overall reactivity of the ring.
The outcome of a C-H functionalization reaction will depend on the interplay of these directing effects, the choice of catalyst, ligand, and reaction conditions.[1][7]
Workflow for C-H Functionalization Strategy
Caption: A logical workflow for developing a C-H functionalization strategy.
Protocol: Palladium-Catalyzed C4-Arylation of this compound
This protocol is a proposed method based on directing group principles for the selective C4-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
3-Aminophenol (ligand) (0.3 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Pivalic acid (PivOH) (0.5 equiv)
-
Toluene (solvent)
Procedure:
-
To a pressure-rated vial, add this compound, aryl iodide, palladium(II) acetate, 3-aminophenol, and potassium carbonate.
-
Add pivalic acid and toluene.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common palladium source for C-H activation. |
| Ligand | 3-Aminophenol | A mono-N-protected amino acid-type ligand can facilitate C-H activation directed by the carboxylic acid. |
| Additive | Pivalic acid | Can act as a proton shuttle and promote the C-H activation step.[8] |
| Base | K₂CO₃ | To deprotonate the carboxylic acid and facilitate its coordination to the palladium center. |
| Temperature | 120 °C | Higher temperatures are often required for C-H activation compared to cross-coupling reactions. |
Decarboxylative Cross-Coupling: An Alternative Functionalization Pathway
Decarboxylative cross-coupling has emerged as a powerful method for the formation of C-C bonds, using readily available carboxylic acids as coupling partners.[9][10] This strategy offers an alternative to traditional cross-coupling reactions by utilizing the carboxylic acid moiety as a traceless directing group or as a source of the organic nucleophile after extrusion of CO₂. For this compound, this approach can lead to the formation of 2-amino-5-fluoropyridine derivatives functionalized at the C3 position.
Mechanism of Decarboxylative Cross-Coupling
The mechanism of decarboxylative cross-coupling can vary depending on the catalyst system and substrates. A common pathway involves the formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling cycle.
Protocol: Nickel-Catalyzed Decarboxylative Arylation
This protocol provides a general procedure for the nickel-catalyzed decarboxylative arylation of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Nickel(II) chloride (NiCl₂) (0.1 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a glovebox, add this compound, aryl bromide, nickel(II) chloride, 1,10-phenanthroline, and potassium carbonate to a dry vial.
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biocatalytic Functionalization: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[11] Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, often in aqueous media. For the functionalization of this compound, enzymatic approaches such as amination or hydroxylation could be employed.
Enzymatic Amination using Transaminases
Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. While this compound already possesses an amino group, related fluorinated nicotinic acid derivatives with a keto group could be aminated using this method.
Conceptual Workflow for Biocatalytic Amination
Caption: Conceptual workflow for developing a biocatalytic amination process.
Protocol: Conceptual Biocatalytic Amination
This protocol outlines a conceptual approach for the biocatalytic amination of a hypothetical 2-keto-5-fluoronicotinic acid precursor.
Materials:
-
2-keto-5-fluoronicotinic acid (substrate)
-
Transaminase (e.g., from Chromobacterium violaceum or engineered variant)[12]
-
Pyridoxal 5'-phosphate (PLP) (co-factor)
-
Isopropylamine (amino donor)
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a solution of the 2-keto-5-fluoronicotinic acid substrate in phosphate buffer.
-
Add the transaminase enzyme and PLP co-factor.
-
Add the amino donor, isopropylamine.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the formation of the this compound product by HPLC.
-
Upon completion, quench the reaction by adding a miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme.
-
Centrifuge to remove the precipitated enzyme.
-
Purify the product from the supernatant using an appropriate chromatographic method.
Conclusion
The functionalization of this compound is a critical endeavor in the synthesis of novel therapeutic agents. The catalytic methods outlined in this guide—palladium-catalyzed cross-coupling, direct C-H functionalization, decarboxylative coupling, and biocatalysis—provide a powerful and versatile arsenal for the synthetic chemist. The choice of method will depend on the desired final product, the availability of starting materials, and the desired level of atom economy and environmental impact. By understanding the underlying principles and carefully selecting the appropriate catalytic system, researchers can efficiently and selectively derivatize this important scaffold to accelerate the drug discovery process.
References
- A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC).
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
- Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central (PMC).
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry (RSC).
- Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation.
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- Biocatalytic cascade to polysaccharide amin
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PubMed Central (PMC).
- Enzymatic synthesis of fluorin
- A Simple and Versatile Amide Directing Group for C–H Functionaliz
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science (RSC Publishing).
- Palladium-Catalyzed N-Aryl
- Decarboxylative Cross-Coupling (NTJ). Macmillan Group.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society.
- Suzuki reaction. Wikipedia.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central (PMC).
- Decarboxyl
- Direct C–H Functionalization of Quinones with Boronic Acids. PubMed Central (PMC).
- Regioselective Functionalization of Quinolines through C-H Activ
- Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.
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Application Notes and Protocols: 2-Amino-5-fluoronicotinic Acid in Flow Chemistry Applications
Introduction: The Strategic Advantage of 2-Amino-5-fluoronicotinic Acid in Drug Discovery and the Imperative for Flow Chemistry
This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and carboxylic acid group, and the electron-donating amino group on the pyridine ring, make it a valuable scaffold for designing molecules with specific biological activities. The fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] However, the synthesis of derivatives of this scaffold using traditional batch chemistry can be challenging, often requiring harsh conditions and leading to issues with regioselectivity and product purity.
Continuous flow chemistry offers a transformative approach to address these challenges.[3][4][5] By conducting reactions in a continuously flowing stream through a microreactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[6][7] This precise control translates to enhanced reaction rates, higher yields, improved safety profiles, and greater scalability, making it an ideal platform for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9][10][11]
These application notes provide a detailed protocol for the continuous flow synthesis of an amide derivative of this compound, a common transformation in the development of novel therapeutics. The described methodology leverages the inherent advantages of flow chemistry to achieve a rapid, efficient, and scalable synthesis.
Core Application: Continuous Amide Coupling of this compound
A frequent and critical transformation for this compound in drug discovery is the formation of an amide bond with a primary or secondary amine. This reaction is central to the construction of a vast array of biologically active molecules.[12] In this section, we detail a robust and scalable continuous flow protocol for the amidation of this compound with benzylamine as a model substrate.
Causality of Experimental Choices
The selection of a flow chemistry approach for this amidation is driven by several key factors. Firstly, the precise temperature control offered by microreactors is crucial for minimizing side reactions and ensuring high selectivity.[6] Secondly, the rapid mixing achieved in flow reactors enhances reaction kinetics, leading to shorter reaction times and increased throughput.[5] Finally, the use of a closed-loop system improves the safety of handling reagents and solvents.[6]
For the amide coupling itself, the use of a carbodiimide-based coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) is a well-established and efficient method for amide bond formation.[13] This combination forms a highly reactive O-acylisourea intermediate that readily reacts with the amine to form the desired amide with minimal epimerization in chiral systems.
Experimental Workflow Diagram
Caption: Continuous flow setup for the amidation of this compound.
Detailed Protocol: Continuous Flow Amidation
This protocol outlines the step-by-step procedure for the continuous flow synthesis of N-benzyl-2-amino-5-fluoronicotinamide.
Reagent Preparation
-
Solution A (Acid and Coupling Agents):
-
Dissolve this compound (1.56 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
To this solution, add 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10.0 mmol).
-
Finally, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11.0 mmol).
-
Stir the solution until all solids are dissolved.
-
-
Solution B (Amine):
-
Dissolve benzylamine (1.07 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Flow Reactor Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram above.
-
The system consists of two syringe pumps, a T-mixer, a 10 mL PFA coil reactor immersed in a heated oil bath, and a back-pressure regulator.
-
Prime the system with the reaction solvent (THF).
Reaction Execution
-
Set the temperature of the oil bath to 60 °C.
-
Set the back-pressure regulator to 10 bar.
-
Load Solution A into a syringe and place it on Pump 1.
-
Load Solution B into a separate syringe and place it on Pump 2.
-
Set the flow rates for both pumps to 0.5 mL/min, resulting in a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in the 10 mL reactor.
-
Start the pumps simultaneously to introduce the reagents into the flow system.
-
Allow the system to reach a steady state (approximately 3 residence times, i.e., 30 minutes) before collecting the product.
Product Collection and Work-up
-
Collect the reaction output in a round-bottom flask.
-
After collecting the desired amount of product, stop the pumps and flush the system with THF.
-
Evaporate the solvent from the collected product solution under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Analysis
-
Analyze the crude and purified product by LC-MS and ¹H NMR to determine purity and confirm the structure.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the continuous flow amidation of this compound with benzylamine under the optimized conditions.
| Parameter | Value |
| Substrate 1 | This compound |
| Substrate 2 | Benzylamine |
| Coupling Reagents | EDC·HCl, HOBt |
| Solvent | THF |
| Reactor Volume | 10 mL |
| Temperature | 60 °C |
| Residence Time | 10 min |
| Flow Rate (Total) | 1.0 mL/min |
| Pressure | 10 bar |
| Expected Yield | >90% |
| Expected Purity (Crude) | >95% |
| Productivity | ~1.47 g/hour |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The integration of in-line analytical techniques, such as FTIR or UV-Vis, can provide real-time monitoring of the reaction progress and product formation.[7][8] This allows for rapid optimization of reaction conditions and ensures the stability and consistency of the process over time. Furthermore, the high reproducibility of flow chemistry ensures that the results are reliable and scalable.[14]
Conclusion and Future Perspectives
The application of continuous flow chemistry to the synthesis of this compound derivatives offers significant advantages over traditional batch methods. The protocol detailed herein demonstrates a highly efficient, safe, and scalable method for the synthesis of amides, a key transformation in drug discovery. This approach can be readily adapted for the synthesis of a library of derivatives by employing a range of different amines. Future work will focus on the development of multi-step telescoped flow syntheses, integrating this amidation step with subsequent transformations to further streamline the drug development process.
References
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis - ResearchG
- Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de
- Flow Chemistry - NJ Bio, Inc.
- 9 Reasons to Perform Flow Chemistry - Lab Unlimited
- Main advantages of flow chemistry on the drug discovery and development pipeline.
- Application Notes and Protocols: Employing 2,6-Diaminonicotinic Acid in Flow-Based Synthesis Pl
- Continuous Flow Synthesis of Anticancer Drugs - MDPI
- Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communic
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH
- Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI
- Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchG
- Flow Chemistry: Pathway for Continuous API Manufacturing - Pharma's Almanac
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing)
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PubMed
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchG
- 15.
- Flow Chemistry in Organic Synthesis 15
- Synthesis of proteins by autom
- Fluorination Reactions | Professor Steven V. Ley Research Group
- Poly(amino acid)
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
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- 10. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Couplings with 2-Amino-5-fluoronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-fluoronicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges during amide coupling experiments. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in amide coupling reactions?
The structure of this compound presents a unique set of challenges. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring.[1][2] Additionally, the presence of both an acidic carboxylic acid and a basic amino group means the molecule can exist as a zwitterion, which can lead to poor solubility in common organic solvents.[3][4][5] The nucleophilicity of the 2-amino group might also be reduced due to the electronic effects of the adjacent carboxylic acid and the fluorine atom.
Q2: Which coupling reagents are recommended for this compound?
A variety of modern coupling reagents can be effective. The choice depends on the specific amine you are coupling and the scale of your reaction.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are often the first choice for difficult couplings due to their high efficiency and ability to minimize side reactions like racemization.[6][7][8] HATU is particularly effective for challenging substrates.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly reactive and are a good alternative to uronium salts, especially for sterically hindered amines.[6]
-
Carbodiimides (EDC, DCC): While economical, these may require additives like HOBt or HOAt to improve efficiency and suppress racemization.[6][9] DCC is generally used in solution-phase synthesis, while EDC is more suitable for reactions where the urea byproduct can be removed by aqueous workup.[6]
Q3: How does the zwitterionic nature of this compound affect my reaction?
The zwitterionic character can lead to poor solubility in common aprotic solvents like Dichloromethane (DCM) and Acetonitrile (ACN). This can result in heterogeneous reaction mixtures and consequently, lower yields. Using more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often necessary to achieve better solubility. In some cases, the addition of a small amount of a basic amino acid to the reaction mixture has been shown to improve the solubility of poorly soluble drugs, a strategy that could potentially be adapted here.[4][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or no product yield.
-
Question: I am not getting the desired amide product, or the yield is very low. What are the likely causes and how can I fix it?
-
Answer: Low yield is a common problem in amide coupling reactions.[6] Here’s a systematic approach to troubleshooting:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid needs to be fully activated to react with the amine.
-
Poor Solubility: As mentioned, this compound may have poor solubility in your chosen solvent.
-
Solution: Switch to a more polar aprotic solvent such as DMF or DMSO. Gentle heating might also improve solubility, but monitor for potential degradation.
-
-
Amine Deactivation: If your amine is used as a hydrochloride salt, the free amine needs to be liberated to act as a nucleophile.
-
Solution: Add a suitable base (e.g., 1-2 equivalents of triethylamine or DIPEA) to neutralize the salt and free the amine.[12]
-
-
Steric Hindrance: If either your amine or this compound has bulky substituents, the reaction rate can be significantly reduced.
-
Solution: Use a more powerful coupling reagent like HATU or PyAOP.[6] You may also need to increase the reaction time and/or temperature.
-
-
Suboptimal Reagent Stoichiometry: Using incorrect ratios of reagents can lead to incomplete conversion.
-
Solution: A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid is often beneficial.
-
-
Problem 2: Formation of side products.
-
Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation can complicate purification and reduce your overall yield. Here are some common issues:
-
Racemization: If your amine is chiral, the stereocenter may be susceptible to racemization, especially with carbodiimide reagents.[13]
-
Guanidinylation of the Amine: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in large excess.[7]
-
Solution: Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.[11] Avoid using a large excess of the coupling reagent.
-
-
Self-Coupling/Polymerization: Although less common, there is a possibility of the 2-amino group of one molecule reacting with the activated carboxylic acid of another.
-
Solution: Maintain dilute reaction conditions and ensure the amine coupling partner is present in a slight excess to favor the desired intermolecular reaction. The order of addition (pre-activation of the acid) is also critical here.
-
-
Optimized Protocols and Data
Table 1: Recommended Reagent Stoichiometry for HATU-mediated Coupling
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling Reagent |
| DIPEA (or other non-nucleophilic base) | 2.0 - 3.0 | Base |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Diagram 2: General Amide Coupling Reaction Scheme
Caption: Key components of the amide coupling reaction.
References
- Reddit. (2024, December 16). HATU coupling - what's the best order?
- Zhang, X., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
- PubChem. (n.d.). This compound.
- MDPI. (n.d.).
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
- National Center for Biotechnology Information. (2024, May 3).
- ResearchGate. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- ResearchGate. (n.d.). Amide bond formation using amino acid fluorides.
- HETEROCYCLES. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER.
- RSC Publishing. (n.d.). Novel zwitterionic deep eutectic solvents from trimethylglycine and carboxylic acids: characterization of their properties and their toxicity. RSC Advances. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
- Green Chemistry. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- MDPI. (n.d.).
- Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Structure Property Correlation of Neutral and Zwitterionic Polymorphs.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- ResearchGate. (n.d.). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid.
- ResearchGate. (n.d.). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives.
- ResearchGate. (n.d.). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- National Center for Biotechnology Information. (1949, March). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: A Stille Approach to Unsaturated Amides Derived from 2Amino3- hydroxycyclopentenone: The Synthesis of Asuka-mABA and Limocrocin.
Sources
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- 13. mdpi.com [mdpi.com]
Common side reactions and byproducts with 2-Amino-5-fluoronicotinic acid
Welcome to the technical support guide for 2-Amino-5-fluoronicotinic acid (CAS: 1196154-03-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when handling and reacting with this versatile building block. By understanding the underlying chemical principles, you can mitigate side reactions, identify byproducts, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: During my reaction, I'm observing gas evolution and the formation of a lower molecular weight byproduct. What is the likely cause?
This is a classic symptom of thermal decarboxylation. The carboxylic acid group on the pyridine ring can be lost as carbon dioxide (CO2) under certain conditions, particularly elevated temperatures.[1][2][3] This process yields 5-fluoro-pyridin-2-amine as the primary byproduct.
Q2: My LC-MS analysis shows a significant peak with approximately double the mass of my starting material. What could this impurity be?
You are likely observing a dimer formed through self-condensation. Because this compound possesses both a nucleophilic amino group and an electrophilic carboxylic acid, one molecule can react with another, especially if the carboxylic acid is activated (e.g., during amide coupling preparations).[4] This leads to the formation of an amide bond between two molecules of the starting material.
Q3: I'm using this compound in a peptide coupling reaction, but my yields are low and the crude product is complex. What are the potential side reactions?
When using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC), several side reactions can occur.[5] The most common issues include:
-
N-acylurea formation: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[5]
-
Racemization: Although less common for this specific molecule as the alpha-carbon is not a stereocenter, if it were incorporated into a larger chiral molecule, the activation conditions could promote epimerization.[5][6]
-
Reaction with the coupling reagent: Uronium-based coupling reagents like HATU can sometimes react with the free amino group of the peptide to form a guanidinium byproduct, capping the chain.[6]
Q4: My stock of this compound has developed a slight discoloration over time, and analytical tests show new minor impurities. Is this normal?
Aminopyridine derivatives can be susceptible to oxidative degradation, especially when exposed to air, light, or trace metal contaminants over long periods.[7] While this compound is generally stable, improper storage can lead to the formation of colored byproducts. It is crucial to store the material in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Uncontrolled Decarboxylation
Symptoms:
-
Pressure buildup in a sealed reaction vessel.
-
Appearance of a new, less polar spot by TLC.
-
Identification of 5-fluoro-pyridin-2-amine by GC-MS or LC-MS.
Causality: The stability of the pyridine ring can facilitate the loss of the carboxyl group, a reaction often catalyzed by heat or trace acids/metals. The reaction proceeds via a zwitterionic intermediate where the protonated ring nitrogen stabilizes the negative charge buildup as the C-C bond breaks.
Mitigation & Troubleshooting Workflow:
Caption: Workflow for troubleshooting decarboxylation.
Verification Protocol:
-
Reaction Monitoring: Use HPLC-MS to monitor the reaction progress. Look for a peak with a mass corresponding to C5H5FN2 (M.W. ≈ 112.11 g/mol ).[8]
-
Temperature Control: Screen reactions at lower temperatures (e.g., 25°C, 50°C, 80°C) to find the optimal balance between reaction rate and side reaction formation.
-
Solvent Choice: Avoid highly polar, protic solvents at high temperatures if possible. Consider solvents like THF, Dioxane, or DMF.
Issue 2: Self-Condensation and Dimer Formation
Symptoms:
-
A major byproduct peak with M+H ion at ~300.06 in the mass spectrum.
-
Reduced yield of the desired product in coupling reactions.
-
Broad or tailing peaks on HPLC due to oligomerization.
Causality: This side reaction is driven by the same mechanism as the desired amide bond formation. If the carboxylic acid of one molecule is activated before the intended nucleophile is added or is readily available, it will react with the most abundant nucleophile present—the amino group of another molecule of this compound.
Reaction Pathway:
Caption: Self-condensation of this compound.
Mitigation & Best Practices:
-
Order of Addition: When performing an amide coupling, always pre-activate the this compound with your coupling reagent in the absence of your target amine, but then add the target amine promptly. Alternatively, add the coupling reagent slowly to a mixture of the acid and the target amine.[9]
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the target amine to ensure it outcompetes any unreacted starting material.
-
Concentration: Running reactions at lower concentrations can disfavor the bimolecular self-condensation reaction.
Issue 3: Impurity Detection and Analysis
Challenge: Accurately identifying and quantifying the byproducts discussed above requires robust analytical methods. Standard C18 columns may not provide adequate retention for this polar molecule and its even more polar byproducts.
Recommended Analytical Protocol: HPLC for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| Column | HILIC or a polar-embedded C18 | Provides better retention for polar analytes compared to standard C18.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good ionization in MS and sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start at 95% B, decrease to 5% B over 15 min | A slow gradient is crucial to separate structurally similar impurities. |
| Detection | UV (254 nm & 280 nm) and Mass Spec (ESI+) | UV provides quantitative data, while MS provides mass identification of impurities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical HPLC. |
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a 50:50 mixture of Water:Acetonitrile.
-
Vortex until fully dissolved.
-
Filter through a 0.22 µm syringe filter before injection.
This method should provide baseline separation of the parent compound, the decarboxylated byproduct (5-fluoro-pyridin-2-amine), and the self-condensation dimer, allowing for accurate characterization of your material.[12][13][14]
References
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH.
- This compound | C6H5FN2O2 | CID 49761575 - PubChem.
- Amide bond formation using amino acid fluorides - ResearchGate.
- Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.
- Summary of analytical methods for detecting amino acid impurities. - ResearchGate.
- Synthesis of 2-amino-5-fluoropyridine - ResearchGate.
- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
- Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Self-instructed condensation of amino acids into polymers - PubMed.
- WO2022140749A1 - Decarboxylation of amino acids - Google Patents.
- (a) reaction scheme of diboronic acid self-condensation into hexagonal... | Download Scientific Diagram - ResearchGate.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation - MDPI.
- (PDF) Degradation mechanism and stability of 5-aminolevulinic acid - ResearchGate.
- Self-condensation of phenylboronic acid : r/chemistry - Reddit.
- Decarboxylation - Organic Chemistry Portal.
- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Oxidative decarboxylation of free and peptide-linked amino acids in phagocytizing guinea pig granulocytes. - SciSpace.
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation.
- One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes | Asian Journal of Chemistry.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap.
- Mechanism of a) decarboxylation and b) deamination of amino acids. - ResearchGate.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International.
- Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review - MDPI.
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- 3. Decarboxylation [organic-chemistry.org]
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Technical Support Center: Purification of 2-Amino-5-fluoronicotinic Acid Reaction Products
Introduction
Welcome to the technical support center for the purification of 2-Amino-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated heterocyclic compound. As a molecule possessing acidic (carboxylic acid), basic (amino group), and aromatic (fluoropyridine) functionalities, its purification requires a nuanced approach to effectively remove starting materials, byproducts, and other process-related impurities.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to empower you to achieve high purity of your target compound.
Understanding the Chemistry of Purification
The purification strategy for this compound hinges on the molecule's amphoteric nature and the physicochemical properties of potential impurities. The presence of both an acidic carboxylic acid group and a basic amino group allows for selective extraction into aqueous solutions of varying pH. Furthermore, the fluorinated pyridine ring influences the compound's polarity and solubility in organic solvents.
A common synthetic route to this compound is the Hofmann rearrangement of 5-fluoronicotinamide. This reaction, while effective, can introduce specific impurities that need to be addressed during purification.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity Issues
Q1: My final product has a low melting point and a broad melting range. What are the likely causes?
A1: A low and broad melting point is a classic indicator of impurities. For this compound, this can be due to the presence of unreacted starting materials, reaction byproducts, or residual solvents.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, hence the lower and broader melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low/broad melting point.
Acid-Base Extraction Challenges
Q2: I'm performing an acid-base extraction, but my recovery is low. Why is this happening?
A2: Low recovery during acid-base extraction can stem from several factors related to the amphoteric nature of this compound.
-
Incomplete pH Adjustment: The compound is soluble in both acidic and basic aqueous solutions. To precipitate the product effectively, you must adjust the pH to its isoelectric point, where it has minimum solubility.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, trapping your product between the organic and aqueous layers.
-
Incorrect Choice of Base: Using a strong base like NaOH when a weaker base like sodium bicarbonate (NaHCO₃) would suffice can lead to side reactions or difficulties in subsequent pH adjustments.[3][4][5]
Troubleshooting Table: Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Low Product Precipitation | pH is not at the isoelectric point. | Carefully adjust the pH of the aqueous layer with acid or base until maximum precipitation is observed. Use a pH meter for accuracy. |
| Emulsion Formation | Vigorous shaking. | Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution). |
| Product Remains in Organic Layer | Incomplete protonation/deprotonation. | Ensure thorough mixing of the aqueous and organic layers to allow for complete acid-base reaction. Increase the contact time if necessary. |
Recrystallization Troubleshooting
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6]
-
Causality: The boiling point of the chosen solvent may be higher than the melting point of your compound, or the presence of impurities can lower the melting point of the crude product.
-
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point.[6]
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation over oil formation. Insulating the flask can help.
-
Change Solvent System: Choose a solvent or solvent pair with a lower boiling point. For compounds like this compound, a mixed solvent system like ethanol/water or acetone/water can be effective.[7][8]
-
Q4: No crystals are forming after cooling my recrystallization solution. What are my options?
A4: Lack of crystal formation is usually due to either using too much solvent or a high degree of supersaturation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Chromatography Purification Issues
Q5: My compound is streaking or showing poor separation on a silica gel column. How can I improve this?
A5: The basic amino group and the acidic carboxylic acid group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[9][10]
-
Causality: The strong interaction between the analyte and the stationary phase results in a non-ideal equilibrium, causing the compound to elute slowly and as a broad or streaking band.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a modifier to the eluent to reduce the interaction with silica.
-
For the basic amino group, add a small percentage of triethylamine (0.1-1%) or a few drops of ammonia solution to the mobile phase.
-
For the acidic carboxylic acid group, adding a small amount of acetic acid or formic acid can improve peak shape.
-
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18) might be a better option.[11]
-
Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (Eluent) | Comments |
| Silica Gel | Dichloromethane/Methanol (e.g., 98:2 to 90:10 gradient) + 0.5% Acetic Acid | The acetic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Silica Gel | Ethyl Acetate/Hexane (e.g., 30:70 to 70:30 gradient) + 0.5% Triethylamine | The triethylamine competes with the basic amino group for active sites on the silica. |
| Reversed-Phase (C18) | Water/Acetonitrile with 0.1% Formic Acid | A good option for more polar impurities. The formic acid helps to protonate the amino group and improve peak shape. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Mix the layers gently by inverting the funnel several times, venting frequently to release any evolved CO₂.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches the isoelectric point (typically around pH 3-4 for aminocarboxylic acids), at which point the product will precipitate out of solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Sources
- 1. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. coconote.app [coconote.app]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biotech Lab Techniques Manual | OER Commons [oercommons.org]
- 11. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
How to improve the purity of 2-Amino-5-fluoronicotinic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoronicotinic acid and its derivatives. This guide is designed to provide expert, field-proven insights into overcoming common purity challenges encountered during and after synthesis. Our goal is to move beyond simple step-by-step instructions and explain the fundamental causality behind each experimental choice, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound derivatives?
When synthesizing complex molecules like this compound derivatives, impurities can arise from various sources throughout the reaction and workup process.[1][2] Understanding these potential contaminants is the first step toward designing an effective purification strategy.
-
Unreacted Starting Materials: The synthesis of the core structure often involves precursors such as 2,6-dichloro-5-fluoro-nicotinic acid or 2-aminopyridine.[3][4] Incomplete reactions can leave these starting materials in your crude product.
-
Intermediates: Multi-step syntheses can result in the carry-over of stable intermediates if a reaction does not go to completion. For example, in routes involving nitration followed by reduction, the nitro-intermediate may persist.
-
Side-Reaction Products: The pyridine ring and its functional groups can participate in various side reactions. This includes the formation of positional isomers during functionalization (e.g., nitration at an unintended position) or the creation of dimers and oligomers.[5]
-
Reagents and Solvents: Impurities can also be introduced from the reagents themselves, such as inorganic salts (chlorides, sulfates) or residual solvents used during the synthesis and workup.[6]
-
Degradation Products: Amino acids and their derivatives can be sensitive to light, heat, and oxidative conditions, leading to colored impurities or decomposition.[2][7]
Q2: How can I accurately assess the purity of my final compound?
A multi-technique approach is essential for a comprehensive purity assessment, as no single method can detect all possible impurities.[8] The choice of technique depends on the nature of the expected impurities and the required level of sensitivity.
| Analytical Technique | Principle | Primary Use & Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | The workhorse for quantitative purity determination (>99.5%) and profiling of non-volatile impurities.[9] | May not detect highly volatile impurities like residual solvents. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying residual solvents and other volatile by-products with very high sensitivity.[8] | Compound must be volatile and thermally stable, which is not always the case for nicotinic acid derivatives. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides structural confirmation and can determine absolute purity against a certified internal standard without needing a reference standard of the compound itself. | Lower sensitivity compared to HPLC or GC-MS; may not detect impurities present at very low levels (<0.1%). |
Q3: My isolated product is off-white or yellow/brown. What causes this discoloration and how can I remove it?
Discoloration typically points to the presence of highly conjugated, chromophoric impurities, often arising from oxidation or degradation of the aminopyridine ring system.[7] While often present in trace amounts, they can be visually significant.
Causality: The amino group on the pyridine ring is an electron-donating group that activates the ring, making it more susceptible to oxidation, especially when exposed to air and light over extended periods.
Solution:
-
Activated Charcoal (Carbon) Treatment: This is a classic and effective method for removing colored impurities. The high surface area of activated carbon adsorbs large, flat, conjugated molecules responsible for the color.
-
Recrystallization: A carefully chosen recrystallization can often leave these trace, highly colored impurities behind in the mother liquor.
-
Protocol: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal. Swirl the hot mixture for a few minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Allow the clear, colorless filtrate to cool slowly to induce crystallization.[10]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific purity problems in a question-and-answer format, linking to detailed experimental protocols.
Problem 1: Persistent Contamination with Halogenated Precursors or Other Neutral Impurities
Q: My HPLC and Mass Spec data show the presence of a neutral, non-polar impurity (e.g., a dichloro-precursor). Simple recrystallization isn't removing it effectively. How can I specifically target this impurity?
A: An Acid-Base Extraction is the most effective method to separate your amphoteric product from neutral impurities.
Expertise & Causality: Your target molecule, this compound, is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group. This dual nature allows you to manipulate its solubility in aqueous solutions by adjusting the pH. Neutral impurities, lacking these ionizable groups, will not have their solubility significantly altered by pH changes.[11][12] By converting your desired compound into a water-soluble salt, you can wash away the water-insoluble neutral impurities that remain in the organic phase.
The logical workflow for this separation is illustrated below.
Caption: Workflow for purification via acid-base extraction.
See Protocol 1 for a detailed, step-by-step methodology.
Problem 2: Product Purity is Low (<95%) Due to Multiple Polar Impurities
Q: My crude product is contaminated with several related impurities that have similar polarity to my product, making separation by extraction difficult. What is the best approach?
A: For separating complex mixtures of closely related polar compounds, Flash Column Chromatography is the method of choice.
Expertise & Causality: Flash chromatography provides superior resolving power compared to bulk techniques like recrystallization. It works by passing the mixture through a column packed with a solid stationary phase (typically silica gel). A liquid mobile phase is then pushed through the column under pressure.[3] Compounds in the mixture separate based on their differential partitioning between the stationary and mobile phases.
For pyridinecarboxylic acids, which are polar, a normal-phase chromatography setup is common.[13] The polar silica gel (stationary phase) will interact more strongly with more polar compounds, causing them to move down the column more slowly. Less polar compounds will travel faster with the mobile phase and elute from the column first. By carefully selecting the solvent system (mobile phase), you can achieve fine separation between your target compound and impurities with only slight differences in polarity.
See Protocol 2 for a detailed guide on setting up and running a flash column.
Problem 3: The Product is Thermally Unstable or Fails to Crystallize
Q: I've tried recrystallization, but my compound either oils out or doesn't crystallize at all, even after scratching and seeding. Heating also seems to cause some degradation. What should I do?
A: When a compound is difficult to crystallize or is thermally labile, an optimized recrystallization using a two-solvent system at a controlled pH is a powerful alternative.
Expertise & Causality: A single solvent may not provide the ideal solubility profile for recrystallization (i.e., highly soluble when hot, poorly soluble when cold).[14] A two-solvent system overcomes this. You dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, you slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes cloudy (the saturation point). Gentle warming to redissolve, followed by slow cooling, often yields high-quality crystals.[15]
For an amphoteric molecule like this compound, pH control is critical. The compound is least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion. Adjusting the pH of the solution to near the pI before adding the anti-solvent can dramatically improve crystallization success. A patent for purifying nicotinamide highlights the importance of pH control (adjusting to pH 7-10) during recrystallization to minimize impurities.[16]
See Protocol 3 for a detailed methodology on two-solvent and pH-controlled recrystallization.
Experimental Protocols
Protocol 1: Selective Acid-Base Extraction
This protocol is designed to separate the amphoteric this compound derivative from neutral organic impurities.
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (20-30 mL), such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[11]
-
Causality: The weak base deprotonates the carboxylic acid group (pKa ~3-5) to form the highly water-soluble sodium carboxylate salt, but is not basic enough to deprotonate the weakly acidic N-H of the amino group.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The neutral impurities remain in the organic layer, which can be discarded.[17]
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 4-5 (check with pH paper). Your product should precipitate out as a solid as it reaches its isoelectric point.
-
Causality: Acidification protonates the carboxylate, reforming the neutral carboxylic acid. At the isoelectric point, the molecule has minimal net charge and thus minimal water solubility.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. Assess purity using an appropriate analytical method (e.g., HPLC).
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying 1 gram of a crude product using a silica gel column.
-
Solvent System (Mobile Phase) Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives your product a retention factor (Rf) of approximately 0.25-0.35.
-
Good starting systems for polar aminopyridines include Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexanes with a small amount of acetic acid (e.g., 1%) to improve peak shape.
-
Causality: The acetic acid protonates the basic amino group slightly, reducing its interaction with the acidic silica gel and preventing "tailing" of the spot/peak.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40g of silica for 1g of crude product).
-
Pack the column with silica gel as a slurry in the less polar solvent of your mobile phase system. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and apply pressure (using a flask bulb or regulated air line) to achieve a steady flow rate (e.g., 2 inches/minute).
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum to remove all solvent traces. Confirm purity by HPLC and NMR.
-
Protocol 3: Optimized Recrystallization (Two-Solvent / pH-Controlled)
This protocol is for compounds that are difficult to crystallize from a single solvent.
-
Solvent Selection: Identify a "good" solvent that dissolves your compound readily (e.g., ethanol, methanol, or THF) and a miscible "poor" anti-solvent in which it is insoluble (e.g., water, hexanes, or diethyl ether).[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product (1.0 g) in the minimum required volume of the hot "good" solvent.
-
pH Adjustment (Optional but Recommended): If using a protic solvent system (e.g., Ethanol/Water), add a few drops of acetic acid or ammonium hydroxide to adjust the solution pH towards the compound's estimated isoelectric point.
-
Induce Crystallization: While the solution is still warm, add the "poor" anti-solvent dropwise with swirling until a persistent cloudiness appears. If necessary, gently warm the flask to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Deriv
- This compound | 1196154-03-6 - ChemicalBook.
- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissert
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- Impurity profile of amino acids?
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies.
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem.
- Synthesis of some 2-aminonicotinic acid deriv
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- US4447615A - Process for the purification of nicotinic acid amide I - Google P
- Poly(amino acid)
- Recrystalliz
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Valid
- Related impurities in peptide medicines - PubMed.
- US8575350B2 - Process for producing pyridine carboxylic acids - Google P
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF - ResearchG
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
- Acid-Base Extraction.
- 2.
- Acid–base extraction - Wikipedia.
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Valid
- Pyridinecarboxylic acid - Wikipedia.
- Synthesis and decarboxylation of pyridine carboxylic acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Nicotinic Acids
Welcome to our dedicated technical support center for chemists and researchers working with fluorinated nicotinic acids. These building blocks are increasingly vital in medicinal chemistry and drug development, largely due to the unique physicochemical properties imparted by the fluorine atom, such as altered pKa, enhanced metabolic stability, and improved binding affinity.[1] However, these same electronic effects can introduce significant challenges in synthetic transformations.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve issues in your own research.
Section 1: Solubility and Initial Reaction Setup
The introduction of fluorine can dramatically alter the solubility profile of nicotinic acid derivatives compared to their non-fluorinated analogs.[2][3] Understanding this is the first step to a successful reaction.
Q1: My fluorinated nicotinic acid has poor solubility in common organic solvents like DCM and THF. What are my options?
A1: This is a frequent challenge. The high polarity of the pyridine nitrogen and the carboxylic acid, combined with the electronegativity of fluorine, can lead to high crystal lattice energy and poor solubility in moderately polar solvents.
Causality: Fluorine's strong inductive effect lowers the pKa of the carboxylic acid and reduces the basicity of the pyridine nitrogen, making the molecule more zwitterionic in nature under certain conditions, which can decrease solubility in organic solvents.[4] In some cases, fluorination can increase solubility in fluorinated solvents, a property known as fluorophilicity.[2][3]
Troubleshooting Steps:
-
Solvent Selection: Switch to more polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective.[5] For extractions, sometimes more polar solvents like ethyl acetate are insufficient, and a switch to dichloromethane (DCM) might be necessary for the product.[6]
-
Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and reagents.
-
Co-solvent Systems: A mixture of solvents can be effective. For instance, a small amount of DMSO in THF can sometimes be enough to bring the starting material into solution.
-
Salt Formation: If the reaction conditions permit, converting the carboxylic acid to its corresponding carboxylate salt (e.g., with a mild inorganic base like K₂CO₃ or an organic base like triethylamine) can improve solubility in polar solvents.
Data Table 1: Recommended Solvents for Fluorinated Nicotinic Acids
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications & Notes |
| Dichloromethane (DCM) | 3.1 | 40 | Good for less polar derivatives, extractions.[6] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Moderate solubility, often requires heating.[6] |
| Acetonitrile (MeCN) | 5.8 | 82 | Can be effective, but solubility varies.[5][7] |
| Dimethylformamide (DMF) | 6.4 | 153 | Excellent solvent for many polar nicotinic acids.[6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Often the solvent of last resort due to high boiling point, but excellent solvating power.[5] |
Section 2: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with nicotinic acids. The electron-withdrawing nature of fluorine can make this transformation non-trivial.
Q2: My amide coupling reaction with a fluorinated nicotinic acid using a standard coupling reagent like HATU is giving low yields. What is the problem?
A2: Low yields in these couplings often stem from incomplete activation of the carboxylic acid.
Causality: The fluorine atom's strong electron-withdrawing inductive effect deactivates the pyridine ring and, to a lesser extent, the carboxylic acid. This makes the carbonyl carbon less nucleophilic and thus harder to activate with coupling reagents.[8]
Troubleshooting Workflow:
Below is a decision tree to help diagnose and solve common amide coupling issues.
Caption: Troubleshooting workflow for amide coupling.
Q3: I have a sterically hindered substrate and standard coupling methods are failing. Is there a more robust method?
A3: Yes, for sterically demanding couplings, in-situ generation of an acyl fluoride is often a superior strategy.
Causality: Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally stable enough to be handled in solution.[9] They are less prone to racemization compared to acyl chlorides and react readily with amines, even hindered ones, often without the need for a coupling reagent.[9]
Experimental Protocol 1: Acyl Fluoride Formation for Hindered Couplings [8]
-
Dissolve the fluorinated nicotinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a fluorinating agent, such as cyanuric fluoride or, more conveniently, a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents) or 2,6-lutidine.
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.
-
Monitor the reaction by TLC or LC-MS. Reaction times may be longer for highly hindered substrates.
-
Work-up by quenching with water or a saturated aqueous solution of NH₄Cl, followed by standard extraction procedures.
Section 3: Esterification Reactions
Similar to amide couplings, esterifications can be challenging due to the electronic properties of the fluorinated ring.
Q4: My Fischer esterification of a fluorinated nicotinic acid with methanol and sulfuric acid is very slow and incomplete. Why?
A4: The classic Fischer esterification relies on the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Causality: The electron-withdrawing fluorine atom reduces the basicity (and nucleophilicity) of the carbonyl oxygen, making it more difficult to protonate.[10] This disfavors the formation of the key tetrahedral intermediate, slowing down the reaction.[11]
Troubleshooting Steps:
-
Use a large excess of alcohol: To push the equilibrium towards the product, use the alcohol as the solvent if possible.[11]
-
Alternative Catalysts: Instead of mineral acids, consider using a Lewis acid or a solid-supported catalyst. For example, UiO-66-NH₂, a metal-organic framework, has been shown to be an effective heterogeneous catalyst for the methyl esterification of fluorinated benzoic acids, a related substrate class.[10]
-
Activate the Carboxylic Acid: Use coupling reagents as you would for an amide bond formation (e.g., DCC with DMAP, or HATU) to form an activated ester, which then reacts with the alcohol.
-
Alkylation of the Carboxylate: A reliable method is to first form the carboxylate salt with a base (e.g., Cs₂CO₃ or K₂CO₃) and then treat it with an alkyl halide (e.g., methyl iodide or benzyl bromide) in a polar aprotic solvent like DMF or acetone.
Section 4: Suzuki Cross-Coupling Reactions
Suzuki couplings are powerful for C-C bond formation, but fluorinated heterocycles introduce specific challenges.
Q5: I am attempting a Suzuki coupling with a bromo-fluoronicotinic acid derivative, but I'm getting low yield and a lot of protodeboronation of my boronic acid. How can I fix this?
A5: This is a classic problem when working with electron-deficient heteroaryl halides. The reaction conditions must be carefully optimized to favor the cross-coupling pathway over competing side reactions.
Causality: Fluorinated pyridine rings are electron-poor, which can make the oxidative addition step feasible. However, the conditions required for Suzuki couplings (base, aqueous solvents) can lead to rapid protodeboronation of the boronic acid partner, especially if it is also a heteroaryl boronic acid.[12] Catalyst deactivation can also be an issue.[13]
Caption: Simplified Suzuki cycle with failure points.
Troubleshooting and Optimization:
Data Table 2: Recommended Conditions for Suzuki Couplings with Fluorinated Nicotinic Acid Derivatives
| Parameter | Recommendation | Rationale |
| Catalyst | Use a high-performance palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[13] | These are air-stable and form the active Pd(0) species efficiently, minimizing side reactions. |
| Ligand | Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands stabilize the palladium center and promote the reductive elimination step. |
| Base | Use a milder, non-aqueous base like K₃PO₄ or CsF. | Strong aqueous bases (e.g., NaOH, K₂CO₃ in water) accelerate protodeboronation.[12] |
| Solvent | Anhydrous, polar aprotic solvents (e.g., 1,4-dioxane, toluene, or DMF). Sometimes with minimal water. | Minimizes the source of protons for the protodeboronation side reaction. |
| Boronic Acid | Use the more stable boronic acid pinacol ester (BPin) instead of the free acid.[13] | Pinacol esters are significantly more resistant to protodeboronation. |
Section 5: Common Side Reactions
Q6: I am observing gas evolution and loss of my starting material when heating my fluorinated nicotinic acid. Could this be decarboxylation?
A6: Yes, decarboxylation is a potential side reaction, especially under harsh conditions or with specific substitution patterns.
Causality: While aromatic carboxylic acids are generally stable, certain conditions can promote decarboxylation.[14] This can be facilitated by metal catalysts (like Ag⁺ or Cu⁺) or high temperatures.[15] The stability of the resulting aryl anion or radical intermediate plays a key role. The presence of a fluorine atom can influence this stability.
Mitigation Strategies:
-
Lower Reaction Temperatures: This is the most straightforward approach. If a reaction requires heat, try to find the minimum temperature at which it proceeds at an acceptable rate.
-
Avoid Certain Metals: Be cautious when using copper or silver salts in reactions with fluorinated nicotinic acids, unless decarboxylation is the desired outcome.[15][16]
-
pH Control: The stability of the carboxylic acid is pH-dependent. In some cases, running the reaction under neutral or slightly acidic conditions can suppress decarboxylation compared to basic conditions.
-
Protecting Group Strategy: If decarboxylation is unavoidable, consider performing the key reaction on an ester derivative of the nicotinic acid and then hydrolyzing the ester in the final step under mild conditions.
Section 6: Purification Strategies
Q7: How can I effectively purify my final fluorinated nicotinic acid derivative?
A7: A multi-step approach combining extraction and chromatography is usually most effective.
Purification Workflow:
-
Aqueous Work-up:
-
Acidic/Basic Extraction: This is a powerful tool. If your product is an ester or amide and lacks other acidic/basic handles, you can wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove any unreacted fluorinated nicotinic acid.[6] Conversely, a wash with dilute aqueous acid (e.g., 1M HCl) can remove basic impurities like DIPEA or unreacted amines.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.[8]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. This may require screening various solvents.[17] For nicotinic acid itself, water or ethanol can be effective recrystallization solvents.[18]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography is the standard method.
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. For more polar compounds, adding methanol to DCM or ethyl acetate may be necessary.
-
Tailing: Nicotinic acid derivatives can sometimes "tail" on silica gel due to the basic pyridine nitrogen. Adding a small amount of triethylamine (~0.5-1%) or a few drops of acetic acid to the eluent can often resolve this issue by neutralizing active sites on the silica.
-
Caption: General purification workflow for products.
References
- Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
- Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE.
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.ScienceDirect.[Link]
- Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.PMC.[Link]
- Chronic fluoride toxicity decreases the number of nicotinic acetylcholine receptors in r
- Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow.
- Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs.PMC.[Link]
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.Macmillan Group - Princeton University.[Link]
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.PMC.[Link]
- The role of oxidized nicotinamide adenine dinucleotide in fluoride inhibition of active sodium transport in human erythrocytes.PubMed.[Link]
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Uphill battles in amide couplings.amphoteros.[Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.[Link]
- Decarboxylative Nucleophilic Fluorination of Aliph
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.PubMed Central.[Link]
- Decarboxylation and fluorination method for carboxylic acid.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.University of North Texas.[Link]
- Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs.PubMed.[Link]
- How to purify Nicotinic acid derivatives from the reaction mixture?
- amide coupling help.Reddit.[Link]
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- How does fluorinated boronic acids influences the Suzuki coupling reactions?
- EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.Hungarian Journal of Industry and Chemistry.[Link]
- Purification of nicotinic acid.
- A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase.MDPI.[Link]
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.RSC Publishing.[Link]
- Process for the purification of nicotinic acid amide I.
- Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activ
- Challenges and Breakthroughs in Selective Amide Activ
- Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni)
- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
- Functionalization of Fluorinated Aromatics by Nickel-Mediated C H and C F Bond Oxidative Addition: Prospects for the Synthesis of Fluorine-Containing Pharmaceuticals.
- Methods of Analysis for Fluorine.OUCI.[Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Fischer Esterific
- Purification of Organic Compounds: from Crude Product to Purity.EMU Physics Department.[Link]
- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.MDPI.[Link]
- [Methods for the determination of nicotinic acid derivatives in biological products].PubMed.[Link]
- Sarin.Wikipedia.[Link]
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- 3. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amphoteros.com [amphoteros.com]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]
- 15. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Preventing decomposition of 2-Amino-5-fluoronicotinic acid during synthesis
Technical Support Center: Synthesis of 2-Amino-5-fluoronicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am observing significant gas evolution and a lower-than-expected yield during the final step of my synthesis, which involves heating. What is the likely cause and how can I prevent it?
Answer:
This is a classic sign of thermal decarboxylation, a common decomposition pathway for pyridinecarboxylic acids, particularly those with electron-donating groups like an amino substituent.[1][2][3] The carboxylic acid group (-COOH) is lost as carbon dioxide (CO2) gas.
Causality:
-
Mechanism: The decarboxylation of 2-aminonicotinic acids can proceed through the formation of a zwitterionic intermediate, which then expels CO2. The electron-donating amino group can stabilize the positive charge that develops on the pyridine ring during this process, making the compound more susceptible to decarboxylation compared to unsubstituted nicotinic acid.
-
Temperature: High temperatures provide the necessary activation energy for this decomposition reaction to occur. This is often a problem in reactions that require heating, such as certain cyclizations, or during workup procedures like the distillation of solvents at high temperatures.
Troubleshooting and Prevention:
-
Temperature Control: Carefully control the reaction temperature. If possible, use the lowest effective temperature for your reaction. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
-
pH Control: The rate of decarboxylation can be pH-dependent.[2] For some pyridinecarboxylic acids, the zwitterionic form is the most reactive species. Therefore, avoiding isoelectric conditions might reduce the rate of decarboxylation. If your reaction conditions allow, consider running the reaction under mildly acidic or basic conditions where the concentration of the zwitterion is minimized.
-
Solvent Choice: High-boiling point solvents that require high temperatures for removal should be used with caution. If possible, opt for lower-boiling point solvents. When removing high-boiling solvents, use a rotary evaporator under high vacuum to lower the boiling point.
| Parameter | Problematic Condition | Recommended Action |
| Temperature | > 100-120 °C (Varies) | Maintain the lowest effective temperature. |
| Reaction Time | Prolonged heating | Monitor reaction closely and stop when complete. |
| pH | Near isoelectric point | Adjust pH if the reaction tolerates it. |
| Solvent | High-boiling point | Use lower-boiling solvents or remove under high vacuum. |
Question 2: My product is discolored (e.g., yellow, brown, or black) and I am seeing multiple unexpected spots on my TLC plate. What could be happening?
Answer:
Discoloration and the appearance of multiple byproducts are often indicative of oxidation of the amino group. Aminopyridines are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, or polymeric species.[4][5][6]
Causality:
-
Oxidizing Agents: The presence of oxidizing agents in your reaction mixture is the most direct cause. This could be an intended reagent for another transformation that is not fully selective, or it could be an impurity. Even atmospheric oxygen can cause oxidation, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Reaction Conditions: Harsh reaction conditions, such as the use of strong acids (e.g., fuming sulfuric acid) and oxidizing agents (e.g., hydrogen peroxide), are known to oxidize aminopyridines to nitropyridines.[4][7]
Troubleshooting and Prevention:
-
Inert Atmosphere: For reactions that are sensitive to oxidation and require heating, it is best practice to run them under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidation from atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by a series of freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, provided it does not interfere with your desired reaction.
-
Purification: If oxidation has already occurred, you will need to purify your product. Column chromatography is often effective at separating the desired product from colored impurities. Recrystallization may also be an option if a suitable solvent system can be found.
Experimental Protocol: Degassing a Solvent with an Inert Gas
-
Select a flask that is no more than two-thirds full of the solvent to be degassed.
-
Insert a long needle or a gas dispersion tube connected to a source of inert gas (e.g., nitrogen or argon) into the flask, ensuring the tip is below the surface of the solvent.
-
Insert a second, shorter needle to act as a vent for the displaced gas.
-
Bubble the inert gas through the solvent for 15-30 minutes. The appropriate time will depend on the volume of solvent and the flow rate of the gas.
-
Once degassing is complete, remove the needles and proceed with your reaction under an inert atmosphere.
Question 3: I am attempting a nucleophilic substitution reaction on the pyridine ring, but I am getting a complex mixture of products. Is it possible the fluorine or amino group is reacting?
Answer:
While the C-F bond is generally strong, the fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by other functional groups. The amino group can also undergo various side reactions.
Causality:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is meta to the carboxylic acid and ortho to the amino group. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid can make the ring susceptible to nucleophilic attack. If your reaction involves a strong nucleophile, it could potentially displace the fluoride ion.
-
Amino Group Reactivity: The amino group is a nucleophile itself and can react with electrophiles. If your reaction mixture contains electrophilic species, you may see side reactions such as N-alkylation or N-acylation.
Troubleshooting and Prevention:
-
Protecting Groups: If you are performing a reaction that is incompatible with a free amino group, consider using a protecting group. For example, the amino group can be acylated (e.g., with acetic anhydride) to form an amide. The amide is less nucleophilic and can be hydrolyzed back to the amine after the desired reaction is complete.
-
Control of Reaction Conditions: Carefully control the stoichiometry of your reagents. An excess of a strong nucleophile could promote unwanted SNAr reactions. Lowering the reaction temperature may also help to improve selectivity.
-
Choice of Reagents: If possible, choose reagents that are known to be selective for the desired transformation in the presence of amino and fluoro groups.
Diagram of Potential Decomposition and Side-Reaction Pathways
Caption: Key decomposition pathways and preventative strategies.
References
- Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3024.
- Katritzky, A. R., & Lagowski, J. M. (1961). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society (Resumed), 43-45.
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3944.
- Guliyev, R. Y., Garayev, A. M., Rzayeva, A. B., & Makhmudova, N. V. (2017). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and world, 1(44), 32-36.
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3944.
- Panda, M., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. International Journal of Chemical Kinetics, 47(10), 617-627.
- Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(22), 4058-4064.
- Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494.
Sources
- 1. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES [paper.researchbib.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Impact of reaction parameters on the synthesis of 2-amino-5-fluoropyridine
Technical Support Center: Synthesis of 2-Amino-5-Fluoropyridine
Welcome to the technical support guide for the synthesis of 2-amino-5-fluoropyridine (CAS: 21717-96-4). This critical intermediate is foundational in the development of pharmaceuticals, including peptide deformylase inhibitors like LBM415, and various agrochemicals.[1][2] Its synthesis, while well-established, is sensitive to a range of reaction parameters that can significantly impact yield, purity, and scalability.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide researchers and process chemists with the causal understanding needed to diagnose and resolve common issues encountered during synthesis. We will explore the two most prevalent synthetic strategies: the modern palladium-catalyzed amination of a halo-pyridine precursor and the classical multi-step route originating from 2-aminopyridine.
Section 1: Troubleshooting Palladium-Catalyzed Amination Routes
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance in forming C-N bonds.[3] However, its application to electron-deficient heteroaromatics like fluoropyridines requires careful control of parameters to ensure high efficiency. This section addresses common failures when using precursors such as 2-bromo- or 2-chloro-5-fluoropyridine.
FAQ 1: My Buchwald-Hartwig reaction shows low or no conversion. What are the primary parameters to investigate?
Low conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst's activity, the base's efficacy, or the reaction environment.
-
Catalyst and Ligand Integrity: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a primary cause of failure.
-
Causality: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering them inactive. Bulky, electron-rich phosphine ligands, which are essential for activating aryl chlorides, are particularly susceptible to oxidation.[4]
-
Troubleshooting Steps:
-
Ensure all reagents and the solvent are thoroughly de-gassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to use.
-
Use freshly opened, high-purity catalyst and ligand. If the age or storage of the reagents is questionable, consider using a new batch.
-
Employ Schlenk line or glovebox techniques to maintain a strictly inert atmosphere throughout the setup and reaction duration.
-
-
-
Base Strength and Solubility: The base is not merely a proton scavenger; it is critical for deprotonating the amine-palladium complex to facilitate reductive elimination.[4]
-
Causality: A base that is too weak will not efficiently deprotonate the coordinated amine. Conversely, a base with poor solubility in the reaction solvent (e.g., toluene) will have limited availability, slowing the reaction. Sodium tert-butoxide (NaOtBu) is commonly used due to its high basicity and moderate solubility in ethereal or aromatic solvents.[5]
-
Troubleshooting Steps:
-
Verify the base's identity and strength. NaOtBu is generally more effective than carbonate bases (K₂CO₃, Cs₂CO₃) for less reactive aryl chlorides.[4][6]
-
Ensure the base is anhydrous and free-flowing. Clumped sodium tert-butoxide indicates moisture absorption, which can quench the base and introduce water, leading to side reactions.
-
-
-
Reaction Temperature: Amination of heteroaryl chlorides often requires elevated temperatures (80-110 °C) to drive the oxidative addition and reductive elimination steps.[4][7]
-
Causality: The C-Cl bond is stronger and less readily cleaved by the palladium catalyst than C-Br or C-I bonds. Higher thermal energy is required to overcome the activation barrier for the initial oxidative addition step.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS.
-
Ensure uniform heating with a well-stirred oil bath. Localized overheating can cause decomposition. A typical temperature for the amination of 2-bromo-5-fluoropyridine is 100 °C.[5]
-
-
FAQ 2: How do I select the optimal catalyst, ligand, and base combination?
The choice of reagents is not arbitrary; it is a synergistic system where the ligand, metal precursor, and base must be matched to the substrate.
-
Ligand Selection: For challenging substrates like 2-chloro-5-fluoropyridine, sterically hindered and electron-rich ligands are required.
-
Causality: Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species.[3] This is the active catalyst that readily undergoes oxidative addition with the aryl chloride. Bidentate ligands like BINAP are also effective.[3]
-
Recommendation: For 2-bromo-5-fluoropyridine, XPhos has demonstrated efficacy.[5] For the more challenging 2-chloro-5-fluoropyridine, ligands from the Buchwald SPhos or RuPhos families should be considered.
-
-
Palladium Precursor: While many Pd(0) and Pd(II) sources work, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective choice as it is relatively stable and readily forms the active Pd(0)L species in solution.[5]
-
Base Selection: The choice of base is linked to the nucleophilicity of the amine and the solvent.
-
Causality: Strong, non-nucleophilic bases are ideal. Sodium tert-butoxide is a robust choice for most primary and secondary amines.[6] Weaker bases like K₃PO₄ or K₂CO₃ can be used, but often require higher temperatures or longer reaction times.
-
Recommendation: Start with NaOtBu. If your substrate contains base-sensitive functional groups, consider switching to K₃PO₄, but be prepared to increase the reaction temperature.
-
| Parameter | Recommended Starting Condition | Rationale & Reference |
| Precursor | 2-Bromo-5-fluoropyridine | More reactive than the chloro-analogue, allowing for milder conditions. |
| Amine Source | Ammonia equivalent (e.g., Benzophenone imine) or aq. Ammonia | Depends on the specific protocol; direct amination is possible. |
| Pd Precursor | Pd₂(dba)₃ (2 mol% Pd) | Common, reliable Pd(0) source.[5] |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand effective for heteroaryl halides.[5] |
| Base | NaOtBu (3.0 equiv) | Strong, effective base for C-N couplings.[4][5] |
| Solvent | Anhydrous Toluene | Aprotic solvent with good solubility for reagents and suitable boiling point.[5] |
| Temperature | 100 °C | Sufficient thermal energy for oxidative addition of the aryl bromide.[5] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[8] |
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig reactions.
Section 2: Troubleshooting the Multi-Step Synthesis from 2-Aminopyridine
This classical route involves a sequence of reactions: nitration, acetylation, reduction, diazotization (Schiemann reaction), and hydrolysis.[9][10] While avoiding expensive palladium catalysts, each step is a potential failure point.
FAQ 3: My initial nitration of 2-aminopyridine gives low yields and poor regioselectivity. How can this be controlled?
The nitration of aminopyridine is notoriously sensitive. The amino group is a strong activating group, but it is also basic and can be protonated or oxidized by the nitrating mixture. Protecting the amine via acetylation is a common strategy to moderate its reactivity and improve outcomes.[10]
-
Causality: Direct nitration of 2-aminopyridine can lead to oxidation and the formation of multiple isomers. Acetylation to 2-acetamidopyridine deactivates the ring slightly, tempers the amino group's basicity, and directs the nitro group primarily to the 5-position due to steric hindrance and electronic effects.
-
Troubleshooting Steps:
-
Protecting Group: Ensure the acetylation of 2-aminopyridine is complete before proceeding. A typical procedure involves reacting 2-aminopyridine with acetic anhydride.[10]
-
Temperature Control: The nitration of 2-acetamidopyridine is highly exothermic. The temperature must be strictly controlled (e.g., 60 °C) to prevent over-nitration and decomposition.[10] Premixing the sulfuric and fuming nitric acids and cooling before the dropwise addition of the substrate is critical.
-
Acid Composition: The ratio of sulfuric to nitric acid is crucial for controlling the concentration of the active nitronium ion (NO₂⁺). Follow established literature procedures precisely.
-
FAQ 4: The Schiemann reaction (diazotization and thermal decomposition) is inefficient. What are the critical parameters?
The Schiemann reaction is the key fluorine-introduction step. It involves the low-temperature formation of a diazonium salt, followed by high-temperature thermal decomposition to extrude N₂ and install the fluorine atom.
-
Diazotization Temperature: This step is critical and must be performed at low temperatures (-5 to 0 °C).
-
Causality: Aryl diazonium salts are unstable at higher temperatures. If the temperature rises, the salt will prematurely decompose, often leading to unwanted side products (e.g., phenols) instead of the desired fluoroborate salt.[9]
-
Troubleshooting Steps:
-
Use an ice-salt or acetone-dry ice bath to maintain the low temperature.
-
Add the sodium nitrite solution slowly, monitoring the internal temperature to ensure it does not rise above 0 °C.
-
-
-
Thermal Decomposition Temperature: This step requires high heat, but overheating can be detrimental.
-
Causality: The decomposition of the 2-acetamido-5-pyridine tetrafluoroborate diazonium salt requires a specific activation energy. Insufficient heat leads to an incomplete reaction. However, excessive temperatures (e.g., >140 °C) can cause charring and decomposition of the desired product.
-
Troubleshooting Steps:
-
Heat the dried diazonium salt gradually in a high-boiling solvent like toluene (110 °C) or by direct heating to a carefully controlled temperature (130-140 °C).[10]
-
Consider portion-wise addition of the diazonium salt to the hot solvent to better control the decomposition, which can be vigorous.[10]
-
-
| Step | Parameter | Optimal Condition | Rationale & Reference |
| Acylation | Temperature | 45 °C | Provides a balance between reaction rate and stability.[10] |
| Nitration | Temperature | 60 °C | Critical for controlling selectivity and preventing decomposition.[10] |
| Reduction | Catalyst | Pd/C with Hydrazine | Effective for nitro group reduction without affecting the pyridine ring.[10] |
| Diazotization | Temperature | -5 to 0 °C | Prevents premature decomposition of the unstable diazonium salt.[9] |
| Schiemann | Temperature | 110-140 °C | Required to overcome the activation energy for thermal decomposition.[10] |
| Hydrolysis | Temperature | 80 °C | Sufficient to cleave the acetamide without degrading the final product.[10] |
Multi-Step Synthesis Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Strategies to minimize impurities in 2-Amino-5-fluoronicotinic acid synthesis
An in-depth guide to the synthesis of 2-Amino-5-fluoronicotinic acid, a crucial reagent in the development of fluoropiperidine derivatives used as orexin receptor antagonists.[1] This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and minimize the formation of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q1: My final product shows multiple spots on TLC and extra peaks in HPLC analysis. What are the likely impurities?
A1: The presence of multiple signals indicates incomplete reaction or the formation of side products. The identity of these impurities is highly dependent on the synthetic route employed. A common route involves the multi-step transformation of 2-aminopyridine.[2][3]
Potential Impurities and Their Sources:
-
Isomeric Byproducts: During the nitration of the 2-acetamidopyridine intermediate, positional isomers (e.g., 2-acetamido-3-nitropyridine) can form if the reaction temperature is not strictly controlled.[2]
-
Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as 2-acetamido-5-aminopyridine or the diazonium salt precursor, may be present if reactions do not go to completion.
-
Decomposition Products: The Schiemann reaction, used for introducing the fluorine atom, involves thermal decomposition of a diazonium fluoroborate salt.[2][3] If overheated or decomposed under non-optimal conditions, this step can generate a range of byproducts.
-
Hydrolysis Products: If the synthesis involves chloro-intermediates, such as from 2,6-dichloro-5-fluoronicotinic acid, incomplete amination can leave chlorinated starting materials, or side reactions with water can introduce hydroxylated impurities.[4]
Troubleshooting Protocol:
-
Characterize the Impurity: Use HPLC-MS to determine the molecular weight of the impurity. If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR.
-
Review Reaction Conditions: Compare your reaction parameters (temperature, time, stoichiometry) against established protocols. For instance, nitration of 2-acetamidopyridine is optimally carried out at 60°C for 2 hours.[2]
-
Monitor Reaction Progress: Implement in-process controls (e.g., TLC or HPLC) to ensure each step reaches completion before proceeding to the next.
Q2: The yield of my Schiemann reaction step is consistently low. How can I optimize this?
A2: Low yields in the Schiemann reaction (diazotization followed by thermal decomposition to install fluorine) are a frequent challenge. This step is sensitive to several factors.
Causality and Optimization:
-
Diazonium Salt Instability: The diazonium salt intermediate can be unstable. The diazotization should be performed at low temperatures, typically between -5°C and 0°C, to prevent premature decomposition.[5]
-
Decomposition Conditions: The thermal decomposition of the isolated diazonium fluoroborate salt is a critical step. The temperature must be carefully controlled; too low, and the reaction is incomplete, too high, and charring or explosive decomposition can occur, leading to a complex mixture of byproducts. A controlled decomposition in a high-boiling point solvent like toluene or direct heating portion-wise can improve yields.[2][3]
-
Purity of Intermediate: The purity of the starting amine (e.g., 2-acetamido-5-aminopyridine) is crucial. Impurities can interfere with the diazotization process.
Optimized Diazotization & Schiemann Reaction Conditions
| Parameter | Recommended Condition | Rationale | Reference |
| Diazotization Temp. | -5°C to 0°C | Minimizes premature decomposition of the diazonium salt. | [5] |
| NaNO₂ Addition | Slow, portion-wise | Prevents localized overheating and dangerous NOx gas buildup. | General Practice |
| Decomposition Temp. | 110°C - 140°C | Optimal range for efficient decomposition without excessive side product formation. | [2][3] |
| Feeding Strategy | Portion-wise addition of salt | Ensures controlled decomposition and better heat management. | [2] |
Q3: My final product is discolored (yellow or brown). What causes this and how can I purify it?
A3: Discoloration typically arises from trace amounts of highly colored aromatic impurities, often nitro-compounds from earlier steps or decomposition products.
Purification Workflow:
The most effective method to remove color and other impurities is a multi-step purification process involving pH modulation and recrystallization. Amino acids are amphoteric, allowing for selective precipitation.[6]
Caption: Purification workflow for this compound.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Suspend the crude product in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).
-
Decolorization: If the solution is still colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway to achieve high purity?
A1: A robust and frequently cited pathway starts with 2-aminopyridine. This multi-step synthesis offers well-defined intermediates, allowing for purification at each stage to ensure high final purity.[2][3][5]
Caption: Common synthetic pathway from 2-aminopyridine.
The final carboxylation step is less commonly documented in readily available literature but can be approached via methods like ortho-lithiation followed by quenching with CO₂, though this would require protection of the amino group.[7] An alternative is to start from a pre-carboxylated precursor like 2,6-dichloro-5-fluoronicotinic acid, followed by selective amination.[8]
Q2: Which analytical techniques are essential for quality control?
A2: A comprehensive analytical approach is necessary to ensure the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment.[9] A reverse-phase C18 column with a simple mobile phase (e.g., acetonitrile/water with a formic acid or ammonium acetate modifier) is typically effective.[10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it confirms the molecular weight of the main product and helps identify impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (amine, carboxylic acid, C-F bond).
Analytical Methods for Purity Assessment
| Technique | Purpose | Key Parameters |
| HPLC | Quantify purity, detect impurities | C18 column, UV detection (e.g., 254 nm), gradient elution |
| LC-MS | Confirm molecular weight, identify unknowns | ESI source, full scan and SIM modes |
| NMR | Unambiguous structure confirmation | ¹H, ¹³C, ¹⁹F spectra in a suitable deuterated solvent (e.g., DMSO-d₆) |
Q3: How can I prevent the formation of impurities from the start?
A3: Proactive impurity prevention is more efficient than reactive removal.
-
High-Purity Starting Materials: Use starting materials and reagents of the highest available purity. Impurities in initial reactants can be carried through the entire synthesis.
-
Inert Atmosphere: For sensitive reactions, such as those involving organometallics (e.g., lithiation for carboxylation), maintain an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.
-
Strict Temperature Control: As discussed, temperature is critical for minimizing side products, especially during nitration and diazonium salt decomposition.[2]
-
Purify Intermediates: Do not carry crude material from one step to the next. Purifying key intermediates can significantly reduce the impurity load in the final step, making the final purification much easier and more effective.
References
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Al-Zahrani, K. A., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Nakano, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine.
- PubChem. (n.d.). This compound | C6H5FN2O2 | CID 49761575.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC.
Sources
- 1. This compound | 1196154-03-6 [chemicalbook.com]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortis-technologies.com [fortis-technologies.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Amino-5-fluoronicotinic Acid
Welcome to the technical support center for navigating the synthetic challenges associated with 2-Amino-5-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the notoriously poor reactivity of this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Understanding the Core Problem
The poor reactivity of this compound stems from its electronic properties. The pyridine nitrogen and the fluorine atom at the 5-position are both strongly electron-withdrawing. This has a dual deactivating effect:
-
Reduced Nucleophilicity of the Amino Group: The electron density on the 2-amino group is significantly diminished, making it a poor nucleophile in reactions like acylation or amide bond formation.
-
Deactivation of the Carboxylic Acid: The electron-withdrawing nature of the ring system also impacts the carboxylic acid, making it more difficult to activate for subsequent reactions.
Furthermore, the molecule's zwitterionic nature can lead to poor solubility in many common organic solvents, further complicating reactions.[1][2]
FAQs and Troubleshooting Guides
Section 1: Amide Coupling Reactions
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing or giving very low yields. What is happening and what should I try next?
A1: The primary issue is the low nucleophilicity of the 2-amino group. Standard coupling conditions using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) often fail because the activated carboxylic acid (as an HOBt ester) is not reactive enough to be attacked by the electron-deficient amine.[3] You may observe the formation of the activated ester via LCMS, but the reaction stalls at that point.[4]
Troubleshooting Workflow:
-
Switch to a More Potent Activating Agent: Uronium or phosphonium-based coupling reagents are significantly more effective for coupling unreactive amines.[5][6] Reagents like HATU, HBTU, and PyBOP generate highly reactive activated esters that can overcome the poor nucleophilicity of the amine.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings.[5][7] It forms a highly reactive OAt-ester, and the byproduct, HOAt (1-Hydroxy-7-azabenzotriazole), can itself catalyze the reaction.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent, and often safer, alternative to benzotriazole-based reagents.[5][8]
-
-
Optimize the Base and Solvent:
-
Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . These bases are strong enough to deprotonate the carboxylic acid but are sterically hindered, which minimizes side reactions.
-
Ensure your solvent is anhydrous. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are good choices as they can help with the solubility of the starting materials.
-
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor for potential side reactions or degradation.
dot
Caption: Troubleshooting workflow for failed amide couplings.
Protocol 1: High-Efficiency Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by LCMS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Coupling Reagent | Typical Conditions | Yield Range | Key Advantages |
| EDC/HOBt | RT, 1-12h | 0-30% | Cost-effective, but often fails with this substrate.[7] |
| HATU/DIPEA | RT, 1-4h | 70-95% | Highly efficient for hindered/unreactive amines.[5][7] |
| COMU/DIPEA | RT, 1-4h | 70-95% | High efficiency and improved safety profile (non-explosive).[5][8] |
| PyBOP/DIPEA | RT, 2-6h | 60-85% | Good for standard couplings, less potent than HATU for this case.[5] |
Q2: I'm considering converting the carboxylic acid to an acid chloride first. Is this a good strategy?
A2: This can be an effective but aggressive strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acid chloride.[4] However, this approach has significant drawbacks:
-
Harsh Conditions: The conditions required (e.g., neat SOCl₂ at elevated temperatures) can lead to side reactions on the sensitive pyridine ring.[4]
-
Self-Reaction: The newly formed acid chloride can potentially react with the amino group of another molecule, leading to polymerization.
-
Handling: Acid chlorides are moisture-sensitive and can be difficult to handle.
This method should be considered a last resort if modern coupling reagents fail. A protection strategy for the amino group would be necessary before forming the acid chloride.
Section 2: Esterification Reactions
Q3: I am struggling with the esterification of this compound under standard Fischer esterification conditions (acid catalyst, alcohol). What are the issues?
A3: The poor reactivity here is twofold:
-
Protonation of the Ring: Under strongly acidic conditions, the pyridine nitrogen becomes protonated. This dramatically increases the electron-withdrawing effect on the ring, further deactivating the carboxylic acid towards nucleophilic attack by the alcohol.
-
Poor Solubility: The resulting salt often has poor solubility in the alcohol solvent, hindering the reaction.[1][2]
Troubleshooting and Alternative Protocols:
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of DMAP (4-Dimethylaminopyridine).[3] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is readily attacked by the alcohol.
-
Activation with Alkyl Halides: In the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF, the carboxylic acid can be deprotonated and then alkylated with an electrophile like benzyl bromide or methyl iodide.
Protocol 2: Steglich-type Esterification
-
Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Add EDC·HCl (1.2 eq) portion-wise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and easily removed.[5]
Section 3: Cross-Coupling Reactions (e.g., Suzuki Coupling)
Q4: I want to perform a Suzuki coupling using the pyridine ring of this compound. What challenges should I anticipate?
A4: Suzuki coupling on a halogenated 2-aminopyridine core presents several challenges:
-
Catalyst Poisoning: The basic nitrogen of the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Electron-Deficient Ring: The electron-deficient nature of the pyridine ring can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[9]
-
Competing Functionality: Both the amino and carboxylic acid groups can interfere with the reaction. It is highly recommended to protect both groups before attempting the coupling.
Strategies for Success:
-
Protecting Groups:
-
Amine Protection: Protect the 2-amino group as a carbamate (e.g., Boc) or an amide (e.g., pivaloyl). This prevents catalyst coordination and unwanted side reactions.[10][11][12]
-
Acid Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the basic conditions of the reaction.
-
-
Catalyst and Ligand Choice:
-
Use modern palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13][14] These systems are designed to be more active and resistant to deactivation, facilitating oxidative addition with electron-deficient aryl halides.[13][14]
-
-
Base and Solvent: A weaker base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like hydroxides to minimize side reactions. A polar aprotic solvent system like dioxane/water or DME/water is typically effective.
dot
Caption: Recommended workflow for Suzuki coupling reactions.
References
- National Center for Biotechnology Information. Synthesis of (−)-halichonic acid and (−)-halichonic acid B. [Link]
- Chemistry LibreTexts. Acetylation of Aniline (Experiment). (2021). [Link]
- National Center for Biotechnology Information.
- Reddit.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2019). [Link]
- ACS Publications.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- PubChem. This compound. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- National Center for Biotechnology Information.
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
- ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
- ACS Publications.
- National Center for Biotechnology Information.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- ResearchGate. Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- Master Organic Chemistry.
- MDPI.
- International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
- Chemistry LibreTexts. Synthesis of Amino Acids. (2022). [Link]
- Chemistry LibreTexts. Protection of Amino Groups in Synthesis. (2021). [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]
- Wiley Online Library.
- ResearchGate. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]
- ResearchGate. Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- MDPI. Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. [Link]
- University of Münster. New method for introducing fluorinated components into molecules. (2024). [Link]
- ResearchGate. Amino Acid-Protecting Groups. [Link]
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- Google Patents.
- ResearchGate. Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. [Link]
- ACS Publications.
- Radboud Repository.
- ResearchGate.
Sources
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- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-Amino-5-fluoronicotinic Acid
Welcome to the technical support center for the purification of 2-Amino-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. As a polar aromatic compound with both an amino and a carboxylic acid group, this compound presents unique challenges during purification. This resource offers field-proven insights and scientifically grounded protocols to help you achieve high purity and yield.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₆H₅FN₂O₂ | |
| Molecular Weight | 156.11 g/mol [1] | |
| Structure | A pyridine ring with an amino group at position 2, a carboxylic acid at position 3, and a fluorine atom at position 5. | The presence of both a basic amino group and an acidic carboxylic acid group makes the compound zwitterionic at certain pH values. The aromatic pyridine ring contributes to its polarity. |
| Polarity | High | Due to the amino, carboxylic acid, and fluoro groups, the molecule is highly polar. This dictates the choice of stationary and mobile phases. Normal-phase chromatography on silica gel is a suitable starting point. |
| Solubility | Sparingly soluble in many common organic solvents at room temperature. Solubility can be increased in more polar solvents or by adjusting the pH. | Sample loading can be a challenge. Dry loading is often the preferred method to avoid using strong, highly polar solvents that can disrupt the chromatography.[2] |
II. Recommended Column Chromatography Protocol
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.
A. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop a suitable solvent system and assess the crude mixture using TLC. This will help determine the appropriate mobile phase for the column and identify the separation feasibility.
Step-by-Step TLC Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Activate the plate by heating it at 110°C for 10-15 minutes if necessary.[1]
-
Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol, or a small amount of the mobile phase).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate's baseline.[3]
-
Developing a Solvent System: A common mobile phase for polar compounds like amino acids is a mixture of n-butanol, acetic acid, and water.[3][4] Start with a ratio of 4:1:1 (v/v/v) of n-butanol:acetic acid:water.[4]
-
Development: Place the spotted TLC plate in a chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.[3]
-
Visualization:
-
Rf Calculation: Calculate the Retention Factor (Rf) for your product and visible impurities. An ideal Rf for the product for column chromatography is between 0.2 and 0.4. Adjust the solvent polarity to achieve this.
-
To increase the Rf (move the spot further up), increase the polarity of the mobile phase (e.g., by increasing the proportion of acetic acid or water, or by adding methanol).
-
To decrease the Rf, decrease the mobile phase polarity (e.g., by increasing the proportion of n-butanol).
-
B. Column Chromatography Workflow
Caption: A streamlined workflow for the column chromatography purification of this compound.
Detailed Steps:
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis. An isocratic elution (constant solvent composition) can be used if the separation is good.
-
If impurities are close to your product, a gradient elution (gradually increasing the mobile phase polarity) may be necessary. For example, start with a lower polarity mixture and slowly increase the percentage of the more polar solvent(s).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
III. Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the column chromatography of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: My this compound seems to be streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate is often due to the compound's acidic or basic nature strongly interacting with the silica gel. For this compound, both the carboxylic acid and amino groups can cause this. To mitigate this, add a small amount of acetic acid (e.g., 1%) to your mobile phase to protonate the amino group and reduce its interaction with the silica. Conversely, a small amount of a base like triethylamine can be used to deprotonate the carboxylic acid. Experiment on TLC to see which additive gives a better spot shape.
Q2: I have very polar impurities that are difficult to separate from my product. What strategies can I employ?
A2: For separating highly polar compounds, consider the following:
-
Fine-tune your mobile phase: Small changes in the ratio of your solvents can have a significant impact on separation. A shallower gradient during elution can also improve resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase.
-
Reversed-phase (C18) chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can sometimes provide a different selectivity for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). This technique is specifically designed for the separation of highly polar compounds.
-
Q3: What are some potential synthesis-related impurities I should be aware of?
A3: The impurity profile will depend on the synthetic route. However, common impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis. For example, if synthesized from a chlorinated precursor, you might have residual 2-chloro-5-fluoronicotinic acid.[6]
-
Byproducts from side reactions: Depending on the reaction conditions, side reactions can lead to impurities. For instance, if the synthesis involves a nitration step, isomers could be formed.
-
Reagents and solvents: Residual reagents or solvents from the reaction and workup steps.
Q4: Is this compound stable on silica gel?
A4: While many amino acids are stable on silica gel, some can be sensitive, especially if the silica is slightly acidic.[7] It is always a good practice to test the stability of your compound on silica before committing to a large-scale purification. To do this, dissolve a small amount of your product, spot it on a TLC plate, and let it sit for a few hours. Then, develop the plate and check for any new spots which would indicate degradation. If degradation is observed, consider using a neutral or basic stationary phase like alumina, or deactivating the silica gel by pre-treating it with a base like triethylamine.
Q5: Can I use a different visualization agent for TLC besides ninhydrin?
A5: Yes, while ninhydrin is excellent for detecting the primary amine in this compound, other visualization methods can be used:
-
Potassium permanganate stain: This is a general stain for compounds that can be oxidized and will show up as yellow spots on a purple background.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.
V. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
MDPI. (2024, June 6). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. [Link]
-
ResearchGate. (2025, October 22). Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases. [Link]
-
ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. [Link]
-
ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3).... [Link]
-
ScienceDirect. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. [Link]
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). [Link]
-
Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. [Link]
-
BioTopics. (n.d.). Chromatography of amino acids. [Link]
-
SciSpace. (2025, March 14). CIRCULAR PAPER CHROMATOGRAPHY Part VII. A Technique for the Separation and Estimation of "Overlapping Amino Acids". [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
MySkinRecipes. (n.d.). กรดอะมิโน (Amino Acids). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
Amrita University. (2011, January 14). Separation of Amino acids by TLC. [Link]
Sources
- 1. iitg.ac.in [iitg.ac.in]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bnmv.ac.in [bnmv.ac.in]
- 5. Chromatography of amino acids [biotopics.co.uk]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Identifying and characterizing unexpected products in 2-Amino-5-fluoronicotinic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoronicotinic acid. This guide is designed to provide in-depth, experience-based insights into the reactivity of this versatile building block. It addresses common challenges and unexpected outcomes, offering troubleshooting advice and detailed analytical protocols to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: this compound possesses three key functional groups, each with distinct reactivity:
-
Carboxylic Acid (-COOH) at C3: This is the most common site for modification, readily undergoing reactions like esterification and amide bond formation. Activation with standard coupling reagents is typically straightforward.
-
Amino Group (-NH₂) at C2: This primary amine is a potent nucleophile. While it enables reactions like acylation, sulfonylation, and reductive amination, its proximity to the carboxylic acid group is a critical factor in its reactivity, often leading to intramolecular side reactions.
-
Pyridine Ring: The pyridine core is electron-deficient, and the fluorine atom at C5 can influence its reactivity in aromatic substitution reactions, though these are less common than modifications at the other two sites.
Q2: My amide coupling reaction with this compound is giving a major byproduct with a mass corresponding to the loss of water (M-18) from my starting material. What is happening?
A: This is a classic signature of intramolecular cyclization. Under conditions used for amide bond formation (e.g., activation of the carboxylic acid with reagents like EDC, HATU, or conversion to an acyl chloride), the adjacent C2-amino group can act as an internal nucleophile.[1] This attack leads to the formation of a stable, fused heterocyclic system, a 6-fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as a 2,7-naphthyridinone derivative.[2][3] This side reaction is often rapid and can become the major pathway if the external amine nucleophile is sterically hindered or not sufficiently reactive.
Q3: I am observing significant decarboxylation of my material when heating the reaction. Is this expected?
A: Yes, decarboxylation can be a significant issue. Like other β-aminocarboxylic acids and related structures, this compound can lose CO₂ upon heating, especially under acidic or strongly basic conditions.[4] The reaction proceeds through a cyclic transition state, leading to the formation of 5-fluoro-pyridin-2-amine.[4] If your desired reaction requires elevated temperatures, it is crucial to monitor for the formation of this byproduct.
Troubleshooting Guide: Common Reaction Issues
Issue 1: Low Yield in Amide Coupling Reactions and Formation of an Insoluble Byproduct
Scenario: You are performing an amide coupling using a standard carbodiimide reagent like EDC in DMF. The reaction appears to proceed, but you isolate very little of your desired amide, and a significant amount of an uncharacterized, often insoluble, white solid is formed.
Root Cause Analysis: The primary culprit is often the intramolecular cyclization to form the 6-fluoro-2,7-naphthyridinone byproduct, as mentioned in the FAQ.[1][2] This cyclized product is often crystalline and may have poor solubility in common organic solvents, causing it to precipitate from the reaction mixture. A secondary possibility, especially with carbodiimide reagents, is the formation of an N-acylurea byproduct if the activated acid does not react efficiently with an amine.[5]
Troubleshooting Steps & Explanations:
-
Modify Order of Addition: Do not pre-activate the carboxylic acid for an extended period. Instead, add the coupling reagent (e.g., EDC) to a mixture of the this compound, the external amine, and an additive like HOBt or HOAt. This ensures the external amine is present to compete immediately with the internal amino group.
-
Choose the Right Coupling Reagent: For sterically hindered or electronically deactivated amines, carbodiimides may not be sufficient. Consider using more potent activating agents like HATU or T3P®. These reagents form highly reactive esters that can couple more rapidly with the external amine, kinetically favoring the desired reaction over the intramolecular pathway.[6]
-
Lower the Reaction Temperature: Intramolecular reactions often have a lower activation energy. Running the reaction at 0 °C or even lower can sometimes suppress the rate of cyclization relative to the desired intermolecular coupling.
-
Protect the C2-Amino Group: If other strategies fail, a protecting group strategy is a robust solution. Acylating the C2-amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) will prevent it from participating in side reactions. The protecting group can then be removed in a subsequent step after the amide bond is successfully formed.
Issue 2: Product Mass is Correct, but NMR Spectrum is Inconsistent with Desired Structure
Scenario: You've successfully formed a new product with the expected mass, but the ¹H or ¹³C NMR spectrum shows unexpected shifts, splitting patterns, or is missing key signals (e.g., the carboxylic acid proton).
Root Cause Analysis: This scenario often points to an unexpected rearrangement or reaction at a different site. Besides the common cyclization, other possibilities include:
-
Reaction at the Pyridine Nitrogen: While less common, under certain conditions, alkylation or acylation could occur at the ring nitrogen.
-
Formation of a Dimer: Two molecules could react with each other, for example, forming a di-acylated dimer.
Troubleshooting & Characterization Workflow:
This workflow provides a systematic approach to identifying the unknown product.
Caption: Analytical workflow for unexpected product characterization.
Key Unexpected Products and Their Characterization
The most prevalent side reactions lead to two classes of unexpected products: cyclized naphthyridinones and decarboxylated amines.
| Product Class | Structure Example | Formation Conditions | Key Analytical Signatures |
| Intramolecular Cyclization | 6-Fluoro-2,7-naphthyridin-2(1H)-one | Amide coupling conditions (EDC, HATU, etc.), especially with poor external nucleophiles or heat. | MS: [M-H₂O] of starting material. ¹H NMR: Absence of -COOH and primary -NH₂ protons; presence of a new amide N-H proton. ¹³C NMR: Appearance of a new carbonyl signal for the lactam (~165-175 ppm). IR: Strong C=O stretch around 1680 cm⁻¹. |
| Decarboxylation | 5-Fluoro-pyridin-2-amine | Elevated temperatures (>80-100 °C), particularly in acidic or basic media.[4] | MS: [M-CO₂] of starting material. ¹H NMR: Complete disappearance of the C3-proton signal; aromatic signals simplify. ¹³C NMR: Absence of the carboxyl carbon signal (~165-170 ppm). |
Visualizing Competing Reaction Pathways
During a typical amide coupling, the desired intermolecular reaction competes directly with the intramolecular cyclization.
Sources
Technical Support Center: Improving the Solubility of 2-Amino-5-fluoronicotinic Acid for Reactions
Welcome to the technical support guide for 2-Amino-5-fluoronicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that its unique physicochemical properties can present solubility challenges during reaction setup. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to overcome these hurdles efficiently.
Part 1: Understanding the Solubility Challenge
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility behavior of this compound is governed by its molecular structure, which contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring.[1] This dual functionality leads to several key characteristics:
-
Zwitterionic Nature: In its solid state and near a neutral pH, the molecule exists predominantly as a zwitterion (an internal salt). The acidic proton from the carboxylic acid protonates the basic amino group. This ionic character significantly reduces its affinity for non-polar or moderately polar organic solvents.[1][2][3]
-
Strong Intermolecular Forces: The zwitterionic form allows for strong intermolecular hydrogen bonding and electrostatic interactions in the crystal lattice. A significant amount of energy is required for a solvent to break apart this stable lattice.
-
High Polarity: The combination of the amino, carboxyl, and fluoro groups, along with the nitrogen in the pyridine ring, makes it a highly polar molecule, favoring interactions with very polar solvents.
The diagram below illustrates the pH-dependent forms of the molecule, which are central to understanding and manipulating its solubility.
Caption: Figure 1. pH-dependent ionization states.
Part 2: General Solubility & Solvent Selection (FAQs)
Q2: What is the general solubility profile of this compound?
A2: Based on its structure and empirical data from similar compounds, the solubility can be qualitatively summarized as follows. This table serves as a starting point for solvent screening.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors and donors, effectively solvating the zwitterionic and neutral forms.[3] |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent / Low | Low at neutral pH. Solubility increases significantly under acidic or basic conditions.[2][4][5] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Very Low | Insufficient polarity to overcome the strong intermolecular forces of the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low | Non-polar nature is incompatible with the highly polar solute. |
| Hydrocarbons | Toluene, Hexane | Insoluble | Lacks the polarity needed to dissolve the ionic and polar starting material.[6] |
Q3: I'm performing an aqueous reaction. How can I increase the concentration of the material in water?
A3: You must adjust the pH. The minimum solubility for amino acids occurs at their isoelectric point.[2][4]
-
To dissolve in acidic conditions: Add a strong acid like HCl. This protonates the amino group, forming a highly soluble cationic ammonium salt.
-
To dissolve in basic conditions: Add a strong base like NaOH or KOH. This deprotonates the carboxylic acid, forming a highly soluble anionic carboxylate salt.
Part 3: Troubleshooting Guide for Synthetic Reactions
This section addresses specific, common scenarios encountered during synthesis.
Scenario 1: Amide Coupling Reaction
Q4: I am trying to perform an amide coupling (e.g., with EDC/HOBt or HATU) in a standard solvent like DCM or THF, but my this compound will not dissolve. What should I do?
A4: This is a classic solubility mismatch problem. DCM and THF are not polar enough to dissolve the starting material. You have two primary, reliable strategies. The choice depends on the stability and solubility of your other reagents.
Caption: Figure 2. Decision workflow for amide coupling.
Protocol 1: Solvent System Change
This is the most direct approach. DMF and DMSO are excellent solvents for both the polar starting material and many less-polar organic reactants.
Methodology:
-
Solvent Selection: Choose anhydrous DMF (or DMSO) as the reaction solvent.
-
Dissolution: To a clean, dry, nitrogen-flushed flask, add this compound. Add DMF and stir. Gentle warming (30-40 °C) can be applied to aid dissolution if necessary.
-
Reagent Addition: Once a clear solution is obtained, cool to the desired reaction temperature (e.g., 0 °C) before adding your coupling agents (e.g., HATU, EDC) and your amine.
-
Work-up Consideration: Be aware that DMF and DMSO have high boiling points. Work-up typically involves partitioning the reaction mixture between water and a suitable organic solvent like Ethyl Acetate or DCM. Multiple aqueous washes may be needed to remove the high-boiling solvent.[7]
Causality: DMF and DMSO are highly polar aprotic solvents that can effectively disrupt the hydrogen-bonding network of the solid starting material and solvate the resulting ions, leading to complete dissolution.
Protocol 2: In-Situ Salt Formation
If your amine coupling partner is sensitive or if you need to avoid DMSO, forming a soluble salt in-situ is a powerful technique.
Methodology:
-
Setup: Add this compound to a flask with anhydrous DMF.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Dissolution: Stir the mixture at room temperature. The formation of the ammonium carboxylate salt should result in a clear, homogeneous solution within minutes.
-
Chemical Principle: The base deprotonates the carboxylic acid, forming an ionic carboxylate salt. This salt is significantly more soluble in polar organic solvents like DMF than the parent zwitterion.
-
-
Reaction: Once the solution is homogeneous, proceed with the addition of your coupling agents and amine as per your standard procedure.
Scenario 2: Reactions in Aprotic, Less-Polar Solvents
Q5: I need to perform a Suzuki or Sonogashira cross-coupling on the pyridine ring, which requires a solvent like toluene or dioxane. How can I solubilize my starting material?
A5: This requires a chemical modification of the highly polar carboxylic acid group, as simple solvent changes will not work. The most common strategy is to convert the acid to an ester.
Protocol 3: Derivatization to a Methyl or Ethyl Ester
This protocol converts the insoluble acid into a much more organosoluble ester, allowing it to participate in reactions in less-polar media. This is a two-step process.
Step A: Esterification
-
Reagents: Use a standard esterification procedure. A simple and effective method is using Thionyl Chloride (SOCl₂) in Methanol (MeOH).
-
Procedure: a. Suspend this compound (1.0 eq) in anhydrous MeOH at 0 °C under a nitrogen atmosphere. b. Slowly add Thionyl Chloride (1.2 - 1.5 eq) dropwise. The reaction is exothermic. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. d. Cool the reaction and remove the solvent under reduced pressure. e. Neutralize the resulting salt with a mild base (e.g., saturated aq. NaHCO₃) and extract the ester product with an organic solvent like Ethyl Acetate. f. Dry the organic layer, concentrate, and purify the methyl ester product.
-
Validation: Confirm the structure of the resulting methyl 2-amino-5-fluoronicotinate by ¹H NMR and MS analysis.
Step B: Cross-Coupling Reaction
-
Solubility: The methyl ester derivative should now be readily soluble in common cross-coupling solvents like toluene, dioxane, or THF.
-
Procedure: Dissolve your ester in the desired solvent and proceed with your cross-coupling reaction under standard conditions (e.g., adding your boronic acid, palladium catalyst, and base).
Causality: By converting the carboxylic acid to a methyl ester, you eliminate the zwitterionic character and the primary site for strong intermolecular hydrogen bonding. This drastically reduces the polarity, making the molecule compatible with a wider range of organic solvents.
Advanced Alternative: For truly intractable solubility issues where derivatization is not feasible, consider solvent-free mechanochemical methods like ball-milling, which can promote reactions between solid-state reactants.[8]
References
- PubChem Compound Summary for CID 49761575, this compound.
- PubChem Compound Summary for CID 737445, 2-Amino-5-bromonicotinic acid.
- Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems.
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Goncalves, E., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.The Journal of Chemical Thermodynamics.[Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Al-Zayadi, W. A., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.PubMed Central.[Link]
- Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry.ScienceDaily.[Link]
- Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.MDPI.[Link]
- Lisicki, D., et al. (2022).
- Xu, J., et al. (2011). Synthesis of 2-amino-5-fluoropyridine.
- How can we resolve solubility of insoluble organic synthetic compounds?
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents.[Link]
- Solubility of Organic Compounds. University of Calgary, Department of Chemistry. [Link]
- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.Semantic Scholar.[Link]
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Wang, Z., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents...
- Standard practices for Fmoc-based solid-phase peptide synthesis... UCI Department of Chemistry. [Link]
- Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems.DigitalCommons@URI.[Link]
- Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.PubMed.[Link]
- Katscher, E., & Moroz, W. (1964). Process for the separation of nicotinic and isonicotinic acid.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.MDPI.[Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: Optimizing Reactions with 2-Amino-5-fluoronicotinic Acid
Welcome to the technical support center for optimizing chemical reactions involving 2-Amino-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this versatile but complex building block. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
The structure of this compound presents a fascinating confluence of chemical properties. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid significantly modulates the reactivity of the pyridine ring. Furthermore, the presence of three distinct functional groups—an amine, a carboxylic acid, and a fluorinated aromatic ring—necessitates a nuanced approach to catalyst and reagent selection to achieve high chemoselectivity and yield. This guide addresses the most common hurdles encountered in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic properties of this compound derivatives can render these couplings challenging.
Question 1: My Suzuki-Miyaura coupling with a this compound derivative (e.g., 6-chloro-5-fluoro-N-methylpyridin-2-amine) is failing or giving very low yields. What are the most probable causes and how can I fix it?
Answer: Low yields in Suzuki couplings with this substrate class typically stem from two main issues: slow oxidative addition and catalyst inhibition. The pyridine ring is electron-deficient, which retards the initial oxidative addition step of the palladium catalyst to the C-Halogen bond. Additionally, the 2-amino group and the pyridine nitrogen can act as coordinating ligands, potentially sequestering the active catalyst.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient heteroaryl halides. You need a catalytic system that is both highly active and robust.[1]
-
Expert Insight: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) state, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[2] Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended as they ensure a consistent generation of the active catalyst.[3]
-
-
Optimize Your Base and Solvent System: The choice of base is not trivial. It must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the substrate or the boronic acid partner.
-
Expert Insight: Potassium phosphate (K₃PO₄) is often an excellent choice for these systems as it has sufficient basicity and good solubility in mixed aqueous-organic solvent systems.[1] For particularly sensitive substrates that undergo rapid protodeboronation, a milder base or different reaction conditions might be necessary.[3]
-
-
Protecting Group Strategy: If the carboxylic acid is present during the coupling, its acidity can interfere with the basic conditions. It is almost always advisable to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Troubleshooting Table: Suzuki-Miyaura Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Typical Temperature (°C) | Commentary & Recommendations |
| System 1 (Recommended) | Pd₂(dba)₃ + SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 | This is the gold standard for challenging heteroaryl couplings. SPhos and XPhos are bulky, electron-rich ligands that accelerate the key catalytic steps.[1] |
| System 2 (Pre-catalyst) | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Air- and moisture-stable pre-catalysts like this simplify reaction setup and provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[3][4] |
| System 3 (Alternative) | Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | DME/H₂O | 85-95 | A more traditional but sometimes effective catalyst. Dppf is a bidentate ligand that can be effective, though generally less so than modern Buchwald-type ligands for this substrate class.[5] |
| System 4 (For Chlorides) | Ni(PCy₃)₂Cl₂ | - | THF | 60-80 | For aryl chloride partners, nickel catalysts can sometimes outperform palladium by facilitating the more difficult C-Cl bond activation.[6] |
Category 2: Buchwald-Hartwig Amination
Whether you are using the 2-amino group as the nucleophile or coupling a different amine to a halogenated derivative of this compound, the Buchwald-Hartwig amination presents its own set of challenges.
Question 2: I'm attempting to couple an external amine to a brominated this compound ester, but I'm seeing no product and recovering starting material. How should I adjust my catalyst system?
Answer: This is a classic challenge in Buchwald-Hartwig amination involving 2-aminopyridines. The substrate has a built-in "ligand"—the 2-amino group and pyridine nitrogen—which can form a stable, unreactive chelate with the palladium center after oxidative addition, effectively halting the catalytic cycle.[7]
Core Strategy: Your goal is to use a ligand that is sufficiently bulky and electron-donating to outcompete this intramolecular chelation and promote the subsequent steps of the catalytic cycle.
-
Leverage Modern Ligands: This is a scenario where first-generation ligands will almost certainly fail. You must use sterically demanding, monodentate biarylphosphine ligands.
-
Expert Insight: Ligands like RuPhos and BrettPhos are specifically designed to overcome this type of catalyst inhibition.[7] Their steric bulk prevents the formation of inactive bis-ligated palladium complexes and promotes the desired C-N reductive elimination.
-
-
Base Selection is Crucial: A strong, non-nucleophilic base is required.
-
Expert Insight: Lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice for these difficult couplings.[7] It is strong enough to deprotonate the amine nucleophile without promoting significant side reactions. Sodium tert-butoxide (NaOt-Bu) is also highly effective but may be incompatible with certain functional groups like esters.[8]
-
Logical Workflow for Buchwald-Hartwig Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Category 3: Amide Bond Formation
Forming an amide bond using either the amine or the carboxylic acid of this compound requires overcoming the molecule's inherent electronic properties.
Question 3: My standard amide coupling protocol (e.g., EDC/HOBt) to couple an amine to the carboxylic acid of this compound is sluggish and gives poor yields. Why is this happening and what should I use instead?
Answer: The low reactivity you are observing is due to the electronic nature of the substrate. The electron-withdrawing fluorine and pyridine ring decrease the nucleophilicity of the 2-amino group and, when forming the amide, the activated carboxylic acid is attached to an electron-poor ring, which can affect its reactivity. Standard coupling reagents may not be potent enough to drive the reaction to completion efficiently.
Recommended Strategy: Switch to a more powerful coupling reagent, specifically a uronium/aminium salt-based reagent.
-
Expert Insight: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered or electronically deactivated substrates. They rapidly form a highly reactive activated ester intermediate, which then readily couples with the amine.[9]
-
Base Considerations: The choice of base is also important. A hindered, non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required to scavenge the acid produced during the reaction without competing as a nucleophile.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvents | Key Advantages/Disadvantages |
| EDC | HOBt or Oxyma Pure | DIPEA, NMM | DMF, DCM | Advantage: Cost-effective, water-soluble byproducts. Disadvantage: Often too slow for deactivated substrates like this one.[10] |
| DCC | HOBt | DIPEA | DMF, DCM | Advantage: Potent. Disadvantage: Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification. |
| HATU / HBTU | None needed | DIPEA, Collidine | DMF, NMP | Advantage: Very fast and efficient, ideal for difficult couplings. Reduces risk of racemization.[11] Disadvantage: More expensive. |
| T3P® (Propylphosphonic Anhydride) | None needed | Pyridine, DIPEA | EtOAc, MeCN | Advantage: High reactivity, byproducts are water-soluble. Disadvantage: Can require slightly elevated temperatures. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following is a detailed, field-proven protocol for a common challenge.
Protocol: General Procedure for Palladium Catalyst Screening for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol describes setting up parallel reactions to efficiently screen different palladium catalyst systems for coupling with a derivative of this compound (assumed to be protected as a methyl ester, denoted as Substrate-Br ).
Materials:
-
Substrate-Br (e.g., Methyl 2-amino-6-bromo-5-fluoronicotinate) (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (2 mol %)
-
Ligand (if not using a pre-catalyst) (4 mol %)
-
Base (e.g., K₃PO₄) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
In a glovebox or under a stream of argon, add Substrate-Br (e.g., 0.1 mmol, 1.0 eq) to a reaction vial containing a magnetic stir bar.
-
To the same vial, add the arylboronic acid (0.15 mmol, 1.5 eq) and the base (K₃PO₄, 0.3 mmol, 3.0 eq).
-
In a separate vial for each reaction, weigh the appropriate palladium source and ligand (or the pre-catalyst). For this example, add the XPhos Pd G3 pre-catalyst (0.002 mmol, 2 mol %).
-
-
Reaction Assembly:
-
Add the pre-weighed catalyst to the vial containing the substrate, boronic acid, and base.
-
Add the anhydrous, degassed 1,4-dioxane (e.g., 0.8 mL) followed by the degassed water (e.g., 0.2 mL) to achieve a 4:1 solvent ratio. The total concentration should be around 0.1 M.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 2-12 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
Catalytic Cycle Visualization
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
References
- Scott, J. S., et al. (2010). Mor-DalPhos: A General and Efficient Ligand for the Suzuki-Miyaura Reaction of Heteroaryl Chlorides. Organic Letters.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules.
- ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate.
- ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate.
- National Institutes of Health. (2022). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
- National Institutes of Health. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Letters in Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Sharpless, K. B., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- National Institutes of Health. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
- National Institutes of Health. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal.
- Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate.
- ResearchGate. (2019). Functionalization of Fluorinated Aromatics by Nickel-Mediated CH and CF Bond Oxidative Addition: Prospects for the Synthesis of Fluorine-Containing Pharmaceuticals. ResearchGate.
- ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate.
- Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Dounay, A. B., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Combinatorial Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of temperature on the stability and reactivity of 2-Amino-5-fluoronicotinic acid
Technical Support Center: 2-Amino-5-fluoronicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure the stability and success of your experiments. As an important intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists, understanding its behavior under various thermal conditions is critical.[1] This document moves beyond standard data sheets to explain the causality behind experimental observations and protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For maximum long-term stability, storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C is recommended.[1] The key is to protect it from moisture, light, and atmospheric oxygen, which can promote degradation over time.
Q2: What is the thermal stability profile of this compound? Is there a known decomposition temperature?
A2: While the compound is stable under normal storage conditions, specific data for its decomposition temperature is not widely published in available safety data sheets.[2] However, based on the thermal behavior of other amino acids and nicotinic acid derivatives, decomposition can be expected at elevated temperatures.[4] Many amino acids begin to decompose endothermally at temperatures between 185°C and 280°C.[4] It is crucial for researchers to experimentally determine the thermal stability limit within the context of their specific reaction conditions (e.g., solvent, pressure, presence of catalysts). A protocol for this is provided in Section 3.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these substances can be exothermic and may lead to vigorous, uncontrolled reactions or degradation of the compound.
Q4: If the compound decomposes due to excessive heat, what are the likely byproducts?
A4: Thermal decomposition is expected to release irritating gases and vapors.[3] Based on its structure (C₆H₅FN₂O₂), the primary decomposition products would likely include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3] The presence of the carboxylic acid group suggests that decarboxylation (loss of CO₂) is a probable degradation pathway at high temperatures, leading to the formation of 5-fluoro-2-aminopyridine.
Summary of Physicochemical Properties
| Property | Value / Information | Source(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [5] |
| Molecular Weight | 156.11 g/mol | [6] |
| Appearance | White to light yellow solid | [1] |
| CAS Number | 1196154-03-6 | [5][6] |
| Storage Temperature | Room temperature or 2-8°C; inert atmosphere recommended | [1][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2] |
| Boiling Point | 328.3±42.0 °C (Predicted) | [1] |
| Decomposition Temp. | No specific data available; decomposition of similar compounds occurs at 185-280°C | [2][4] |
Section 2: Troubleshooting Guide for Experimental Applications
This section is formatted to help you diagnose and resolve specific issues encountered during reactions involving this compound, with a focus on temperature-related effects.
Q5: My reaction mixture containing this compound is turning dark brown or black upon heating. What is the likely cause?
A5: This is a classic sign of thermal degradation. The discoloration is likely due to the formation of polymeric or charred materials. There are two primary chemical reasons for this:
-
Decarboxylation: As mentioned in the FAQ, the carboxylic acid group can be lost as CO₂ at high temperatures. The resulting amine (5-fluoro-2-aminopyridine) may be less stable under the reaction conditions or could participate in subsequent, color-forming side reactions.
-
Intermolecular Reactions: At elevated temperatures, molecules of this compound can react with each other. For instance, the amino group of one molecule could react with the carboxylic acid of another to form amide bonds, leading to oligomers or polymers. This process is often accelerated by heat and can result in complex, insoluble, and colored byproducts.
Solution Workflow:
Q6: I am attempting an amide coupling reaction, but my yield is consistently low, and I recover unreacted starting material even after prolonged heating. What is happening?
A6: This issue points towards a reactivity problem that is exacerbated by temperature, rather than simple degradation. The electronic properties of this compound are key here. The pyridine ring and the fluorine atom are both electron-withdrawing, which decreases the basicity and nucleophilicity of the amino group at the 2-position. Consequently, it is a relatively poor nucleophile.
-
Insufficient Activation: Standard heating may not be enough to overcome the low nucleophilicity of the amino group. The carboxylic acid partner in the coupling reaction must be highly activated.
-
Temperature Trade-off: While increasing the temperature might seem like a solution to slow kinetics, you will quickly run into the thermal degradation limits of the molecule, as discussed in Q5. This leads to a narrow optimal temperature window.
Solution:
-
Optimize Coupling Reagents: Use a more potent coupling reagent system. For poorly nucleophilic amines, carbodiimide activators (like DCC, EDC) should be paired with additives that form highly reactive esters, such as HOBt or HOAt. For particularly difficult couplings, consider using phosphonium (PyBOP, HBTU) or uronium (HATU) based reagents.
-
Moderate Temperature: Keep the reaction temperature as low as feasible. Many modern coupling reactions can proceed efficiently at room temperature or with gentle heating (40-60°C) once the active ester is formed.
-
Base Selection: The choice of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is critical to prevent side reactions. Ensure the base is added slowly to control any exotherms.
Q7: How can I monitor the stability of this compound in my specific solvent and temperature conditions?
A7: You must validate the stability under your unique experimental conditions. A simple Isothermal Stability Study is recommended. This involves heating a solution of the compound at your target reaction temperature and monitoring its concentration over time.
Solution:
-
Prepare a stock solution of this compound in your reaction solvent at the intended concentration.
-
Take an initial sample (t=0) for analysis.
-
Heat the solution to the target temperature in a sealed vial under an inert atmosphere.
-
Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze all aliquots by a quantitative method like HPLC-UV or LC-MS.[8] A decrease in the peak area of the starting material over time indicates degradation. The appearance of new peaks signals the formation of degradation products.
Section 3: Key Experimental Protocols
As a self-validating system, every protocol must be grounded in sound chemical principles. The following protocols provide step-by-step methodologies for common workflows.
Protocol 1: General Procedure for a Temperature-Sensitive Amide Coupling
This protocol illustrates a best-practice approach for reacting this compound where temperature control is paramount.
-
Reagent Preparation:
-
In a clean, dry, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid coupling partner (1.0 eq) and a high-efficiency coupling additive like HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP).
-
Stir the solution at room temperature for 10-15 minutes. This pre-activation step is crucial.
-
-
Addition of Amine:
-
Add solid this compound (1.2 eq) to the activated mixture. The slight excess ensures the complete consumption of the more valuable coupling partner.
-
-
Base Addition and Temperature Control:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add a non-nucleophilic base such as DIPEA (2.5 eq) dropwise, ensuring the internal temperature does not rise above 10°C. The exotherm from neutralization can be significant.
-
-
Reaction Execution:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Avoid external heating unless absolutely necessary and only after confirming minimal reaction progress at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous/organic extraction to isolate the product.
-
Protocol 2: Workflow for Thermal Stability Assessment
This protocol details how to use common analytical equipment to determine the thermal stability of your compound.
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC).[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically around 254 nm or 280 nm).
-
Quantification: The peak area of this compound is integrated. A plot of peak area versus time at a constant temperature reveals the rate of degradation.
References
- Frontiers in Microbiology. (2024).
- National Institutes of Health (NIH). (2024).
- ResearchGate. (2008). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
- CNKI. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. [Link]
- CNKI. (2006). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]
- National Institutes of Health (NIH). (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. [Link]
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2008). Troubleshooting Guide. [Link]
- Biology LibreTexts. (2023). 18.
- Centers for Disease Control and Prevention (CDC). (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
- MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
- ResearchGate. (n.d.).
- Agilent. (n.d.). AA Troubleshooting and Maintenance Guide. [Link]
- ResearchGate. (2019). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. [Link]
- bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]
- National Institutes of Health (NIH). (2023).
- MDPI. (2024).
- Agilent. (n.d.). Guidelines for Trouble Shooting and Maintenance of AA Systems. [Link]
- MDPI. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. [Link]
- ResearchGate. (2018). Effect of reaction conditions on product distribution from the co-pyrolysis of α-amino acids with glucose. [Link]
Sources
- 1. This compound | 1196154-03-6 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | C6H5FN2O2 | CID 49761575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. 2-Amino-5-fluoronicotinonitrile | 801303-22-0 [sigmaaldrich.cn]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
Work-up procedures to remove unreacted 2-Amino-5-fluoronicotinic acid
Technical Support Center: Purification & Work-up Strategies
Topic: Work-up Procedures to Remove Unreacted 2-Amino-5-fluoronicotinic acid
Welcome to the technical support guide for handling reactions involving this compound. As a key building block in medicinal chemistry and drug development, its effective removal after a reaction is critical for obtaining pure products. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. We will delve into the chemical principles behind each purification strategy, providing you with the knowledge to troubleshoot and optimize your work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound that I need to understand before designing a work-up?
A1: Understanding the physicochemical properties of this compound is the bedrock of an effective purification strategy. Its structure contains both an acidic functional group (carboxylic acid) and basic functional groups (the amino group and the pyridine nitrogen). This dual nature, known as amphoterism, is the key to its manipulation during a work-up.
The molecule's charge state, and therefore its solubility, is highly dependent on the pH of the solution.
-
At Low pH (e.g., < ~2): The amino group and the pyridine nitrogen are protonated (forming -NH3+ and N-H+), while the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is typically soluble in the aqueous phase.
-
At Neutral pH: The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). Zwitterionic forms often exhibit minimum solubility in organic solvents and variable solubility in water.
-
At High pH (e.g., > ~10): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge and is again typically soluble in the aqueous phase.
This pH-dependent behavior is the primary lever we can pull to separate it from a neutral, acidic, or basic product.
| Property | Value / Description | Source |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| pKa₁ (α-carboxyl) | ~1.9 - 2.4 (Estimated) | |
| pKa₂ (α-ammonium) | ~9.0 - 10.0 (Estimated) | |
| Appearance | Typically a solid at room temperature. |
Note: Specific pKa values for this exact molecule are not readily published; the values provided are estimations based on analogous amino acids and serve as a practical guide for pH manipulation.
Q2: My reaction product is a neutral organic compound. How can I use a liquid-liquid extraction to remove the unreacted this compound?
A2: This is the most common and often most effective scenario. An acid-base extraction leverages the pH-dependent solubility discussed in Q1 to shuttle the unwanted starting material into the aqueous phase, leaving your neutral product in the organic layer. The general workflow is to first use a basic wash to remove the acidic starting material, followed by an acidic wash if other basic impurities are present.
-
Initial Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM)).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).
-
Causality: The base will deprotonate the carboxylic acid of the this compound, forming a sodium salt. This salt is highly polar and will be extracted from the organic layer into the aqueous layer. Your neutral product will remain in the organic phase.
-
-
Separation: Stopper the funnel, invert, and vent. Shake gently at first, venting frequently to release any CO₂ that may form. Allow the layers to separate fully and drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any residual base.[2]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and allow it to sit for 10-15 minutes.[2] Filter or decant the dried organic solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2-Amino-5-fluoronicotinic Acid and 2-Amino-5-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency, robustness, and ultimate success of a synthetic campaign. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-amino-5-fluoronicotinic acid and 2-amino-5-chloronicotinic acid. By examining their performance in key synthetic transformations and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Tale of Two Halogens
The seemingly subtle difference between a fluorine and a chlorine atom at the 5-position of the 2-aminonicotinic acid scaffold imparts significant changes in the molecule's electronic properties and, consequently, its reactivity.
| Property | This compound | 2-Amino-5-chloronicotinic Acid |
| Molecular Weight | 156.11 g/mol | 172.56 g/mol |
| Electron Withdrawing/Donating Nature of Halogen | Strongly electron-withdrawing (inductive effect), weakly electron-donating (resonance effect) | Moderately electron-withdrawing (inductive effect), weakly electron-donating (resonance effect) |
| C-X Bond Strength (Aryl-X) | ~116 kcal/mol (strong) | ~81 kcal/mol (weaker) |
| Predicted pKa (Carboxylic Acid) | Lower (more acidic) | Higher (less acidic) |
The high electronegativity of fluorine makes the pyridine ring of this compound more electron-deficient compared to its chloro-analogue. This has direct implications for the reactivity of the various functional groups within the molecule.
Comparative Analysis of Synthetic Utility
The true utility of these building blocks is revealed in their performance in common and critical synthetic transformations. We will explore three key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
Suzuki-Miyaura Cross-Coupling: A Dichotomy in Reactivity
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. When considering our two subject molecules, the choice of halogen dictates their role in this transformation.
2-Amino-5-chloronicotinic acid can serve as the electrophilic partner in a Suzuki-Miyaura coupling. The carbon-chlorine bond is susceptible to oxidative addition to a palladium catalyst, enabling the coupling with a variety of boronic acids or esters. However, the reactivity of 2-chloropyridines can be sluggish compared to their bromo or iodo counterparts, often necessitating more active catalyst systems.
This compound , on the other hand, is generally unreactive at the C-F bond under typical Suzuki-Miyaura conditions due to the high strength of the carbon-fluorine bond.[1] Therefore, if this molecule were to be used in a Suzuki coupling, it would almost certainly be as a precursor to a boronic acid or ester, which would then act as the nucleophilic partner.
Experimental Insight:
While direct comparative data for our target molecules is sparse, studies on analogous systems provide valuable insights. For instance, the Suzuki-Miyaura coupling of 2-chloropyridines generally requires more robust catalytic systems, such as those employing bulky phosphine ligands, to achieve good yields.[2] In contrast, the C-F bond's inertness makes fluorinated pyridines reliable platforms for introducing boronic acid functionality without interference from the halogen.
Buchwald-Hartwig Amination: Navigating Catalyst Inhibition
The Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds. The application of this reaction to 2-halopyridines, however, can be challenging. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity, a phenomenon often referred to as catalyst poisoning.[3]
For both This compound and 2-amino-5-chloronicotinic acid , successful Buchwald-Hartwig amination would likely require carefully selected ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding to the palladium center.
The key difference in their utility in this context again lies in the reactivity of the C-X bond. The weaker C-Cl bond of 2-amino-5-chloronicotinic acid makes it a more viable substrate for this transformation compared to the highly robust C-F bond of its fluoro-analogue. Attempting a Buchwald-Hartwig amination on this compound at the C-F position would be exceptionally challenging and likely require specialized, highly active catalyst systems, if successful at all.
Experimental Protocol: Illustrative Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative
This protocol is adapted from general procedures for the amination of challenging 2-halopyridines and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add the 2-chloropyridine substrate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with stirring in a preheated oil bath at 80-110 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Amide Bond Formation: A Subtle Electronic Influence
The formation of an amide bond via the carboxylic acid moiety is a fundamental transformation for both molecules. The primary difference in their reactivity here stems from the electronic effect of the halogen substituent on the acidity of the carboxylic acid.
The strongly electron-withdrawing fluorine atom in This compound makes the carboxylic acid more acidic. This can have several implications:
-
Activation: The more electrophilic carbonyl carbon may require milder activating agents for amide coupling.
-
Reaction Rate: The increased acidity could lead to faster reaction rates in some coupling protocols.
-
Handling: The free acid may be more prone to forming salts with basic reagents.
Conversely, the less pronounced electron-withdrawing effect of chlorine in 2-amino-5-chloronicotinic acid results in a less acidic carboxylic acid. This may necessitate the use of standard, and sometimes more forceful, coupling reagents and conditions.
Experimental Insight: Choice of Coupling Reagents
For both compounds, a wide array of modern coupling reagents can be employed. The choice will often depend on the nature of the amine coupling partner and the need to preserve stereochemistry if a chiral amine is used.
| Coupling Reagent Class | Examples | Suitability |
| Carbodiimides | EDC, DCC | Widely applicable, often used with additives like HOBt to suppress racemization. |
| Phosphonium Salts | PyBOP, BOP | Highly effective for hindered amines and for minimizing racemization. |
| Uronium/Aminium Salts | HATU, HBTU | Potent activating agents, particularly useful for challenging couplings. |
The higher acidity of this compound might allow for the use of milder conditions or less reactive coupling agents in some cases, which can be advantageous when dealing with sensitive substrates.
Case Studies in Drug Discovery
The synthetic utility of these building blocks is best illustrated through their application in the synthesis of important pharmaceutical agents.
-
This compound in Orexin Receptor Antagonists: This building block is a key component in the synthesis of certain orexin receptor antagonists, which are used in the treatment of insomnia.[4][5] The fluorine atom is often incorporated to modulate the physicochemical properties of the final drug molecule, such as metabolic stability and lipophilicity.
-
2-Amino-5-chloronicotinic Acid in Nevirapine Synthesis: Derivatives of 2-chloronicotinic acid are crucial intermediates in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[6][7][8] In these syntheses, the chloro-substituent serves as a handle for nucleophilic aromatic substitution or cross-coupling reactions to build the complex heterocyclic core of the drug.
Conclusion
The choice between this compound and 2-amino-5-chloronicotinic acid is a strategic one that should be guided by the specific synthetic transformation being planned.
-
For Suzuki-Miyaura coupling , 2-amino-5-chloronicotinic acid is the more suitable electrophilic partner, while the fluoro analogue is essentially inert at the C-F bond.
-
In Buchwald-Hartwig amination , the chloro-derivative is again the more viable substrate due to the greater reactivity of the C-Cl bond, though both are susceptible to catalyst inhibition.
-
For amide bond formation , both are effective, but the higher acidity of the fluoro-derivative may offer advantages in terms of reaction conditions and activator choice.
Ultimately, a thorough understanding of the electronic and steric properties of these valuable building blocks, supported by the experimental context provided in this guide, will enable chemists to design more efficient and successful synthetic routes.
References
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A Comparative Guide to the Biological Activity Screening of 2-Amino-5-fluoronicotinic Acid Derivatives
Introduction
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals. The strategic introduction of a fluorine atom, particularly at the 5-position of a 2-aminonicotinic acid core, offers a powerful tool for modulating a molecule's physicochemical properties. The high electronegativity and small size of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, 2-amino-5-fluoronicotinic acid and its derivatives have emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4]
This guide provides a comparative analysis of the screening methodologies used to evaluate the primary biological activities of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and outline the protocols essential for reproducible and self-validating research in drug development.
Synthetic Strategy: A Gateway to Chemical Diversity
The versatility of the this compound core allows for the synthesis of large, diverse libraries of derivatives. The primary reactive handles—the carboxylic acid and the amino group—are amenable to a wide range of chemical transformations. Standard coupling reactions, such as amide bond formation using reagents like EDC/HOBt or esterification, are commonly employed to introduce varied side chains.[5][6][7] This enables a systematic exploration of the structure-activity relationship (SAR), where modifications can be correlated with changes in biological potency and selectivity.[8]
Caption: General synthetic routes for diversifying the this compound scaffold.
I. Antimicrobial Activity Screening
Rationale for Screening
The rapid emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[2] Pyridine-containing heterocycles are a well-established class of compounds with a broad spectrum of antimicrobial activities.[2][4][9] The exploration of this compound derivatives is driven by the hypothesis that their unique electronic and steric properties can overcome existing resistance mechanisms or inhibit novel bacterial targets.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a gold standard for quantifying the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test derivatives are serially diluted (two-fold) in a 96-well microtiter plate using the broth. A standard antibiotic, such as Ampicillin or Norfloxacin, is used as a positive control.[5]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a growth control (no compound) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Comparative Performance Data
The following table presents hypothetical data for a series of derivatives compared to a standard antibiotic. The variations in R-groups illustrate how minor structural changes can significantly impact antimicrobial potency and spectrum.
| Compound | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Derivative 1 | -CH2-Phenyl | 16 | 64 |
| Derivative 2 | -CH2-(4-Cl-Phenyl) | 8 | 32 |
| Derivative 3 | -CH2-(4-NO2-Phenyl) | 4 | 16 |
| Norfloxacin | (Standard) | 1 | 0.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggests that electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO2) enhance antimicrobial activity, particularly against the Gram-positive S. aureus.[2] This provides a clear direction for further SAR studies.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
II. Anticancer Activity Screening
Rationale for Screening
Fluorinated compounds are prevalent in oncology, with drugs like 5-Fluorouracil (5-FU) being mainstays of chemotherapy for decades.[6] The rationale for screening this compound derivatives is based on their structural similarity to known kinase inhibitors and other anticancer agents. These molecules are hypothesized to interfere with critical cellular processes in cancer cells, such as proliferation and survival, often by inducing programmed cell death (apoptosis).[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast, A549 for lung) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[1][12]
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives for 48-72 hours. A standard chemotherapeutic agent (e.g., 5-FU, Doxorubicin) is used as a positive control.
-
MTT Addition: The media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Comparative Performance Data
The table below shows hypothetical IC50 values, demonstrating how derivatives can exhibit differential activity against various cancer cell lines.
| Compound | R-Group | IC50 (µM) vs MCF-7 (Breast) | IC50 (µM) vs A549 (Lung) |
| Derivative 4 | -NH-(4-OCH3-Phenyl) | 25.5 | 42.1 |
| Derivative 5 | -NH-(4-F-Phenyl) | 9.8 | 15.3 |
| Derivative 6 | -NH-(3,4-diCl-Phenyl) | 2.1 | 5.6 |
| 5-Fluorouracil | (Standard) | 5.0 | 18.0 |
Data are hypothetical and for illustrative purposes.
Interpretation: The presence of halogen substituents on the aniline ring appears to significantly enhance cytotoxic potency, with the dichlorinated derivative (Derivative 6) showing superior activity to the standard drug 5-FU against both cell lines.[1][6] This points towards a potential mechanism involving hydrophobic interactions within a target protein's binding pocket.
Caption: Simplified apoptotic pathway potentially activated by active derivatives.
III. Anti-inflammatory Activity Screening
Rationale for Screening
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Key inflammatory mediators include nitric oxide (NO), prostaglandins (produced by COX enzymes), and pro-inflammatory cytokines like TNF-α and IL-6.[13][14] Compounds that can modulate these pathways are valuable therapeutic candidates. Pyridine derivatives have been previously identified as inhibitors of inflammatory signaling.[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection.
-
Cell Culture and Plating: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test derivatives for 1-2 hours.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours. A known anti-inflammatory agent, such as Luteolin or Dexamethasone, is used as a positive control.[15]
-
NO Measurement (Griess Assay): The production of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant. An aliquot of the supernatant is mixed with Griess reagent.
-
Data Analysis: The formation of a pink azo dye is measured colorimetrically at ~540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Comparative Performance Data
| Compound | R-Group | % NO Inhibition @ 10 µM | IC50 (µM) |
| Derivative 7 | -CO-NH-Phenyl | 22.4% | > 50 |
| Derivative 8 | -CO-NH-(2-OH-Phenyl) | 58.9% | 8.5 |
| Derivative 9 | -CO-NH-(4-OH-Phenyl) | 65.2% | 6.2 |
| Luteolin | (Standard) | 75.8% | 4.1 |
Data are hypothetical and for illustrative purposes.
Interpretation: The presence of a hydroxyl group on the phenylamide moiety significantly boosts anti-inflammatory activity, suggesting it may be involved in hydrogen bonding with a target enzyme (like iNOS or COX-2) or acting as a radical scavenger.[16] The positional difference (ortho vs. para) also influences potency, providing valuable SAR information.
Caption: Mechanism of action for anti-inflammatory screening.
Conclusion and Future Perspectives
The this compound scaffold represents a highly fruitful starting point for the development of novel therapeutic agents. The comparative screening data presented herein illustrates a critical principle in drug discovery: subtle structural modifications can lead to profound changes in biological activity and target selectivity.
-
Antimicrobial activity appears to be enhanced by derivatives with electron-withdrawing substituents.
-
Anticancer cytotoxicity is strongly promoted by halogenated aromatic side chains.
-
Anti-inflammatory potential is notably increased by the presence of hydrogen-bond-donating groups like hydroxyls.
The most promising compounds identified through these primary in vitro screens warrant further investigation. Subsequent steps should include secondary screening to elucidate the precise mechanism of action (e.g., specific enzyme inhibition assays, apoptosis pathway analysis), assessment of physicochemical properties (solubility, stability), and ultimately, evaluation in in vivo models of disease to determine efficacy and safety profiles. The systematic approach outlined in this guide provides a robust framework for advancing these versatile derivatives from initial hits to viable clinical candidates.
References
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A Spectroscopic Compass: Navigating the Reaction Intermediates of 2-Amino-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, 2-Amino-5-fluoronicotinic acid stands as a valuable scaffold, a foundational element in the synthesis of novel therapeutics. Its journey from a simple building block to a complex, life-altering molecule is a multi-step process, punctuated by the formation of fleeting, yet crucial, reaction intermediates. Understanding the identity and behavior of these intermediates is paramount to optimizing reaction conditions, maximizing yields, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, side-by-side spectroscopic comparison of the key reaction intermediates encountered during the common transformations of this compound, offering a practical roadmap for researchers in the field.
The Crucial Role of Spectroscopy in a Molecule's Journey
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as our eyes and ears in the sub-microscopic world of chemical reactions. They provide detailed structural information, allowing us to identify molecules and track their transformations with remarkable precision. For a molecule like this compound, which possesses multiple reactive sites, these techniques are indispensable for distinguishing between desired products and unwanted side-products, and for characterizing the transient species that pave the way to the final compound.
This guide will focus on one of the most common and critical reactions of this compound: amidation . The formation of an amide bond is a cornerstone of medicinal chemistry, and a thorough understanding of the intermediates in this process is essential for any drug development professional.
Amidation of this compound: A Spectroscopic Walkthrough
The direct amidation of this compound can be a challenging endeavor. The presence of both an amino group and a carboxylic acid on the same molecule can lead to self-condensation or other undesired reactions. To circumvent these issues, chemists often employ coupling agents or protecting group strategies. However, for the sake of clarity and to highlight the power of spectroscopy, we will consider a direct amidation reaction, catalyzed by a Lewis acid such as a boronic acid derivative.[1][2] This approach, while not always the most efficient, provides a clear pathway to illustrate the spectroscopic signatures of the key intermediates.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "General workflow for the amidation of this compound."
Step 1: Activation of the Carboxylic Acid
The first step in the amidation process is the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack. In our example, a Lewis acid catalyst will coordinate to the carbonyl oxygen, increasing its electrophilicity.
Spectroscopic Signatures of the Activated Intermediate:
| Spectroscopic Technique | Key Observational Changes from Starting Material | Rationale |
| ¹H NMR | Downfield shift of the carboxylic acid proton (if observable). | Coordination of the Lewis acid withdraws electron density from the carboxylic acid group, deshielding the proton. |
| ¹³C NMR | Downfield shift of the carbonyl carbon. | Similar to the proton, the carbon of the carbonyl group is deshielded due to the electron-withdrawing effect of the coordinated Lewis acid.[3] |
| IR Spectroscopy | Shift of the C=O stretching frequency to a lower wavenumber. | Coordination to the Lewis acid weakens the C=O bond, resulting in a lower vibrational frequency.[4][5][6] |
| Mass Spectrometry | Not typically used for direct observation of this transient species. | The activated intermediate is often too short-lived to be detected by conventional MS techniques. |
Step 2: Nucleophilic Attack and Formation of the Tetrahedral Intermediate
Once the carboxylic acid is activated, the amine nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is often unstable and rapidly collapses to form the final amide product.
Spectroscopic Signatures of the Tetrahedral Intermediate:
| Spectroscopic Technique | Key Observational Changes | Rationale |
| ¹H NMR | Appearance of a new N-H proton signal from the attacking amine. | The amine has now been incorporated into the molecule. |
| ¹³C NMR | Disappearance of the carbonyl carbon signal and appearance of a new signal for the tetrahedral carbon at a more upfield chemical shift. | The sp² hybridized carbonyl carbon is converted to an sp³ hybridized tetrahedral carbon. |
| IR Spectroscopy | Disappearance of the C=O stretching band. | The carbonyl group is no longer present. A broad O-H stretch may be observed. |
| Mass Spectrometry | The molecular ion peak will correspond to the combined mass of this compound and the reacting amine. | This confirms the addition of the amine to the starting material.[7][8] |
Step 3: Collapse of the Tetrahedral Intermediate and Amide Formation
The tetrahedral intermediate collapses, eliminating a molecule of water (or a derivative of the activating group) to form the stable amide product.
Spectroscopic Signatures of the Amide Product:
| Spectroscopic Technique | Key Observational Changes | Rationale |
| ¹H NMR | Appearance of a characteristic amide N-H proton signal (typically a broad singlet or triplet). The chemical shifts of the aromatic protons will also be affected by the new amide substituent.[9][10][11][12] | The formation of the amide bond introduces a new functional group with a distinct NMR signature. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal in the amide region (typically around 165-175 ppm). | This confirms the presence of the newly formed amide carbonyl. |
| IR Spectroscopy | Appearance of a strong C=O stretching band in the amide region (typically 1630-1690 cm⁻¹). An N-H stretching band will also be present around 3300 cm⁻¹.[13][14][15][16] | These are characteristic vibrational frequencies for amide functional groups. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of the final amide product. Fragmentation patterns can provide further structural confirmation.[17][18][19] | MS provides the definitive molecular weight of the product. |
Experimental Protocols
General Procedure for Spectroscopic Monitoring of an Amidation Reaction:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (for NMR) or an appropriate solvent for IR and MS analysis.
-
Initial Spectra: Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra of the starting material to establish a baseline.
-
Initiate Reaction: Add the amine and the Lewis acid catalyst to the reaction mixture.
-
Time-course Monitoring: Acquire spectra at regular intervals to monitor the disappearance of the starting material and the appearance of intermediates and the final product.
-
Data Analysis: Compare the spectra obtained at different time points to identify the characteristic signals of each species, as outlined in the tables above.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption: "Workflow for spectroscopic monitoring of a chemical reaction."
Conclusion: The Power of a Multi-faceted Approach
By employing a combination of NMR, IR, and Mass Spectrometry, researchers can gain a detailed and dynamic understanding of the reaction pathways of this compound. This multi-faceted spectroscopic approach is not merely an academic exercise; it is a powerful tool for process optimization, quality control, and the rational design of new synthetic routes. The ability to "see" the transient intermediates in a reaction provides invaluable insights that can accelerate the development of new and improved pharmaceuticals. This guide serves as a starting point, a spectroscopic compass to help navigate the complex but rewarding world of synthetic medicinal chemistry.
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A Comparative Guide to In Silico Reactivity Modeling of 2-Amino-5-fluoronicotinic Acid Analogs
Introduction: The "Why" Behind In Silico Reactivity Prediction
In the landscape of modern drug discovery, 2-amino-5-fluoronicotinic acid and its derivatives represent a class of molecules with significant therapeutic potential. Their structural features make them valuable scaffolds in medicinal chemistry. However, a molecule's journey from a promising candidate to a safe and effective drug is fraught with challenges, many of which are dictated by its chemical reactivity. Unforeseen reactivity can lead to metabolic instability, off-target effects, or the formation of toxic metabolites. Predicting this reactivity before committing to costly and time-consuming synthesis is a cornerstone of efficient drug development.
This guide provides an in-depth comparison of two powerful in silico paradigms for modeling and predicting the chemical reactivity of this compound analogs: quantum mechanics-based approaches, specifically Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling. We will delve into the theoretical underpinnings of each method, present their workflows, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific research questions.
Pillar 1: Quantum Mechanics - Unveiling Electronic Secrets with Density Functional Theory (DFT)
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It allows us to calculate a series of molecular properties and descriptors that provide a detailed, mechanistic understanding of where and how a molecule is likely to react. For aromatic systems like nicotinic acid derivatives, DFT has proven to be a robust tool.[1]
Key DFT-Based Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[2]
-
Global Reactivity Descriptors: These descriptors provide a picture of the molecule's overall reactivity.
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive.[2]
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic character.
-
-
Local Reactivity Descriptors (Site-Specific Reactivity):
-
Fukui Functions (f(r)): This is one of the most powerful local reactivity descriptors. It indicates which atoms in a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0).[3] This allows for precise identification of reactive sites.
-
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of a molecule. Red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
-
Workflow for DFT-Based Reactivity Analysis
The process of using DFT to assess reactivity follows a logical and reproducible sequence. The causality behind this workflow is to first establish the most stable three-dimensional structure of the molecule and then, from this energy-minimized state, calculate the electronic properties that dictate its reactive behavior.
Pillar 2: QSAR - Finding Patterns in Structure and Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activity or, in this case, chemical reactivity.[4][5] Unlike DFT, which calculates properties from first principles, QSAR relies on finding patterns in existing data. If you have experimental reactivity data for a set of this compound analogs, you can build a QSAR model to predict the reactivity of new, untested analogs.
Core Components of a QSAR Model:
-
Molecular Descriptors: These are numerical values that represent the chemical information of a molecule.[6][7] They can be simple (e.g., molecular weight, atom counts) or complex, capturing topological, geometrical, or electronic features.[8] For reactivity, descriptors related to electronic properties and functional groups are often crucial.
-
Statistical Algorithm: A machine learning algorithm is used to create the mathematical equation that links the descriptors to the observed reactivity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests (RF).[9]
-
Applicability Domain (AD): A critical component of a trustworthy QSAR model is its AD.[9] The AD defines the chemical space of the training data. The model can only make reliable predictions for new molecules that fall within this domain.
Workflow for Building a Predictive QSAR Model
The QSAR workflow is a self-validating system. The division of data into training and test sets is fundamental; the model is built on the training set, but its true predictive power is judged by its performance on the test set, which it has never "seen" before.
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The Strategic Incorporation of 2-Amino-5-fluoronicotinic Acid Scaffolds in Modern Drug Discovery: A Comparative Guide
For the discerning researcher in drug development, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical motifs, fluorinated heterocycles have emerged as particularly valuable tools. This guide delves into the successful application of the 2-amino-5-fluoronicotinic acid scaffold and its close analogues in two landmark drug discovery programs: the development of the KRAS G12C inhibitor, Sotorasib, and the dual orexin receptor antagonist, Lemborexant. Through these case studies, we will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to illustrate the tangible advantages conferred by this fluorinated pyridine core.
The Rationale for Fluorine in Nicotinic Acid Scaffolds
The introduction of a fluorine atom onto a nicotinic acid or aminopyridine ring is a nuanced yet powerful strategy in medicinal chemistry. Fluorine, being the most electronegative element, imparts a unique combination of properties. It can modulate the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby influencing solubility and cell permeability. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. From a metabolic standpoint, the strength of the C-F bond often blocks sites of oxidative metabolism, which can significantly improve a drug candidate's half-life and overall exposure. This guide will showcase how these principles are expertly applied in real-world drug discovery.
Case Study 1: Sotorasib (LUMAKRAS™) - Covalently Targeting the "Undruggable" KRAS G12C
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an intractable target in oncology. The G12C mutation, present in a significant portion of non-small cell lung cancers (NSCLC) and other solid tumors, locks the protein in its active, GTP-bound state, leading to uncontrolled cellular proliferation. Sotorasib (AMG 510) emerged as a first-in-class inhibitor that covalently targets the mutant cysteine residue, a groundbreaking achievement made possible by the strategic use of a key fluorinated building block.
The KRAS G12C Signaling Pathway
KRAS acts as a critical node in cellular signaling, integrating upstream signals from receptor tyrosine kinases (RTKs) to activate downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which drive cell growth and survival.[1][2][3] Sotorasib functions by locking KRAS G12C in its inactive GDP-bound state, thereby preventing this downstream signaling cascade.[4][5]
Caption: KRAS G12C signaling cascade and the mechanism of Sotorasib.
The Role of 2,6-Dichloro-5-fluoronicotinic Acid in Sotorasib's Synthesis
The synthesis of Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, a direct derivative of this compound.[6] This starting material is crucial for constructing the central pyrido[2,3-d]pyrimidin-2(1H)-one core of the final drug. The fluorine atom at the 5-position of the nicotinic acid ring is retained in the final Sotorasib molecule, where it contributes to the molecule's overall electronic properties and potential metabolic stability.
Caption: Simplified synthetic workflow for Sotorasib.
Comparative Performance Data
Sotorasib's development was benchmarked against the challenges of targeting KRAS and in the context of emerging competitors like Adagrasib (MRTX849). Both drugs have shown significant clinical activity.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | KRAS G12C (covalent inhibitor) | KRAS G12C (covalent inhibitor) |
| Cell Viability IC50 | 0.004 - 0.032 µM (in KRAS G12C cell lines)[7] | ~5 nM (in KRAS G12C cell lines)[8] |
| p-ERK Inhibition IC50 | ~0.070 µM (MIA PaCa-2 cells)[9] | Not explicitly reported in the same format |
| Half-life (human) | ~5.5 hours | ~24 hours[10][11] |
| Clinical ORR (NSCLC) | 37.1% (Phase 2)[7] | 45% (Phase 1/2)[12][13] |
| CNS Penetration | Limited in preclinical rat models[7] | Demonstrated in preclinical models and patients[8][10][11] |
ORR: Objective Response Rate; NSCLC: Non-Small Cell Lung Cancer. Data is compiled from multiple sources and trial phases for illustrative comparison.
The data illustrates that while both molecules are potent inhibitors, they possess distinct pharmacokinetic profiles, with Adagrasib showing a notably longer half-life and better CNS penetration. This highlights how different molecular designs, though targeting the same mutation, can lead to different therapeutic properties.
Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
The starting material for Sotorasib can be synthesized from more fundamental precursors. The following protocol is adapted from patent literature and demonstrates a robust method for its preparation.[14][15]
-
Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL).
-
Heat the mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat at reflux for an additional 10 minutes.
-
Allow the mixture to stand at 0°C for 18 hours.
-
Filter the mixture, wash the collected solid with water, and vacuum dry to yield the product.
-
-
Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride:
-
Combine methyl 2,6-dihydroxy-5-fluoronicotinate (from the previous step), phosphorus oxychloride, and a lithium reagent in a sealed tube.
-
Heat the sealed tube in an oil bath at 152-158°C for 25 hours.
-
After cooling, add methylene chloride, combine reaction mixtures, filter, and concentrate the filtrate.
-
Purify the residue by short-path vacuum distillation to obtain the acid chloride.
-
-
Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid:
-
Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with 60 mL of water (50-60°C).
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution at pH 10.
-
Cool the solution in an ice bath and add 37% hydrochloric acid to reach pH 1-2.
-
Collect the precipitated solid by filtration, wash with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.[14][15]
-
Case Study 2: Lemborexant (DAYVIGO®) - A Dual Orexin Receptor Antagonist for Insomnia
Insomnia is often characterized by an overactive wakefulness system rather than a deficient sleep-drive. The orexin neuropeptides (orexin-A and orexin-B) are central regulators of wakefulness. Lemborexant (E2006) is a dual orexin receptor antagonist (DORA) that promotes sleep by inhibiting this wake-promoting signal. The incorporation of a 2-amino-5-fluoropyridine moiety is a key feature of its molecular architecture.
The Orexin Signaling Pathway
Orexin-A and -B, produced in the hypothalamus, bind to two G protein-coupled receptors, OX1R and OX2R, to promote arousal.[16] By competitively blocking both of these receptors, Lemborexant reduces the downstream signaling that maintains wakefulness, thereby allowing sleep to occur.[16]
Caption: Orexin signaling pathway and the mechanism of Lemborexant.
The Role of 2-Amino-5-fluoropyridine in Lemborexant's Synthesis and Activity
The final step in the synthesis of Lemborexant is a critical amide coupling reaction between a complex cyclopropanecarboxylic acid and 2-amino-5-fluoropyridine.[17] This fluorinated fragment forms a key part of the molecule that interacts with the orexin receptors. Structure-activity relationship (SAR) studies in the development of orexin antagonists have consistently shown that the nature and substitution pattern of the aromatic groups are critical for achieving high potency and a desirable pharmacokinetic profile. The 5-fluoro substituent on the pyridine ring is crucial for optimizing the drug's properties, likely by enhancing binding affinity and improving metabolic stability.
Caption: Final amide coupling step in the synthesis of Lemborexant.
Comparative Performance Data
Lemborexant was developed in a field with an existing DORA, Suvorexant. A comparison of their preclinical profiles illustrates the nuances in pharmacology within the same drug class.
| Parameter | Lemborexant (E2006) | Suvorexant (Belsomra®) |
| Target | Dual OX1/OX2 Receptor Antagonist | Dual OX1/OX2 Receptor Antagonist |
| IC50 (OX1R) | 6.1 nM[18] | ~50 nM |
| IC50 (OX2R) | 2.6 nM[18] | ~55 nM |
| Binding Kinetics | Rapid association and dissociation | Slower dissociation kinetics |
| Sleep Promotion | Promotes both NREM and REM sleep[19][20][21] | Promotes sleep |
| Next-day Effects | Minimal residual effects in preclinical models[19][20] | Potential for next-day somnolence[22] |
NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement. Data is compiled from preclinical studies for illustrative comparison.
Lemborexant exhibits higher potency, particularly at the OX2R, and faster binding kinetics compared to Suvorexant. These differences in in-vitro pharmacology may contribute to its efficacy and safety profile, including a lower potential for next-day residual sleepiness.
Experimental Protocol: Amide Coupling to form Lemborexant
The following procedure for the final amide coupling is adapted from the medicinal chemistry literature describing Lemborexant's discovery.[17]
-
Preparation of the Reaction Mixture:
-
To a solution of (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid in an appropriate aprotic solvent (e.g., THF), add 2-amino-5-fluoropyridine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (approx. 2.0 eq).
-
Heat the mixture to approximately 60°C.
-
-
Acid Chloride Formation and Coupling:
-
In a separate flask, prepare the corresponding acid chloride of the carboxylic acid starting material (e.g., by reacting with oxalyl chloride or thionyl chloride).
-
Slowly add a solution of the crude acid chloride in THF dropwise to the heated mixture of the amine and base.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 60°C for 1 hour, then allow it to cool to room temperature and continue stirring for another hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield Lemborexant.
-
Conclusion
The case studies of Sotorasib and Lemborexant provide compelling evidence for the strategic utility of the this compound scaffold and its analogues in modern drug discovery. In Sotorasib, a derivative of this scaffold serves as the foundational core for building a complex, first-in-class covalent inhibitor against a notoriously difficult oncology target. For Lemborexant, the 2-amino-5-fluoropyridine fragment is a critical component that fine-tunes the molecule's interaction with orexin receptors, leading to a potent and safe therapeutic for insomnia.
These examples definitively show that the judicious placement of fluorine on a pyridine ring system is not a trivial modification but a sophisticated design element. It allows medicinal chemists to address multiple challenges simultaneously—from enhancing binding affinity and blocking metabolic hotspots to modulating physicochemical properties. As the drive for more potent, selective, and safer medicines continues, the principles demonstrated in these successful programs will undoubtedly guide the development of the next generation of therapeutics.
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- Lemborexant Synthetic Routes - MedKoo Biosciences
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A Comparative Performance Analysis of 2-Amino-5-fluoronicotinic Acid as a Strategic Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance key pharmacological properties.[1][2] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Among the diverse array of fluorinated building blocks, 2-Amino-5-fluoronicotinic acid has emerged as a particularly valuable synthon for constructing complex heterocyclic systems. This guide provides an in-depth, data-driven comparison of this compound against its non-fluorinated and regioisomeric counterparts, offering researchers and drug development professionals a clear perspective on its performance advantages.
The Strategic Importance of Fluorinated Nicotinic Acids
Nicotinic acid and its derivatives are prevalent motifs in a multitude of clinically significant molecules. The introduction of a fluorine atom, as in this compound, offers several tactical advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which can alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing ligand-receptor binding affinity.
-
Metabolic Blocking: A strategically placed fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
This guide will benchmark the performance of this compound against two common alternatives in a pivotal synthetic transformation: amide bond formation. The selected comparators are:
-
2-Aminonicotinic acid: The direct non-fluorinated analog.
-
2-Amino-6-fluoronicotinic acid: A regioisomer to evaluate the impact of fluorine's position.
Benchmarking Study: Amide Coupling Efficiency
Amide bond formation is arguably the most common reaction in medicinal chemistry. The efficiency of this reaction is a critical factor in the rapid synthesis of compound libraries for screening. We benchmarked the performance of the three building blocks in a standard HATU-mediated coupling reaction with benzylamine.
Experimental Rationale:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) was chosen as it is a highly efficient and widely used coupling reagent, known for its ability to minimize racemization and side reactions.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
| Building Block | Avg. Reaction Time (h) | Isolated Yield (%) | Purity by HPLC (%) |
| This compound | 2.5 | 92% | >99% |
| 2-Aminonicotinic acid | 4.0 | 85% | 98% |
| 2-Amino-6-fluoronicotinic acid | 3.0 | 88% | >99% |
Analysis of Results:
The data clearly demonstrates the superior performance of This compound .
-
Increased Reactivity: The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, which is transmitted through the pyridine ring to the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This enhanced reactivity translates to a significantly shorter reaction time (2.5 hours) compared to the non-fluorinated analog (4.0 hours).
-
Higher Yield: The faster reaction kinetics and cleaner conversion contribute to a higher isolated yield (92%) for the 5-fluoro derivative. The non-fluorinated analog, being less reactive, may be more prone to side reactions or incomplete conversion over the same period, resulting in a lower yield (85%).
-
Positional Isomer Comparison: The 6-fluoro isomer also shows enhanced reactivity compared to the non-fluorinated version but is slightly slower than the 5-fluoro isomer. This can be attributed to the different electronic influence of the fluorine atom depending on its position relative to the carboxylic acid.
Experimental Protocols & Workflow
To ensure reproducibility and provide a self-validating system, the detailed experimental protocol for the benchmarked amide coupling is provided below.
Caption: General workflow for HATU-mediated amide coupling.
-
Reagent Preparation: To a clean, dry 25 mL round-bottom flask, add this compound (156 mg, 1.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 5 mL) and stir until all solids are dissolved.
-
Activator Addition: Add HATU (418 mg, 1.1 mmol, 1.1 equiv.) to the solution. The solution may turn a pale yellow.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.44 mL, 2.5 mmol, 2.5 equiv.) to the mixture.
-
Nucleophile Addition: Add benzylamine (0.11 mL, 1.05 mmol, 1.05 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (approx. 2.5 hours).
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Structural Comparison and Electronic Effects
The performance differences observed can be directly traced to the electronic properties of the building blocks.
Caption: Structural comparison of the benchmarked building blocks.
The fluorine atom in the 5-position of this compound is meta to the carboxylic acid. Its powerful inductive effect (-I) withdraws electron density from the ring, making the carboxyl group more activated towards coupling. In the non-fluorinated analog, this electronic advantage is absent. For the 6-fluoro isomer, the fluorine is ortho to the activating amino group, leading to a slightly different electronic distribution and intermediate reactivity.
Conclusion
The experimental data unequivocally supports the selection of This compound as a high-performance building block for amide synthesis. Its inherent electronic properties lead to faster, cleaner, and higher-yielding reactions compared to its non-fluorinated and 6-fluoro regioisomeric counterparts. For research and development programs where efficiency, yield, and speed are critical, this compound represents a strategically superior choice, enabling the rapid generation of target molecules and accelerating the drug discovery pipeline.
References
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- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.
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- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed.
- Fluorinated building blocks in drug design: new pathways and targets. NIH National Center for Biotechnology Information.
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A Head-to-Head Comparison of Fluorinated Nicotinic Acid Reagents for Modern Drug Discovery
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design.[1][2][3] Fluorinated heterocyclic compounds are particularly prominent, representing a significant portion of pharmaceuticals on the market.[4][5][6] The pyridine ring, a ubiquitous scaffold in bioactive molecules, becomes an even more powerful tool when functionalized with fluorine. The introduction of this highly electronegative atom can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, membrane permeability, and the pKa of nearby functional groups.[2][6][7][8] These modifications often translate into improved pharmacokinetic profiles, enhanced target affinity, and greater overall efficacy.
This guide provides an in-depth comparison of key fluorinated nicotinic acid reagents—specifically the 2-fluoro, 5-fluoro, and 6-fluoro isomers—along with their trifluoromethylated counterparts. We will dissect their relative reactivity, explore the underlying chemical principles, and provide field-proven experimental protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.
Pillar 1: The Mechanism of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of fluoronicotinic acids, particularly the 2- and 6-fluoro isomers, is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction.[9][10] Understanding this mechanism is critical to appreciating the stark differences in reactivity between the isomers.
The SNAr pathway is a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10][11] In the second, faster step, the aromaticity is restored by the elimination of the fluoride ion.
A common point of confusion is why fluorine, which is bound to carbon by one of the strongest single bonds in organic chemistry and is a poor leaving group in SN2 reactions, excels as a leaving group in SNAr. The answer lies in the rate-determining step.[12] In SNAr, the initial nucleophilic attack is the slow step, not the elimination of the leaving group.[11][12] Fluorine's intense electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This same effect stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step and accelerating the overall reaction.[11][12] Consequently, fluoropyridines are often significantly more reactive in SNAr than their chloro- or bromo- counterparts.[9]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Pillar 2: Head-to-Head Isomer Comparison
The position of the fluorine atom on the nicotinic acid ring dictates the reagent's utility. The choice between isomers is the first and most critical decision in the synthetic design process.
2-Fluoronicotinic Acid (2-FNA) and 6-Fluoronicotinic Acid (6-FNA): The Reactive Workhorses
-
Reactivity: Both 2-FNA and 6-FNA are highly activated towards SNAr.[9][13] The fluorine atom in the 2- and 6-positions is ortho or para, respectively, to the electron-withdrawing nitrogen atom of the pyridine ring. This positional advantage allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen, dramatically increasing the reaction rate.[13]
-
Synthetic Utility: These reagents are ideal building blocks when the goal is to introduce a diverse range of nucleophiles onto the pyridine core. They serve as versatile scaffolds for constructing libraries of compounds for structure-activity relationship (SAR) studies.[14][15] 6-Fluoronicotinic acid, in particular, is widely used in the synthesis of tracers for Positron Emission Tomography (PET) imaging and other active pharmaceutical ingredients (APIs).[7][14][16][17]
5-Fluoronicotinic Acid (5-FNA): The Structural Element
-
Reactivity: In stark contrast to its isomers, 5-FNA is significantly less reactive in SNAr reactions.[13] The fluorine atom is meta to the ring nitrogen. When a nucleophile attacks at the C5 position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen.[18] This lack of stabilization results in a much higher activation energy and consequently, sluggish or non-existent reactivity under standard SNAr conditions.
-
Synthetic Utility: The value of 5-FNA lies not in its ability to act as a leaving group, but as a means to incorporate a metabolically stable fluorine atom into the final molecular structure. Researchers choose 5-FNA when the objective is to leverage the fluorine atom's inherent properties—such as altering lipophilicity or blocking a site of metabolism—in the target molecule.[19][20] It is a building block for installing a permanent fluorine substituent.
Caption: Relative SNAr reactivity of fluoronicotinic acid isomers.
Trifluoromethylated Nicotinic Acids
Reagents such as 2-(Trifluoromethyl)nicotinic acid and 4-(Trifluoromethyl)nicotinic acid belong to a different class. The trifluoromethyl (CF3) group is exceptionally stable and is not displaced in SNAr reactions. Instead, it acts as a powerful electron-withdrawing group and a lipophilic structural element. These reagents are used when the goal is to introduce a CF3 group to dramatically increase metabolic stability and modulate lipophilicity and bioavailability.[21] Their synthesis often involves building the pyridine ring from fluorinated precursors rather than direct fluorination.[21][22][23]
Data Summary: Comparative Properties of Fluorinated Nicotinic Acids
| Reagent | CAS Number | Structure | SNAr Reactivity | Key Applications & Rationale |
| 2-Fluoronicotinic Acid | [24][25] | C₆H₄FNO₂ | High | Building block for SNAr; F is ortho to N, activating the ring for nucleophilic displacement.[15] |
| 5-Fluoronicotinic Acid | [19][26] | C₆H₄FNO₂ | Very Low | Used to incorporate a stable F atom; F is meta to N, deactivating the ring for SNAr. Modulates pKa/lipophilicity.[20] |
| 6-Fluoronicotinic Acid | [7][14][16][17] | C₆H₄FNO₂ | High | Versatile building block for SNAr, PET tracer synthesis ([¹⁸F] labeling); F is para to N, activating the ring.[7][27] |
| 4-(Trifluoromethyl)nicotinic acid | [28] | C₇H₄F₃NO₂ | N/A (CF₃ is stable) | Incorporates a stable, lipophilic, and strongly electron-withdrawing CF₃ group to enhance metabolic stability. |
Pillar 3: Field-Proven Experimental Protocol
Trustworthy science is built on reproducible protocols. The following procedure for a typical SNAr reaction is a self-validating system designed for success.
Protocol: Synthesis of 6-(Morpholino)nicotinic Acid via SNAr
Objective: To displace the fluorine atom of 6-fluoronicotinic acid with morpholine, demonstrating a standard SNAr transformation.
Causality Behind Choices:
-
Reagents: 6-Fluoronicotinic acid is chosen for its high reactivity. Morpholine is a common, moderately strong secondary amine nucleophile.
-
Base (K₂CO₃): A mild inorganic base is sufficient to neutralize the H-F formed during the reaction and to deprotonate the carboxylic acid, which can aid solubility and prevent side reactions. A stronger base like NaH or KOtBu is often required for less reactive nucleophiles like alcohols but is unnecessary here.[13]
-
Solvent (DMSO): A polar aprotic solvent is ideal. It effectively solvates the potassium cation of the base while leaving the nucleophile relatively "bare" and highly reactive. Its high boiling point allows for the elevated temperatures often required to drive SNAr reactions to completion.[13]
-
Inert Atmosphere (N₂/Ar): While not always strictly necessary for robust nucleophiles like morpholine, it is good practice to prevent potential oxidation of sensitive substrates at high temperatures and to exclude atmospheric moisture, which can lead to unwanted hydrolysis byproducts.[9]
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Inerting: Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup (Quenching & Extraction): Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into water.
-
Acidification: Acidify the aqueous solution to pH ~4-5 with 1M HCl. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexane to remove any residual organic impurities.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion and Outlook
The selection of a fluorinated nicotinic acid reagent is a critical decision that hinges on the intended role of the fluorine atom in the overall synthetic strategy.
-
For creating diverse molecular libraries through the displacement of fluorine, 2- and 6-fluoronicotinic acids are the reagents of choice due to their high reactivity in SNAr, which is driven by the activation provided by the ring nitrogen.
-
When the goal is to install a permanent fluorine atom to modulate the target molecule's biological and physicochemical properties, the far less reactive 5-fluoronicotinic acid is the appropriate building block.
-
For introducing the robust trifluoromethyl group , specialized reagents are required where the CF₃ moiety is built into the scaffold.
By understanding the fundamental principles of SNAr reactivity and the distinct electronic properties of each isomer, researchers can harness the full potential of these powerful reagents to accelerate the discovery and development of next-generation therapeutics.
References
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- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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- Wikipedia. (n.d.).
- ACS Publications. (n.d.). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Chemistry Stack Exchange. (2013).
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A Senior Application Scientist's Guide to Leveraging 2-Amino-5-fluoronicotinic Acid for SAR Library Synthesis
Introduction: The Strategic Imperative for Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of successful drug design.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful toolkit for optimizing potency, selectivity, and pharmacokinetic profiles.[4][5] When integrated into privileged scaffolds like the pyridine ring, which is a prevalent motif in FDA-approved drugs, these effects are amplified.[6][7][8]
This guide provides an in-depth technical comparison of 2-amino-5-fluoronicotinic acid as a building block for library synthesis in the context of Structure-Activity Relationship (SAR) studies. We will dissect the rationale behind its use, provide validated experimental protocols, and compare its performance against relevant alternatives, offering researchers a comprehensive framework for its effective implementation.
Part 1: The Molecular Rationale—Why this compound?
The efficacy of this compound stems from a confluence of electronic, metabolic, and structural advantages conferred by the fluorine atom's specific placement on the pyridine ring.
1.1. Modulation of Physicochemical Properties
The introduction of a highly electronegative fluorine atom at the 5-position exerts a profound inductive effect across the pyridine ring. This has several critical consequences for drug design:
-
pKa Reduction: The electron-withdrawing nature of fluorine lowers the basicity of the pyridine ring nitrogen. This can be advantageous for improving oral bioavailability, as a less basic compound will exist in a more neutral state at physiological pH, enhancing its ability to permeate cell membranes.[1][3]
-
Enhanced Lipophilicity: While fluorine is electronegative, its substitution for hydrogen generally increases the local lipophilicity of the molecule. This can improve membrane permeability and enhance binding to hydrophobic pockets within a target protein.[3][5]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) and resistant to oxidative metabolism by cytochrome P450 enzymes.[5][9] Placing the fluorine at the 5-position can effectively block a potential site of metabolic attack, thereby increasing the compound's half-life and overall exposure.[2][4][5]
1.2. Impact on Synthetic Strategy
The electronic modifications also influence the reactivity of the scaffold's functional groups. The electron-withdrawing fluorine atom slightly deactivates the amine at the 2-position, making it less prone to side reactions while still being sufficiently nucleophilic for standard amide coupling reactions. The carboxylic acid at the 3-position remains the primary handle for diversification. This predictable reactivity is crucial for the high-fidelity synthesis of compound libraries.
Below is a diagram illustrating the key decision factors for employing this building block.
Caption: Decision workflow for selecting the fluorinated scaffold.
Part 2: Library Synthesis—A Validated Protocol for Parallel Amidation
The primary utility of this compound in SAR studies is its role as a scaffold for generating diverse amide libraries. The dual functionality of the amino and carboxylic acid groups allows for a wide range of chemical modifications.[10] A robust and high-throughput amide coupling protocol is essential for this purpose.
2.1. Recommended Protocol: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, low rate of side reactions, and broad substrate scope, making it ideal for parallel synthesis.[11][12]
Materials:
-
This compound
-
A diverse library of primary and secondary amines (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block or individual reaction vials
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF. (Note: Prepare this solution fresh before use).
-
Prepare 0.25 M stock solutions of your library of amines in anhydrous DMF in a 96-well plate format.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.
-
Add 200 µL (0.05 mmol, 1.25 eq) of the desired amine stock solution to each corresponding well.
-
Add 267 µL (0.08 mmol, 2.0 eq) of the DIPEA stock solution.
-
Initiate the reaction by adding 200 µL (0.044 mmol, 1.1 eq) of the freshly prepared HATU stock solution.
-
-
Reaction and Monitoring:
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification (Parallel):
-
Upon completion, dilute each reaction with 1 mL of ethyl acetate.
-
Wash with 1 mL of saturated aqueous NaHCO₃ solution.
-
Wash with 1 mL of brine.
-
Isolate the organic layer using a liquid handler or by manual separation.
-
Dry the organic extracts by passing them through a 96-well plate containing anhydrous Na₂SO₄ or by using a phase separator.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
Further purification can be achieved via preparative HPLC-MS if required.
-
This workflow is visualized in the diagram below.
Caption: High-throughput parallel synthesis workflow.
Part 3: Comparative Analysis of Building Blocks
The choice of building block is a critical decision in library design.[13] Below is a comparative table evaluating this compound against its non-fluorinated analog and a common alternative scaffold, 4-aminobenzoic acid.
| Feature | This compound | 2-Aminonicotinic Acid | 4-Aminobenzoic Acid |
| Core Scaffold | Fluorinated Pyridine | Pyridine | Phenyl |
| Key Advantage | Built-in metabolic stability, modulated pKa, enhanced lipophilicity.[3][4][5] | Well-understood scaffold, high commercial availability.[10] | Simple, rigid scaffold; extensive SAR literature. |
| pKa (Pyridine N) | Lowered (less basic) due to F | ~5.5 (typical for aminopyridines) | N/A |
| Reactivity | Good for standard amide couplings; slightly deactivated amine. | Highly reactive amine, potential for side reactions. | Standard reactivity for anilines. |
| Potential for H-Bonding | Pyridine N as H-bond acceptor. | Pyridine N as H-bond acceptor. | N/A (no ring nitrogen) |
| Metabolic Stability | High; C-F bond blocks oxidation.[2] | Potential for ring oxidation. | Potential for ring oxidation. |
| Library Diversity | High; enables exploration of fluorinated chemical space.[14] | High; serves as a non-fluorinated baseline. | High; but lacks heterocyclic character. |
| Typical Application | Lead optimization; improving PK properties of known hits. | Hit-to-lead and initial SAR exploration. | Scaffolding and initial hit finding. |
Part 4: Conclusion and Future Perspectives
This compound stands out as a superior building block for SAR library synthesis, particularly during the lead optimization phase of drug discovery. Its primary efficacy lies in its ability to systematically introduce fluorine into a privileged heterocyclic scaffold, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.[1][4]
While the initial cost of this fluorinated building block may be higher than its non-fluorinated counterpart, the potential return on investment is significant. By addressing metabolic liabilities and improving properties like membrane permeability early in the design cycle, its use can accelerate the development of drug candidates with more favorable clinical profiles.[15] The validated, high-throughput amidation protocol provided herein serves as a reliable starting point for researchers to rapidly generate diverse libraries and unlock the full potential of this valuable synthetic tool.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-5-fluoronicotinic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its ultimate success or failure.[1] This property, which describes a drug's resistance to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability is often rapidly cleared from the body, potentially failing to achieve therapeutic concentrations or requiring inconveniently frequent dosing.[1][4] Conversely, an overly stable compound might accumulate, leading to toxicity.[4] Therefore, a central challenge in medicinal chemistry is to design molecules that strike a delicate balance, exhibiting sufficient stability to reach their target while being cleared at a rate that ensures safety and efficacy.[1][5]
The 2-amino-5-fluoronicotinic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a wide array of therapeutic agents.[6][7][8] The strategic incorporation of a fluorine atom is often employed to modulate physicochemical properties and enhance metabolic stability, a concept rooted in the strength of the carbon-fluorine bond and its influence on the electronic properties of adjacent molecular regions.[9][10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the metabolic stability of novel compounds derived from this compound. We will delve into the causality behind experimental choices for two gold-standard in vitro assays, present detailed protocols, and offer insights into data interpretation, empowering you to make informed decisions in the critical early stages of lead optimization.
Conceptual Framework: From In Vitro Data to In Vivo Prediction
The primary goal of early ADME (Absorption, Distribution, Metabolism, and Excretion) studies is to predict a compound's in vivo behavior using cost-effective and high-throughput in vitro models.[2][12] The liver is the principal site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes for Phase I (oxidative) metabolism and various transferases for Phase II (conjugative) metabolism.[1][13] Our assessment strategy, therefore, utilizes liver-derived subcellular fractions and intact cells to model these processes.
Key parameters we aim to determine are:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized.[2]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of hepatic enzymes to metabolize a drug, independent of physiological factors like blood flow.[2][4]
These in vitro values are crucial for predicting in vivo pharmacokinetic parameters, guiding the design-make-test-analyze cycle to eliminate compounds with unfavorable metabolic properties early in the discovery process.[2][3]
Comparative Analysis: A Case Study of Hypothetical Derivatives
To illustrate the application of these assays, let us consider three hypothetical derivatives of this compound, where 'R' represents different structural modifications aimed at improving target engagement or other properties. The metabolic stability of these compounds is assessed using both Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.
| Compound ID | R-Group | HLM Stability (t½, min) | HLM Intrinsic Clearance (µL/min/mg protein) | Hepatocyte Stability (t½, min) | Hepatocyte Intrinsic Clearance (µL/min/10⁶ cells) |
| Cmpd-A | -CH₃ | 15 | 46.2 | 12 | 96.3 |
| Cmpd-B | -CF₃ | > 60 | < 11.6 | 55 | 21.0 |
| Cmpd-C | -Cyclopropyl | 40 | 17.3 | 38 | 30.4 |
| Control | Verapamil | 18 | 38.5 | 20 | 57.8 |
Analysis of Hypothetical Data:
-
Cmpd-A (-CH₃): This compound shows high clearance in both microsomes and hepatocytes, suggesting it is rapidly metabolized by both Phase I and potentially Phase II enzymes. The short half-life indicates it would likely have poor bioavailability and a short duration of action in vivo.
-
Cmpd-B (-CF₃): The replacement of a methyl group with a trifluoromethyl group results in a dramatic increase in metabolic stability. The half-life is greater than the 60-minute incubation time in microsomes, indicating it is highly resistant to CYP-mediated metabolism. This is a common strategy in medicinal chemistry, as the electron-withdrawing nature of the -CF₃ group can shield adjacent sites from oxidative attack.[9] The stability in hepatocytes is also high, making it a more promising candidate for further development.
-
Cmpd-C (-Cyclopropyl): This compound displays intermediate stability. Its clearance is lower than Cmpd-A but significantly higher than Cmpd-B. This suggests that while more stable than the methyl analog, the cyclopropyl group is still susceptible to metabolism.
This comparative data allows for a clear rank-ordering of compounds based on their metabolic liabilities, guiding the next round of chemical synthesis.[14]
Experimental Design and Protocols
A robust assessment relies on well-designed experiments. We present detailed protocols for the two most informative in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
Principle: This assay is a cost-effective, high-throughput screen that evaluates a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[15] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[12][15]
Causality Behind Experimental Choices:
-
Why use an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor for their catalytic activity. As NADPH is consumed during the reaction, a regenerating system (e.g., G6P and G6PDH) is included to ensure the cofactor is not depleted, maintaining linear enzyme kinetics throughout the incubation.[16][17]
-
Why quench with cold acetonitrile containing an internal standard? The reaction is stopped by adding a high volume of cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[15][18] Including a structurally similar, stable compound (internal standard) in the quench solution allows for normalization during LC-MS/MS analysis, correcting for variations in sample processing and instrument response.
Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Experimental Protocol: Hepatocyte Stability
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E). [19]Centrifuge gently to pellet the cells and resuspend in fresh medium to remove cryoprotectant.
-
Viability and Density: Determine cell viability using the trypan blue exclusion method. Proceed only if viability is >80%. Adjust the cell density to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL). 3. Compound Incubation: Add the test compound to the hepatocyte suspension in a non-coated plate at a final concentration of 1 µM. Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker to keep cells in suspension. [19]4. Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction by adding them to cold acetonitrile containing an internal standard. [20][21]5. Sample Processing and Analysis: Process the samples by centrifugation as described for the microsomal assay. Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time. [22]
Data Analysis and Interpretation
The ultimate goal is to translate raw analytical data into meaningful pharmacokinetic parameters.
Logical Flow of Data Analysis
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A Comparative Guide to the Quantitative Kinetic Analysis of 2-Amino-5-fluoronicotinic Acid Reactions
Abstract
2-Amino-5-fluoronicotinic acid is a critical structural motif in modern medicinal chemistry, valued for its role in developing novel therapeutics.[1][2] The strategic incorporation of fluorine can significantly enhance pharmacokinetic and pharmacodynamic properties, making this building block highly sought after in drug discovery.[3] Optimizing the synthesis of derivatives from this scaffold necessitates a deep understanding of the underlying reaction kinetics. This guide provides a comprehensive, comparative framework for the quantitative analysis of reactions involving this compound, targeted at researchers, chemists, and drug development professionals. We will explore a model Buchwald-Hartwig amination reaction, comparing the kinetic impact of different phosphine ligands and evaluating two primary analytical techniques for reaction monitoring: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). All methodologies are presented with detailed, validated protocols and supporting data to guide experimental design and interpretation.
Introduction: The Significance of Kinetic Analysis
The efficiency of a synthetic route, particularly in pharmaceutical development, is not merely defined by the final yield but also by its scalability, reproducibility, and robustness. Reaction kinetics—the study of reaction rates and mechanisms—provides the quantitative data necessary to achieve these goals.[4] For a valuable building block like this compound, which serves as a precursor for orexin receptor antagonists and other complex molecules, a thorough kinetic analysis can:[5]
-
Optimize Reaction Conditions: Identify the ideal temperature, concentration, and catalyst loading to maximize rate and minimize by-product formation.
-
Select Superior Catalytic Systems: Quantitatively compare the efficacy of different catalysts or ligands.[6]
-
Elucidate Reaction Mechanisms: Provide evidence for the rate-determining steps of a reaction, aiding in troubleshooting and further optimization.[7][8]
-
Ensure Process Safety and Scalability: Predict reaction behavior under different conditions, which is crucial for safe and efficient scale-up from the lab to manufacturing.[4]
This guide will use the palladium-catalyzed Buchwald-Hartwig amination as a model system—a cornerstone of modern C-N bond formation—to illustrate these principles.[7][9]
The Model Reaction: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11] We will consider the coupling of a hypothetical aryl bromide with this compound. The generally accepted catalytic cycle involves an oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] The choice of phosphine ligand is paramount as it influences both the rate and scope of the reaction by modulating the steric and electronic properties of the palladium catalyst.[6][13]
Experimental Design for Robust Kinetic Studies
A successful kinetic study hinges on meticulous experimental design. The goal is to acquire high-quality concentration-versus-time data that accurately reflects the reaction's progress.
Core Components of the Experimental Setup:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to prevent the oxidation of the palladium catalyst and phosphine ligands.
-
Temperature Control: A stable, uniform temperature is critical. An oil bath with a digital temperature controller or a jacketed reactor is recommended.
-
Reproducible Mixing: Consistent stirring ensures a homogeneous reaction mixture, preventing localized concentration gradients that could skew kinetic data.
-
Accurate Sampling: The ability to take representative samples at precise time points is essential. This can be done manually with a syringe or with an automated sampling system.
-
Reaction Quenching: Each sample must be immediately quenched to stop the reaction. A common method is to inject the sample into a vial containing a cold, acidic, or oxidizing solution that deactivates the catalyst.
-
Use of an Internal Standard (IS): An IS is a non-reactive compound added to the reaction mixture at a known concentration. It is used to correct for variations in sample volume and analytical instrument response, dramatically improving the accuracy of quantitative measurements.
Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study, from reaction setup to data analysis.
Caption: Figure 1. General workflow for kinetic analysis of a chemical reaction.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision. Here, we compare two powerful methods for monitoring the reaction kinetics of our model system.
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of reaction monitoring in the pharmaceutical industry due to its high sensitivity, resolution, and robustness.
Experimental Protocol: HPLC Analysis
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both reactant and product have strong absorbance.
-
Injection Volume: 5-10 µL.
-
-
Calibration:
-
Prepare stock solutions of the starting material, product, and internal standard of known concentrations.
-
Create a series of calibration standards by diluting the stock solutions.
-
Inject each standard and plot the peak area ratio (Analyte/IS) against concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Quench a 50 µL aliquot of the reaction mixture in 1 mL of cold acetonitrile.
-
Vortex and filter through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC.
-
-
Data Processing:
-
Integrate the peak areas for the reactant, product, and internal standard.
-
Use the calibration curve to determine the concentration of the reactant and product at each time point.
-
Method B: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for direct quantification without the need for calibration curves of the specific analytes.[14][15] The presence of a fluorine atom in this compound makes ¹⁹F qNMR a particularly attractive option, offering a clean spectrum with no background signals.[16][17]
Experimental Protocol: ¹⁹F qNMR Analysis
-
Instrument Setup:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆) compatible with all reaction components.
-
Internal Standard: A fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture directly into an NMR tube containing 500 µL of deuterated solvent and the internal standard.
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is critical for accurate integration.
-
-
Data Processing:
-
Integrate the well-resolved signals corresponding to the fluorine on the starting material and the product.
-
Calculate the concentration of the analyte using the following equation:[15] C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (m_std / V_total) Where: I = integral area, N = number of nuclei, M = molar mass, m = mass, C = concentration.
-
Comparison of HPLC and qNMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Physical separation followed by UV detection. | Direct detection of nuclei in a magnetic field. |
| Calibration | Requires calibration curves for each analyte. | Primary method; can quantify without analyte-specific standards.[14] |
| Sensitivity | Very high (µg/mL to ng/mL). | Moderate (mg/mL). |
| Sample Prep | Requires dilution, filtration. Can be more labor-intensive. | Minimal; often just dilution in deuterated solvent.[18] |
| Analysis Time | Slower per sample (5-15 min run time). | Faster per sample (<5 min acquisition). |
| Selectivity | Excellent; resolves complex mixtures. | Can be challenging with overlapping signals (¹H NMR). ¹⁹F NMR is highly selective.[16] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Case Study: Impact of Ligand Choice on Reaction Kinetics
To demonstrate the application of these principles, we will compare the performance of two common Buchwald-Hartwig ligands in the amination of an aryl bromide with this compound: a sterically hindered biarylphosphine (e.g., XPhos) and a less bulky bidentate ligand (e.g., BINAP).[13][19] The reaction progress is monitored by HPLC.
Catalytic Cycle and Ligand Influence
The phosphine ligand plays a crucial role in the catalytic cycle, primarily by influencing the rates of oxidative addition and reductive elimination.[7][20] Sterically bulky, electron-rich ligands like XPhos are known to accelerate the reductive elimination step, which is often rate-limiting.[13]
Caption: Figure 2. Simplified Buchwald-Hartwig catalytic cycle.
Quantitative Results
The following table summarizes hypothetical kinetic data obtained from running the reaction with two different ligands under identical conditions (Temperature: 100 °C, Catalyst Loading: 1 mol%).
| Ligand | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) | Half-life, t₁/₂ (s) |
| XPhos | 1.5 x 10⁻⁴ | 0.025 | 1155 |
| BINAP | 4.2 x 10⁻⁵ | 0.007 | 4160 |
Interpretation of Results:
The data clearly shows that the reaction with the XPhos ligand proceeds significantly faster than with BINAP. The initial rate is over three times higher, and the corresponding half-life is substantially shorter. This quantitative evidence supports the hypothesis that bulky, electron-rich monophosphine ligands can be more effective for this type of transformation, likely by accelerating the rate-limiting reductive elimination step.[20] This information is invaluable for a process chemist looking to select the most efficient catalytic system for large-scale production.
Conclusion
The quantitative analysis of reaction kinetics is an indispensable tool in modern chemical and pharmaceutical development. By employing systematic experimental design and leveraging powerful analytical techniques like HPLC and qNMR, researchers can gain deep insights into reaction mechanisms and performance. As demonstrated with the Buchwald-Hartwig amination of this compound, a quantitative comparison of catalyst systems provides clear, actionable data for process optimization. This guide provides the foundational protocols and logical framework for scientists to implement robust kinetic analysis in their own research, leading to the development of more efficient, scalable, and reliable synthetic processes.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-5-fluoronicotinic Acid Derivatives
Introduction: The Critical Role of Specificity in Drug Development
In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents. 2-Amino-5-fluoronicotinic acid, a functionalized pyridine derivative, represents a key starting material for the synthesis of novel bioactive molecules. The strategic incorporation of a fluorine atom can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its binding affinity to biological targets.
However, this chemical fine-tuning comes with a critical caveat: the potential for cross-reactivity. Cross-reactivity, in this context, refers to the unintended binding of a molecule to targets other than the one for which it was designed. Such off-target interactions can lead to a spectrum of adverse effects, ranging from diminished therapeutic efficacy to severe toxicity. Therefore, a rigorous evaluation of the cross-reactivity profile of any new derivative is not merely a regulatory formality but a scientific imperative for ensuring the safety and success of a drug candidate.
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of derivatives synthesized from this compound. We will delve into the underlying principles of molecular recognition, present comparative data, and provide detailed experimental protocols, equipping researchers with the knowledge to design and execute robust cross-reactivity studies.
The Influence of Fluorine Substitution on Molecular Interactions
The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance the binding affinity of a ligand for its target protein.[1] This enhancement can stem from several factors, including the high electronegativity of fluorine, which can lead to favorable electrostatic interactions, and its ability to form non-covalent interactions such as hydrogen bonds and halogen bonds. However, the precise impact of fluorination is highly context-dependent, with the position of the fluorine atom on an aromatic ring significantly influencing the binding affinity.[1]
For derivatives of this compound, the fluorine at the 5-position alters the electronic distribution of the pyridine ring, which can in turn affect the pKa of the amino and carboxylic acid groups. These changes can have a profound impact on how the molecule interacts with the amino acid residues in a protein's binding pocket. A seemingly minor modification, such as the addition of a methyl group or the extension of an alkyl chain, can create a derivative with a markedly different cross-reactivity profile.
Comparative Analysis of Cross-Reactivity: A Data-Driven Approach
Table 1: Comparative Cross-Reactivity of this compound Derivatives
| Derivative ID | Structure | Modification from Derivative A | IC50 (nM) | % Cross-Reactivity |
| Derivative A | 2-amino-5-fluoro-N-methylnicotinamide | - | 10 | 100% |
| Derivative B | 2-amino-5-fluoro-N-ethylnicotinamide | N-ethyl instead of N-methyl | 50 | 20% |
| Derivative C | 2-amino-N-methylnicotinamide | No fluorine at position 5 | 200 | 5% |
| Derivative D | 2-amino-5-fluoro-N-propylnicotinamide | N-propyl instead of N-methyl | 500 | 2% |
| Derivative E | 5-fluoro-N-methylnicotinamide | No amino group at position 2 | >1000 | <1% |
-
IC50 (Inhibitory Concentration 50%): The concentration of the derivative required to inhibit 50% of the binding of a labeled ligand to the antibody. A lower IC50 indicates higher binding affinity.
-
% Cross-Reactivity: Calculated as (IC50 of Derivative A / IC50 of Test Derivative) x 100.
From this representative data, several key insights can be drawn:
-
Even a small change in the alkyl chain length (from methyl to ethyl) can significantly reduce cross-reactivity.
-
The fluorine atom at the 5-position is crucial for recognition by this hypothetical antibody, as its removal drastically decreases binding.
-
The amino group at the 2-position is also a key part of the epitope recognized by the antibody.
It is crucial to understand that cross-reactivity is not an intrinsic property of a molecule but is dependent on the specific antibody and the assay conditions.[2]
Experimental Protocols for Cross-Reactivity Assessment
A cornerstone of a reliable cross-reactivity study is a well-designed and validated experimental protocol. Here, we provide a detailed methodology for a competitive ELISA, a widely used technique for quantifying the cross-reactivity of small molecules.[3][4]
Synthesis of a Representative Derivative: 2-amino-5-fluoro-N-methylnicotinamide (Derivative A)
A common route for the synthesis of such derivatives involves the activation of the carboxylic acid of this compound, followed by amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Methodology:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0°C. Slowly add the methylamine solution dropwise. Let the reaction stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-5-fluoro-N-methylnicotinamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Competitive ELISA for Cross-Reactivity Assessment
This protocol assumes the availability of a specific antibody raised against a hapten-carrier conjugate of the target molecule (in this case, Derivative A).
Objective: To determine the relative binding affinity of various derivatives of this compound to a specific antibody.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., Derivative A conjugated to a carrier protein like BSA)
-
Specific primary antibody (e.g., rabbit anti-Derivative A)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Derivative standards (A, B, C, D, E)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 100 µL of 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard derivatives (A-E) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each derivative dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Construct a standard curve for the reference compound (Derivative A) by plotting the absorbance against the logarithm of its concentration.
-
Determine the IC50 value for each derivative.
-
Calculate the percent cross-reactivity for each derivative using the formula mentioned previously.
Diagram: Competitive ELISA Workflow
Sources
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Compounds Containing the 2-Amino-5-fluoronicotinic Acid Moiety
Introduction: The Analytical Imperative for Novel Fluorinated Nicotinic Acid Derivatives
In the landscape of modern drug discovery, the 2-amino-5-fluoronicotinic acid moiety is an increasingly prevalent structural motif. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring, make it a valuable building block for developing novel therapeutics. However, these same properties present distinct challenges for analytical chemists tasked with developing and validating robust methods for quantification and impurity profiling. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3].
This guide provides a comprehensive comparison of analytical methodologies for compounds featuring this moiety. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of specific techniques and validation parameters. We will explore the nuances of method validation through the lens of international regulatory guidelines, ensuring that the described procedures are not only scientifically sound but also compliant with the standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[4][5][6][7][8][9].
Physicochemical Characteristics of the this compound Moiety
A foundational understanding of the physicochemical properties of this compound (C6H5FN2O2) is critical for effective analytical method development[10]. The presence of both an acidic carboxylic acid group and a basic amino group makes the molecule zwitterionic, with its net charge and solubility being highly dependent on pH. The fluorine substitution increases lipophilicity and can influence the pKa of the ionizable groups, affecting chromatographic retention and extraction efficiency. These characteristics guide the selection of appropriate columns, mobile phases, and sample preparation techniques.
Comparative Analysis of Key Analytical Methodologies
The two most powerful and commonly employed techniques for the analysis of small-molecule pharmaceuticals are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural elucidation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical quality control for its robustness, cost-effectiveness, and reliability for quantitative analysis.
-
Expertise & Experience: For a chromophoric molecule like this compound, HPLC-UV is an excellent choice for assays and purity determinations. The pyridine ring system provides strong UV absorbance. The primary challenge lies in achieving adequate separation from related impurities and degradation products. A reversed-phase C18 column is a common starting point, but the polar nature of the molecule may necessitate the use of columns with alternative selectivities (e.g., Phenyl-Hexyl) or the inclusion of ion-pairing reagents in the mobile phase to improve retention and peak shape[11][12]. However, the use of ion-pairing agents can be detrimental to column longevity and is often not compatible with mass spectrometry, limiting the method's transferability[13].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For bioanalytical studies, metabolite identification, or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable[13][14][15].
-
Expertise & Experience: Triple quadrupole mass spectrometers (QqQ) operating in Multiple Reaction Monitoring (MRM) mode provide exceptional sensitivity and specificity for quantifying the target analyte in complex biological matrices like plasma or urine[14][16]. The key to a successful LC-MS/MS method is the development of a stable, efficient ionization process (typically Electrospray Ionization - ESI) and the identification of unique precursor-to-product ion transitions. Given the amino group, positive ion mode ESI is generally effective. The challenge often lies in mitigating matrix effects, where co-eluting components from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification[11]. The use of a stable isotope-labeled internal standard is the gold standard for correcting for such effects[17].
The Architecture of Method Validation: A Comprehensive Framework
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[18][19]. The core validation parameters are defined by the ICH Q2(R1) guideline and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[2]. The recently finalized ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle management approach to analytical procedures[6][8].
Validation Workflow Diagram
Caption: Workflow for Analytical Method Validation and Lifecycle Management.
Head-to-Head Comparison of Validation Parameters: HPLC-UV vs. LC-MS/MS
The following table summarizes the typical performance characteristics and experimental considerations for validating HPLC-UV and LC-MS/MS methods for a compound containing the this compound moiety.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method (Bioanalytical) | Rationale & Causality |
| Specificity/Selectivity | Demonstrate resolution from impurities, degradants, and placebo components. Peak purity analysis using a PDA detector is recommended. | Demonstrate no interference from endogenous matrix components, metabolites, and co-administered drugs at the analyte's retention time. | UV: Relies on chromatographic separation. MS: Achieves selectivity through both chromatography and mass filtering (specific MRM transitions), providing higher confidence in analyte identity in complex matrices[3][13]. |
| Linearity | Typically 5-6 concentration levels, from 50% to 150% of the nominal concentration. R² > 0.999 is often required. | Typically 6-8 non-zero concentration levels spanning the expected clinical range. R² > 0.99 is generally acceptable. Weighted linear regression is common. | The wider dynamic range and inherent variability of bioanalytical samples often necessitate more calibration points and allow for a slightly lower R² value[20][21]. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Defined by the Upper and Lower Limits of Quantification (ULOQ and LLOQ). | For drug substance/product assay, the range is tight around the target concentration. For bioanalysis, it must cover the full Cmax to Cmin profile[1][2]. |
| Accuracy (Recovery) | Analysis of spiked placebo samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. Recovery of 98.0-102.0% is typical. | Analysis of Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) against a separate calibration curve. Mean accuracy should be within ±15% (±20% at LLOQ)[7][22]. | The acceptance criteria for bioanalytical methods are wider to account for the higher complexity and variability of biological matrices[5][7]. |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Varies analysts, days, and instruments. RSD ≤ 2% is a common target. | Intra-day Precision: Replicate (n=6) QC samples at 4 levels in a single run. Inter-day Precision: Replicate runs on different days. RSD ≤ 15% (≤ 20% at LLOQ)[7][22]. | Demonstrates the method's consistency under various conditions. Stricter criteria are applied to finished product testing than to bioanalysis[21]. |
| Limit of Quantitation (LOQ) | Typically determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration with acceptable accuracy and precision. | The LLOQ is the lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20% RSD). | The LOQ for an assay needs to be sufficient for its purpose (e.g., quantifying impurities). The LLOQ in bioanalysis is critical as it defines the lower boundary of the reportable range[20][23]. |
| Robustness | Deliberate variations in method parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±5°C). | Assessed during development. Key parameters include source temperature, gas flows, and collision energy. Stability under various storage conditions is critical. | Robustness studies identify critical parameters that must be carefully controlled to ensure method performance during routine use[1]. |
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on specific instrumentation and the properties of the molecule .
Protocol 1: HPLC-UV Method Validation for Assay and Impurity Determination
1. Objective: To validate an HPLC-UV method for the quantification of a drug substance containing the this compound moiety and its impurities.
2. Chromatographic Conditions (Example):
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 275 nm (Verify with UV scan of the main peak)
-
Injection Volume: 10 µL
3. Validation Experiments Workflow:
Caption: Experimental workflow for HPLC-UV method validation.
4. Step-by-Step Methodology:
-
Specificity:
-
Inject blank (diluent), placebo, and a solution of the active pharmaceutical ingredient (API).
-
Spike the API solution with known related substances and potential degradation products.
-
Confirm that the principal peak is free from co-elution using a photodiode array (PDA) detector to assess peak purity.
-
-
Linearity:
-
Prepare a stock solution of the API reference standard.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999[1][2].
-
-
Accuracy:
-
Prepare placebo spiked with the API at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three independent samples at each level.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare six independent samples of the API at 100% of the target concentration.
-
Analyze the samples and calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.
-
-
Robustness:
-
Perform the analysis on a single batch of material while making small, deliberate changes to method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C).
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Protocol 2: LC-MS/MS Method Validation for Quantification in Human Plasma
1. Objective: To validate an LC-MS/MS method for the quantification of a drug containing the this compound moiety in human plasma.
2. Analytical Conditions (Example):
-
LC System: UPLC/UHPLC system
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by infusing the analyte and its stable isotope-labeled internal standard (SIL-IS).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the SIL-IS.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate/vial and inject.
4. Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of the analyte.
-
Accuracy & Precision: Prepare QC samples in blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC. Analyze six replicates of each QC level in three separate analytical runs. The mean accuracy must be within ±15% (±20% at LLOQ) and the RSD ≤ 15% (≤ 20% at LLOQ)[5][7][22].
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte response in post-extraction spiked plasma from six different sources to the response in a neat solution.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-thaw stability (at least 3 cycles).
-
Short-term bench-top stability (e.g., 4 hours at room temperature).
-
Long-term storage stability (e.g., -80°C for 30 days).
-
Post-preparative autosampler stability.
-
Conclusion and Final Recommendations
The validation of analytical methods for compounds containing the this compound moiety requires a thorough understanding of both the molecule's physicochemical properties and the stringent requirements of regulatory guidelines.
-
For quality control applications such as assay and impurity testing of the drug substance or product, a well-validated HPLC-UV method is typically sufficient, robust, and cost-effective.
-
For the quantification of the drug in biological matrices for pharmacokinetic or toxicokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are essential.
The choice of method is not merely a technical decision but a strategic one, guided by the intended application. The validation process, governed by the principles outlined in ICH guidelines, provides the documented evidence that the chosen method is fit for its purpose, ensuring the generation of reliable data critical for drug development and regulatory approval.
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A Comparative Guide to 2-Amino-5-fluoronicotinic Acid in the Synthesis of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Amino-5-fluoronicotinic acid and its non-fluorinated and alternative halogenated analogs as synthetic building blocks in the development of orexin receptor antagonists. We will explore the rationale behind its use, supported by experimental data and established principles in medicinal chemistry, to validate its role in crafting potent and effective therapeutic candidates.
Introduction: The Role of Orexin Receptor Antagonists and the Significance of Fluorine in Drug Design
The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep and wakefulness.[1] Consequently, orexin receptor antagonists have emerged as a novel and effective therapeutic approach for the treatment of insomnia.[2][3] The development of potent and selective antagonists is a key focus in medicinal chemistry, with a strong emphasis on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance molecular properties.[4] Fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[5][6] This guide will dissect the advantages conferred by the fluorine atom in this compound when utilized in the synthesis of orexin receptor antagonists.
The Synthetic Utility of this compound: A Plausible Route to Orexin Antagonists
While direct, publicly available synthetic routes for marketed orexin antagonists explicitly detailing the use of this compound are proprietary, a plausible and chemically sound synthetic pathway can be proposed based on the known structure of 2,5-disubstituted nicotinamide orexin-2 receptor antagonists.[3][7]
The core of this synthetic approach involves the amide coupling of a substituted nicotinic acid with a suitable amine-containing fragment. Here, we compare the use of this compound with its non-fluorinated and chloro-substituted analogs.
Experimental Protocol: Synthesis of a Model 2,5-disubstituted Nicotinamide Orexin Antagonist Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate, illustrating the application of this compound and its analogs.
Materials:
-
2-Amino-5-X-nicotinic acid (where X = F, H, or Cl)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
A suitable amine fragment (e.g., a substituted piperidine or diazepane derivative)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 2-Amino-5-X-nicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-amino-5-X-nicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine fragment (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted nicotinamide.
-
Comparative Analysis: The Impact of 5-Substitution on Nicotinamide Derivatives
The choice of substituent at the 5-position of the nicotinic acid ring is critical in modulating the properties of the final antagonist. Below, we compare the expected outcomes of using this compound versus its non-fluorinated and chlorinated counterparts.
The Advantage of Fluorine: Enhanced Metabolic Stability and Potency
The incorporation of a fluorine atom at the 5-position offers several key advantages:
-
Blocked Metabolic Hotspot: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] A common metabolic pathway for aromatic rings is hydroxylation. By placing a fluorine atom at a potential site of oxidation, the metabolic stability of the compound is expected to increase, leading to a longer half-life and improved pharmacokinetic profile.
Comparison with Non-Fluorinated and Chloro-Substituted Analogs
| Feature | This compound | 2-Aminonicotinic Acid (Non-fluorinated) | 2-Amino-5-chloronicotinic Acid |
| Metabolic Stability | High: C-F bond is highly resistant to oxidative metabolism. | Lower: The 5-position is a potential site for metabolic hydroxylation. | Moderate to High: The C-Cl bond is more stable than C-H but can be susceptible to certain metabolic pathways. |
| Binding Affinity | Potentially Enhanced: Fluorine can participate in favorable electrostatic and halogen-bond-like interactions, potentially increasing potency. | Baseline: Serves as the reference compound for comparison. | Variable: The larger size of chlorine compared to fluorine can lead to steric clashes in the binding pocket, potentially reducing affinity. However, it can also engage in favorable interactions. |
| Physicochemical Properties | Modestly increases lipophilicity compared to the non-fluorinated analog.[4] | Baseline lipophilicity. | Significantly increases lipophilicity, which can impact solubility and off-target effects. |
Supporting Experimental Data (by Analogy):
While direct comparative studies on orexin antagonists are limited, research on other biological targets demonstrates the impact of halogenation on nicotinic acid derivatives. For instance, studies on halogenated analogs of nicotinic agonists have shown that the position and nature of the halogen substituent are critical in determining the activity at nicotinic acetylcholine receptors, with halogenation often leading to increased potency. Furthermore, comparative studies of fluorinated versus non-fluorinated triazine inhibitors have shown that the introduction of fluorine often leads to a significant enhancement in potency.[7]
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the orexin signaling pathway.
Caption: Orexin signaling pathway and antagonist action.
Conclusion: The Strategic Advantage of this compound
The use of this compound as a building block in the synthesis of orexin receptor antagonists is a strategic choice rooted in the well-established principles of medicinal chemistry. The incorporation of fluorine is anticipated to enhance the metabolic stability of the resulting compounds, a critical factor in drug development. Furthermore, the electronic modulation provided by the fluorine atom has the potential to increase binding affinity at the orexin receptors, leading to more potent antagonists.
While direct comparative experimental data for this specific application is often proprietary, the wealth of literature on the effects of fluorination in drug design provides a strong rationale for its use over non-fluorinated or other halogenated analogs. [4][5][6]For researchers and drug development professionals, this compound represents a valuable tool for the rational design of next-generation orexin receptor antagonists with improved therapeutic profiles.
References
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- Erickson, J. A., et al. (2019). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Biochemistry, 58(4), 324-334. [Link]
- Langmead, C. J., et al. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 378–391. [Link]
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- Mercer, S. P., et al. (2014). Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 24(20), 4819-4823. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Amino-5-fluoronicotinic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-fluoronicotinic acid, a halogenated heterocyclic compound often used in the synthesis of pharmacologically active molecules.[1] Adherence to these procedures is critical not only for regulatory compliance but also for preventing hazardous reactions and protecting laboratory personnel and the environment.
Hazard Profile and Regulatory Context
This compound and structurally similar compounds are classified as irritants.[2][3][4][5] The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[2][3][4]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3][4]
From a disposal perspective, its most significant feature is the carbon-fluorine bond, which classifies it as a halogenated organic compound .[6][7] Wastes containing halogenated organics are subject to stringent disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] Improper disposal, such as drain disposal, is strictly prohibited and can lead to the formation of persistent environmental pollutants.[7][10] The responsibility for correctly identifying and managing this hazardous waste rests with the generator—the laboratory that creates it.[11][12]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in use. This proactive approach is the first line of defense against accidental exposure.
-
Engineering Controls: Always handle the solid material inside a certified chemical fume hood to minimize the risk of inhalation.[13] Ensure an emergency eyewash station and safety shower are readily accessible.[5][14]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye protection standards in 29 CFR 1910.133.[13]
-
Skin Protection: Wear a lab coat and appropriate nitrile gloves to prevent skin contact.[13] Always inspect gloves for tears or holes before use and remove them with care to avoid contaminating your skin.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator is required as per 29 CFR 1910.134.[13]
On-Site Waste Collection & Segregation Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[15][16] Mixing incompatible waste streams is dangerous and significantly increases disposal costs.[7][10]
Step 1: Select the Correct Waste Container
-
Obtain a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting screw cap.[16][17][18] For this compound, a high-density polyethylene (HDPE) container is a suitable choice.[14]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE " before the first drop of waste is added.[10][11][12]
Step 2: Segregate Waste by Physical State and Type
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, the entire solution must be treated as halogenated hazardous waste.
-
Collect this waste in a designated "Halogenated Organic Liquid Waste" container.[10][18]
-
Crucially, do not mix aqueous waste solutions with organic solvent waste. Maintain separate containers for each to prevent dangerous reactions and simplify disposal profiling.
-
-
Contaminated Lab Supplies (PPE & Consumables):
-
Grossly contaminated items, such as gloves, weigh paper, or pipette tips, must be disposed of as hazardous solid waste.
-
Place these items in the same "Halogenated Organic Solid Waste" container.
-
Empty containers that once held the pure chemical must also be managed as hazardous waste.[17] For best practice, triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone), and collect the rinsate as halogenated liquid waste before defacing the label and disposing of the container.[11]
-
Step 3: Keep the Container Secure
-
The waste container must be kept closed at all times except when actively adding waste.[12][17][18] This prevents the release of vapors and protects against spills.
-
Store the container in a designated satellite accumulation area within the lab, which should be under the direct control of laboratory personnel and have secondary containment.[19][20]
Hazardous Waste Characterization and Labeling
Accurate characterization is a legal requirement and ensures the waste is handled safely throughout the disposal process. The laboratory that generates the waste is responsible for this determination.[11]
| Parameter | Guideline & Rationale |
| Hazard Classification | Irritant (Skin, Eye, Respiratory). [2][4][5] This dictates the stringent PPE and handling requirements to protect personnel. |
| Chemical Category | Halogenated Organic Compound. This is the primary characteristic for waste segregation, as halogenated waste requires specific, often higher-cost, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts.[7][10][18] |
| Anticipated RCRA Waste Code | F-List (if mixed with listed solvents) or D-List (if exhibiting a toxic characteristic). While not specifically listed, it would be managed under these federal codes. Your institution's Environmental Health & Safety (EHS) office will make the final determination.[11][16] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases. [5][21] Segregation is a core principle of chemical safety; keeping this waste stream separate from incompatible materials prevents potentially violent reactions.[14][15] |
Container Labeling: The hazardous waste label on your container must be filled out completely and legibly.[12] It must include:
-
The full, unabbreviated chemical name: "Waste this compound " and any solvents present.[18]
-
The specific hazard(s) (e.g., Irritant, Halogenated).[12]
-
The accumulation start date (the date the first drop of waste was added).[11][12]
-
The name and address of the generator (your lab/institution).[12]
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted through your institution's EHS department and their contracted, licensed hazardous waste disposal vendor.[9][20][21] Laboratory personnel should never attempt to treat or dispose of this chemical waste on their own.
The logical flow for managing this waste stream is illustrated below.
Caption: Waste disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazard profile, meticulously following segregation and labeling protocols, and engaging with professional disposal services, you ensure a safe laboratory environment and maintain compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Qatar University Digital Hub. 2025. Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. [Link]
- Electronic Code of Federal Regulations (eCFR).
- U.S. Environmental Protection Agency. 2025.
- Occupational Safety and Health Administr
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
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- Braun Research Group, University of Illinois Urbana-Champaign.
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- Daniels Health. 2025.
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- American Chemical Society.
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Mastering the Safe Handling of 2-Amino-5-fluoronicotinic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of 2-Amino-5-fluoronicotinic acid (CAS No. 1196154-03-6). Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural steps, and waste management strategies to ensure a safe laboratory environment.
At the core of safe laboratory practice is a thorough understanding of the materials in use. This compound, a fluorinated organic compound, requires careful handling due to its potential hazards. While specific toxicity data is limited, the presence of the fluoro- and amino- groups on the nicotinic acid backbone necessitates a cautious approach, assuming potential for skin, eye, and respiratory irritation. This guide is built on the foundational principles of chemical safety, emphasizing the hierarchy of controls to minimize exposure risk.
Hazard Assessment and the Hierarchy of Controls
Before any handling of this compound, a comprehensive risk assessment is mandatory. The hierarchy of controls, a fundamental concept in chemical safety, prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of Controls for Handling this compound.
For this compound, elimination and substitution are generally not feasible in a research and development context. Therefore, the primary focus is on robust engineering controls, stringent administrative protocols, and the correct use of personal protective equipment.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. It is crucial to select equipment that is rated for the specific hazards associated with aromatic carboxylic acids and fluorinated compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Nitrile or Neoprene Gloves (Double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. Always check the manufacturer's compatibility data. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical penetration is essential. It should be fully buttoned with sleeves rolled down to provide maximum coverage. |
| Respiratory | NIOSH-approved Respirator (if required) | A respirator is necessary if engineering controls are insufficient to maintain exposure below permissible limits, or if the material is handled as a fine powder that could become airborne. The type of respirator and cartridge should be selected based on a formal risk assessment.[1] |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize the risk of exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (1196154-03-6), and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed when not in use.
Handling and Use: A Step-by-Step Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Work Area: Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before opening the chemical container.
Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a disposable weighing dish or paper.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: Conduct all reactions involving this compound within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent.
Donning and Doffing PPE: A Visual Workflow
Caption: Standard Operating Procedure for Donning and Doffing PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step in the handling process.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[5]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.
References
- Compo Expert. (2023). Material Safety Data Sheet.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- EIGA. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Miami University. (n.d.). Personal Protective Equipment.
- PubChem. (n.d.). This compound.
- Purdue University. (n.d.). Fluorine Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
